2-Chloro-6-methoxyphenylboronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2-chloro-6-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWCIDBPLDKKAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1Cl)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391942 | |
| Record name | 2-Chloro-6-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
385370-80-9 | |
| Record name | 2-Chloro-6-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-methoxyphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-6-methoxyphenylboronic Acid
Introduction
2-Chloro-6-methoxyphenylboronic acid is a versatile organoboron compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique structural features, namely the presence of a chloro and a methoxy group on the phenylboronic acid scaffold, impart distinct reactivity and selectivity, making it a valuable building block for the synthesis of complex molecules. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, and key applications, with a focus on its role in modern synthetic methodologies.
Molecular Structure and Physicochemical Properties
The molecular integrity of a reagent is paramount to the success of any chemical transformation. This compound possesses a well-defined structure that dictates its reactivity.
Molecular Formula: C₇H₈BClO₃[1]
Molecular Weight: 186.40 g/mol [2][3]
The IUPAC name for this compound is (2-chloro-6-methoxyphenyl)boronic acid.[3] Key identifiers are provided in the table below for unambiguous characterization.
| Property | Value | Source |
| CAS Number | 385370-80-9 | [1][2] |
| PubChem CID | 3378271 | [1][3] |
| MDL Number | MFCD04039878 | [1][2] |
| SMILES | COc1cccc(Cl)c1B(O)O | [2] |
| InChI | 1S/C7H8BClO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4,10-11H,1H3 | [2][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 162-165 °C (lit.) | [1][2] |
These identifiers are crucial for accurate reporting and replication of experimental results. The melting point range suggests a relatively stable solid under standard laboratory conditions.
Core Applications in Synthetic Chemistry
The utility of this compound is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[4][5]
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like this compound) with an organohalide or triflate in the presence of a palladium catalyst and a base. The unique substitution pattern of this compound, with both an electron-withdrawing chloro group and an electron-donating methoxy group at the ortho positions, influences the electronic and steric environment of the boronic acid moiety. This can lead to enhanced reactivity and, in some cases, unique selectivity in cross-coupling reactions.[1][6][7]
The presence of the ortho-methoxy group can play a crucial role in the catalytic cycle. It has been suggested that the oxygen atom can coordinate to the palladium center in the transition state, influencing the regioselectivity and efficiency of the coupling process.[6][7] This directing effect is a key consideration when designing synthetic routes involving complex biaryl structures.
Applications in Drug Discovery and Development
The biaryl motif is a common structural feature in many pharmaceutical agents. The ability of this compound to participate in Suzuki-Miyaura coupling makes it an invaluable tool in drug discovery.[1] It serves as a key building block for the synthesis of a wide range of biologically active molecules, including potential anti-cancer drugs.[1] Its use allows for the precise installation of the 2-chloro-6-methoxyphenyl group into a target molecule, enabling the exploration of structure-activity relationships.
Other Synthetic Applications
Beyond the Suzuki-Miyaura reaction, this compound can be employed in other synthetic transformations. For instance, it can be used in the synthesis of canthin-6-one alkaloids and tryptamines.[2] Its versatility also extends to materials science, where it can be used in the production of advanced materials like polymers and nanomaterials.[1]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
To illustrate the practical application of this compound, a general protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is a self-validating system, incorporating standard practices to ensure reproducibility.
Objective: To synthesize a biaryl compound via the palladium-catalyzed coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, DME, or a mixture with water)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment. This is critical as the palladium catalyst is sensitive to oxygen.
-
Solvent and Catalyst Addition: Add the degassed solvent to the flask, followed by the palladium catalyst (typically 1-5 mol%). The choice of solvent and base can significantly impact the reaction outcome and should be optimized for the specific substrates.[8]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (often between 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Workflow Visualization
The following diagram illustrates the generalized workflow for the Suzuki-Miyaura coupling reaction.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a powerful and versatile reagent in modern organic synthesis. Its unique substitution pattern provides distinct advantages in reactivity and selectivity, particularly in the widely used Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its properties and applications, as outlined in this guide, is essential for researchers and scientists aiming to leverage this compound for the efficient synthesis of complex organic molecules in drug discovery and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-クロロ-6-メトキシフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C7H8BClO3 | CID 3378271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
A Senior Application Scientist's Guide to 2-Chloro-6-methoxyphenylboronic Acid (CAS 385370-80-9): From Core Properties to Advanced Synthetic Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Sterically-Tuned Building Block for Modern Synthesis
In the landscape of modern organic chemistry, particularly within pharmaceutical and agrochemical development, the precision of molecular assembly is paramount. 2-Chloro-6-methoxyphenylboronic acid (CAS No. 385370-80-9) has emerged as a crucial reagent, not as a generic building block, but as a highly specialized tool for constructing complex molecular architectures.[1][2] Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where it serves as a versatile precursor for biaryl and heteroaryl structures.[1]
The defining feature of this molecule is the ortho-disubstitution pattern—a chloro and a methoxy group flanking the boronic acid. This arrangement imparts unique steric and electronic properties that skilled chemists leverage to control reactivity, selectivity, and the final three-dimensional conformation of target molecules, a critical factor in designing effective therapeutic agents.[1][3] This guide provides an in-depth examination of its properties, mechanistic advantages, field-proven protocols, and key applications.
Physicochemical & Handling Characteristics
A comprehensive understanding of a reagent's physical properties is the foundation of its effective and safe use in any experimental setting.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 385370-80-9 | [4][5] |
| Molecular Formula | C₇H₈BClO₃ | [4][5] |
| Molecular Weight | 186.40 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 162-165 °C (lit.) | [4] |
| Purity | ≥95% (typical) | |
| Synonyms | 2-Chloro-6-methoxybenzeneboronic acid | [1] |
Expert Insight: It is important to note that, like many boronic acids, this reagent often contains varying amounts of its corresponding boroxine (a cyclic anhydride). This is a common equilibrium state and does not typically impede its reactivity in cross-coupling reactions, as the boroxine readily hydrolyzes back to the active boronic acid under standard Suzuki-Miyaura conditions.
The Strategic Advantage in Suzuki-Miyaura Cross-Coupling
The true value of this compound is realized in its application. The ortho-substituents are not passive spectators; they actively govern the reaction's outcome.
Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.
Causality of Choice: Why Use a 2,6-Disubstituted Reagent?
Choosing this reagent is a deliberate strategic decision driven by the need to overcome specific synthetic challenges or to achieve a desired molecular geometry.
-
Steric Influence: The bulky ortho groups create a sterically demanding environment around the carbon-boron bond.[7] While this can slow down the transmetalation step, it is a powerful tool for achieving selectivity in complex molecules with multiple potential reaction sites. Furthermore, this steric hindrance forces a twisted dihedral angle in the resulting biaryl product, which is a common structural motif in pharmacologically active compounds designed to fit into constrained protein active sites.
-
Electronic Modulation: The methoxy group (an electron-donating group) and the chloro group (an electron-withdrawing and inductively deactivating group) create a unique electronic environment on the phenyl ring, influencing its reactivity and interaction with the palladium catalyst.[3]
-
Overcoming Challenges: Coupling sterically hindered partners is non-trivial and often requires specialized conditions.[8] Success hinges on selecting robust catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like XPhos or SPhos) and optimized bases and solvents to outcompete side reactions, such as premature protodeboronation (loss of the boronic acid group).[7][9]
Field-Proven Experimental Protocol: A Self-Validating System
The following protocol describes a representative Suzuki-Miyaura coupling. The key to trustworthiness is a self-validating design: careful control of the inert atmosphere prevents catalyst degradation, and the specific choice of catalyst/base is proven to be effective for sterically hindered substrates.
Objective: Synthesize 2-chloro-2',6-dimethoxy-1,1'-biphenyl from this compound and 2-bromoanisole.
Materials:
-
This compound (1.0 eq)
-
2-Bromoanisole (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane
-
Deionized Water
Workflow:
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), 2-bromoanisole (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and anhydrous K₂CO₃ (3.0 eq).
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Under a positive pressure of inert gas, add 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio by volume). The solution should be degassed again by bubbling the inert gas through it for 15-20 minutes.
-
Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically 4-12 hours), allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to yield the final product.
Applications in Drug Discovery & Advanced Materials
The unique structural motifs enabled by this reagent are found in numerous high-value compounds. Its application is a testament to its utility in creating molecules with precise and often complex substitution patterns.
-
Pharmaceutical Intermediates: It is a key reactant in the synthesis of inhibitors for cholesteryl ester transfer protein (CETP), which are investigated for their potential to raise HDL cholesterol levels.
-
Oncology Research: The reagent is instrumental in synthesizing targeted therapies for various cancers, where the final biaryl structure is designed for high-affinity binding to specific enzymes or receptors.[1]
-
Natural Product Synthesis: It has been used to synthesize complex natural products, such as canthin-6-one alkaloids, demonstrating its utility in multi-step synthetic campaigns.
-
Agrochemicals: The core structure is also found in advanced herbicidal compounds, where precise molecular shape is critical for biological activity.[10][11]
Safety, Handling, and Storage Protocols
Adherence to strict safety protocols is non-negotiable when handling any chemical reagent.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12] In cases of significant dust, a NIOSH-approved N95 respirator is recommended.[12]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12] Avoid contact with skin and eyes.[13] After handling, wash hands thoroughly.[14]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[12][15] Keep the container tightly sealed to prevent moisture ingress, as boronic acids can be moisture-sensitive.[3] For long-term stability, storage under an inert gas (Nitrogen or Argon) at refrigerated temperatures (2-8°C) is recommended.[4]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12][14]
-
Skin Contact: Wash off immediately with soap and plenty of water.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13][14]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
-
Conclusion
This compound is far more than a simple arylboronic acid. It is a sophisticated synthetic tool whose value is defined by the steric and electronic influence of its 2,6-substituents. For the medicinal chemist or process scientist, it provides a reliable pathway to sterically congested biaryl systems that are often challenging to access through other means. Its successful application requires a solid understanding of its physical properties, the nuances of the Suzuki-Miyaura reaction, and rigorous adherence to safety protocols. As the demand for molecular complexity in drug discovery and materials science continues to grow, the strategic importance of such precisely functionalized building blocks will only increase.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 219735-99-6: (2-Chloro-4-methoxyphenyl)boronic acid [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. This compound | C7H8BClO3 | CID 3378271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. books.rsc.org [books.rsc.org]
- 10. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 11. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
A Comprehensive Safety and Handling Guide for 2-Chloro-6-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Chemistry and Risks of a Key Synthetic Building Block
2-Chloro-6-methoxyphenylboronic acid is a versatile arylboronic acid derivative that serves as a critical building block in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its utility in forming carbon-carbon and carbon-heteroatom bonds, most notably through the Nobel prize-winning Suzuki-Miyaura cross-coupling reaction, allows for the precise construction of complex molecular architectures.[1][2] However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and regulatory compliance.
This guide provides an in-depth analysis of the safety data for this compound. Moving beyond a simple recitation of safety data sheet (SDS) information, this document synthesizes available data with established principles of chemical safety and toxicological insights relevant to the broader class of arylboronic acids. The objective is to equip researchers and drug development professionals with the knowledge to not only handle this compound safely but also to understand the rationale behind the recommended protocols, fostering a proactive safety culture. A significant focus is placed on the emerging understanding of arylboronic acids as a class of potentially genotoxic impurities (PGIs), a critical consideration in the drug development lifecycle.[3][4]
Section 1: Hazard Identification and Classification
While a specific, universally adopted GHS classification for this compound is not consistently available across all suppliers, a robust hazard profile can be constructed by analyzing data from available safety data sheets and extrapolating from structurally analogous compounds.[5]
GHS Classification (Inferred)
Based on the classification of similar substituted phenylboronic acids, such as 5-Chloro-2-methoxyphenylboronic acid and 2-Methoxyphenylboronic acid, the following GHS classification is strongly indicated.[6][7]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation. |
The Underlying Chemistry of the Hazards
The irritant properties of arylboronic acids are linked to their acidic nature and their ability to interact with biological macromolecules. The boronic acid moiety, -B(OH)₂, can form esters with diols, including those found on glycoproteins on the surface of cells in the skin, eyes, and respiratory tract. This interaction can disrupt normal cellular function, leading to an inflammatory response and irritation. The solid, often dusty, nature of this compound increases the risk of inhalation and ocular exposure.
A Critical Consideration: Potential for Genotoxicity
A growing body of evidence indicates that arylboronic acids, as a class, can be mutagenic in bacterial assays (e.g., the Ames test).[3][4] This raises the concern that they may act as Potential Genotoxic Impurities (PGIs) in active pharmaceutical ingredients (APIs).[3] While the precise mechanism is still under investigation, it is hypothesized to be related to the reactivity of the boron center rather than direct covalent binding to DNA.[4]
For drug development professionals, this is a crucial insight. The presence of residual this compound in a final API may necessitate rigorous toxicological assessment and the implementation of specific controls to limit its concentration to acceptable levels, as guided by regulations from bodies like the FDA and EMA.[8]
Section 2: Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, combining engineering controls with meticulous use of Personal Protective Equipment (PPE). The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All weighing and handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood. This is the most critical engineering control to prevent inhalation of the irritant dust.[9]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[10]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[10] Their location should be known to all personnel working in the area.
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for large-scale operations.[10][11] | Protects eyes from dust particles and splashes, preventing serious irritation.[11] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) inspected before use.[5] | Prevents skin contact and irritation. Use proper glove removal technique to avoid contaminating hands.[5][12] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[9] | Protects skin from accidental spills and contact. |
| Respiratory Protection | Not typically required when handling small quantities within a certified fume hood. For large quantities or in case of ventilation failure, a NIOSH-approved respirator (e.g., N95 dust mask) is necessary to prevent respiratory tract irritation.[9] | Minimizes the risk of inhaling irritant dust particles. |
Section 3: Safe Handling, Storage, and Disposal
Meticulous laboratory practice is crucial for preventing exposures and maintaining the integrity of the material.
Handling Protocols
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust. Use spatulas for transfers and avoid pouring the powder.[13]
-
Inert Atmosphere: While many arylboronic acids are stable, some can be sensitive to air and moisture.[14] For long-term storage or sensitive reactions, storing under an inert atmosphere (e.g., nitrogen or argon) is good practice.
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[15] Do not eat, drink, or smoke in the laboratory.[14]
Storage Conditions
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]
-
Temperature: Refrigeration is often recommended to maintain long-term quality.[10]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[6][16]
Waste Disposal
-
Classification: this compound and materials contaminated with it must be treated as hazardous waste.[6]
-
Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.[17]
-
Disposal Route: Dispose of waste through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[13] Under no circumstances should this chemical be disposed of down the drain.[18]
-
Container Decontamination: Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected as hazardous waste. Subsequent disposal of the container should follow institutional guidelines.[18]
Section 4: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental release or exposure.
First Aid Measures
The immediate response to an exposure is critical to minimizing harm.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs or persists, seek medical advice. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Accidental Release Measures (Spills)
The procedure for spill cleanup depends on the scale of the release.
-
Minor Spill (Contained within a fume hood):
-
Ensure appropriate PPE is worn.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop up the absorbed material into a designated hazardous waste container.[5]
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and then wash with soap and water. Place all cleanup materials in the hazardous waste container.
-
Label the container as "Spill Debris" with the chemical name and report the incident to your supervisor.[19]
-
-
Major Spill (Outside a fume hood or a large quantity):
-
Immediately alert others in the area and evacuate the laboratory.[20]
-
If the material is volatile or dusty, close the laboratory door to contain the spill.
-
Call your institution's emergency number (e.g., EHS or campus safety) and report the spill, providing the chemical name, location, and approximate quantity.[20]
-
Do not attempt to clean up a major spill unless you are specifically trained and equipped for hazardous material response.
-
Firefighting Measures
-
Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Hazards from Combustion: Thermal decomposition can produce toxic and irritating fumes, including carbon oxides, hydrogen chloride gas, and boron oxides.[5][6]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Conclusion
This compound is an indispensable tool in chemical synthesis, but its utility demands a commensurate level of respect for its potential hazards. By understanding its irritant properties, adhering to stringent handling protocols, and utilizing appropriate engineering controls and personal protective equipment, researchers can work with this compound safely and effectively. The emerging data on the potential genotoxicity of arylboronic acids adds a further layer of consideration, particularly for professionals in drug development, reinforcing the need for rigorous control and a deep understanding of the materials used in the synthesis of therapeutic agents. A proactive and informed approach to safety is not a barrier to innovation but a fundamental prerequisite for it.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 385370-80-9 | Benchchem [benchchem.com]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. The assessment of impurities for genotoxic potential and subsequent control in drug substance and drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. fishersci.com [fishersci.com]
- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 16. fishersci.com [fishersci.com]
- 17. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 18. vumc.org [vumc.org]
- 19. ehs.princeton.edu [ehs.princeton.edu]
- 20. - Division of Research Safety | Illinois [drs.illinois.edu]
Key suppliers and availability of 2-Chloro-6-methoxyphenylboronic acid
An In-Depth Technical Guide to 2-Chloro-6-methoxyphenylboronic acid: Sourcing, Quality Control, and Application
Abstract
This compound (CAS No. 385370-80-9) is a specialized chemical reagent that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring both an electron-withdrawing chloro group and an electron-donating methoxy group, provides chemists with a tool for precise control in constructing complex molecular architectures. This guide offers a comprehensive overview for researchers, scientists, and drug development professionals on the key aspects of this reagent. We will delve into the supplier landscape and availability, establish a framework for rigorous quality control, and provide a detailed, field-proven protocol for its primary application in Suzuki-Miyaura cross-coupling reactions. The objective is to equip the reader with the necessary expertise to source high-quality material and effectively employ it in demanding synthetic applications, particularly within the pharmaceutical and agrochemical industries.[1]
Introduction to this compound
Boronic acids are a cornerstone of modern synthetic chemistry, prized for their versatility, relative stability, and low toxicity.[2] this compound is a member of this class, distinguished by its ortho-substituted phenyl ring. This specific arrangement of a chloro and a methoxy group influences the electronic and steric properties of the molecule, enhancing its reactivity and selectivity in palladium-catalyzed cross-coupling reactions.[1]
Its primary utility lies in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[3] In this context, the boronic acid functional group acts as the organoboron component, which, after activation with a base, transfers its organic substituent to a palladium center for subsequent coupling with an organic halide.[3][4] This capability makes it an indispensable intermediate for synthesizing a wide range of compounds, from advanced materials to novel pharmaceutical agents, including targeted anti-cancer therapies.[1]
Chemical Identity and Properties
A clear understanding of the fundamental properties of a reagent is the first step toward its successful application.
| Property | Value | Source |
| CAS Number | 385370-80-9 | [5] |
| Molecular Formula | C₇H₈BClO₃ | [5] |
| Molecular Weight | 186.40 g/mol | [5] |
| IUPAC Name | (2-chloro-6-methoxyphenyl)boronic acid | [5] |
| Synonyms | 2-Chloro-6-methoxybenzeneboronic acid | |
| Appearance | Typically a white to off-white solid or crystalline powder | [6] |
| Melting Point | 162-165 °C (lit.) | |
| SMILES String | COc1cccc(Cl)c1B(O)O | [5] |
Supplier Landscape and Availability
Sourcing reliable chemical intermediates is a critical, often underestimated, aspect of research and development.[7] The consistency and purity of starting materials directly impact experimental reproducibility, yield, and the overall timeline of a project. For a specialized reagent like this compound, a thorough supplier qualification process is essential.
Supplier Qualification Workflow
A systematic approach to qualifying a supplier ensures that the procured material meets the stringent requirements of drug discovery and development. This involves more than just comparing prices; it encompasses an evaluation of product quality, documentation, and logistical reliability.
Caption: A workflow for the systematic qualification of a chemical supplier.
Key Suppliers and Current Availability
The availability of this specific reagent can vary. It is crucial to verify the current status directly with suppliers, as online catalogs may not always reflect real-time stock levels. Some major chemical suppliers have historically listed this product, but it's important to note that product lines can change.
| Supplier (Example) | CAS Number | Purity (Typical) | Availability Status | Source(s) |
| Chem-Impex | 385370-80-9 | >95% | Listed as available | [1] |
| Sigma-Aldrich | 385370-80-9 | ≥95% | Listed as discontinued | |
| Benchchem | 385370-80-9 | Not specified | Listed as available | [8] |
| Amitychem (ECHEMI) | Not specified | >98% | Listed as available | [6] |
| PubChem Vendors | 385370-80-9 | Varies | Multiple vendors listed | [5] |
Note: The "discontinued" status from a major supplier like Sigma-Aldrich is a significant data point. It may imply a complex synthesis, low demand, or the emergence of superior alternatives. This underscores the need for researchers to secure a stable supply chain early in a project's lifecycle.
Technical Specifications and Quality Control
For boronic acids, the Certificate of Analysis (CoA) is more than a formality; it is an essential document that validates the material's identity, purity, and suitability for a given reaction. Due to their nature, boronic acids can present unique stability and purity challenges.
Interpreting the Certificate of Analysis (CoA)
A comprehensive CoA provides confidence in the material. When evaluating a CoA for this compound, researchers should focus on several key parameters.
| Parameter | Method(s) | Why It's Critical |
| Identity | ¹H NMR, ¹³C NMR | Confirms the chemical structure is correct and that the expected proton and carbon environments are present. The spectrum should be consistent with the structure.[9] |
| Purity | HPLC, GC | Quantifies the percentage of the desired compound. For demanding applications like drug development, purity should typically be >97%.[9] |
| Water Content | Karl Fischer | Boronic acids can exist in equilibrium with their cyclic anhydride, known as a boroxine. Water content can influence this equilibrium and affect reaction stoichiometry. |
| Residual Solvents | GC-HS | Solvents from the synthesis or purification process can interfere with subsequent reactions or be difficult to remove from the final product. |
| Appearance | Visual | Should match the expected form (e.g., "White to off-white solid"). Significant color deviation could indicate impurities or degradation.[9] |
Common Impurities and Stability Considerations
A key challenge in working with boronic acids and their esters is their susceptibility to hydrolysis and the formation of anhydrides.[10][11]
-
Boroxines (Anhydrides): Boronic acids can dehydrate to form cyclic trimers called boroxines. This is often a reversible process, and many commercial boronic acids contain varying amounts of the corresponding anhydride. While this may not always inhibit reactivity in Suzuki couplings (as the boroxine can hydrolyze back to the acid in situ), it complicates accurate massing of the reagent.
-
Hydrolysis of Precursors: If the boronic acid is synthesized from a boronate ester (e.g., a pinacol ester), incomplete hydrolysis can leave the ester as an impurity. Conversely, boronate esters themselves are prone to hydrolysis back to the boronic acid, which can be a challenge during their analysis and storage.[11][12]
-
Protodeboronation: This is a common side reaction where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process is often facilitated by acidic or basic conditions and can be a significant source of impurity.
Application in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is the construction of biaryl structures via the Suzuki-Miyaura reaction.[1] This reaction is fundamental to medicinal chemistry for its reliability and functional group tolerance.[7][13]
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol is a generalized starting point and may require optimization based on the specific aryl halide coupling partner.
Objective: To synthesize a biaryl compound via the Suzuki-Miyaura coupling of an aryl halide with this compound.
Materials:
-
Aryl Halide (Ar-X) (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Ligand (if needed, e.g., SPhos, XPhos) (1-1.2x mol of Pd)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DME)
Methodology:
-
Reaction Setup (Inert Atmosphere):
-
Causality: The Pd(0) active catalyst is sensitive to oxygen. An inert atmosphere (Nitrogen or Argon) is critical to prevent catalyst oxidation and ensure high catalytic activity.
-
To a dry Schlenk flask or vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
-
Solvent Addition:
-
Causality: The solvent system must dissolve the organic components while also facilitating the dissolution of the inorganic base. Biphasic systems like toluene/water are common.[14] Degassing the solvent (by sparging with N₂/Ar or via freeze-pump-thaw cycles) removes dissolved oxygen.
-
Seal the vessel with a septum. Evacuate and backfill with inert gas three times.
-
Via syringe, add the degassed solvent system (e.g., a 4:1 mixture of Toluene:Water). The total volume should be sufficient to create a stirrable slurry (typically 0.1-0.5 M concentration with respect to the limiting reagent).
-
-
Reaction Execution:
-
Causality: Heat is typically required to drive the reaction, particularly the often rate-limiting oxidative addition step with aryl chlorides.[15] The temperature is highly dependent on the specific substrates and catalyst system.
-
Place the sealed reaction vessel in a preheated oil bath or heating block (e.g., 80-110 °C).
-
Stir the reaction vigorously to ensure efficient mixing between the organic and aqueous phases.
-
-
Monitoring and Work-up:
-
Causality: Monitoring ensures the reaction is stopped at completion, preventing potential side reactions or degradation from prolonged heating.
-
Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed (typically 2-24 hours).
-
Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Causality: The crude product will contain the desired biaryl, residual catalyst, ligand, and potentially side products. Column chromatography is the standard method for purification.
-
Filter the dried organic solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Conclusion
This compound is a potent and valuable reagent for constructing complex molecules essential for drug discovery and materials science. Its successful use, however, is not trivial and relies on a foundation of careful sourcing, rigorous quality assessment, and a sound understanding of its chemical behavior. By implementing a systematic supplier qualification process, critically evaluating the Certificate of Analysis for key impurities, and applying optimized reaction protocols, researchers can confidently leverage the synthetic power of this building block to accelerate their research and development objectives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. This compound | C7H8BClO3 | CID 3378271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound | 385370-80-9 | Benchchem [benchchem.com]
- 9. file.chemscene.com [file.chemscene.com]
- 10. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Protocol for Suzuki Coupling Using 2-Chloro-6-methoxyphenylboronic acid: A Detailed Guide to Overcoming Steric and Electronic Challenges
An Application Guide for Researchers
This application note provides a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2-Chloro-6-methoxyphenylboronic acid. This particular reagent presents unique challenges due to the steric hindrance and electronic deactivation imparted by the ortho-chloro and methoxy substituents. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific principles that govern the procedural choices, ensuring a robust and reproducible reaction setup.
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, celebrated for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Its application is widespread in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] this compound is a valuable building block in these fields, enabling the introduction of a sterically encumbered aryl moiety crucial for creating complex molecular architectures and tuning the properties of target molecules.[3]
However, the coupling of aryl chlorides, particularly those with ortho-substituents, is notoriously more challenging than their bromide or iodide counterparts due to the strength of the C-Cl bond.[2][5] This necessitates the use of highly active palladium catalyst systems, typically employing bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), to facilitate the critical oxidative addition step.[5][6][7]
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki-Miyaura coupling is paramount for troubleshooting and optimization. The reaction proceeds through a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[8][9]
The three key stages are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step, especially with unreactive aryl chlorides.[7][9]
-
Transmetalation: The organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center. This step requires activation of the boronic acid by a base. The base forms a more nucleophilic boronate species (e.g., [Ar'-B(OH)₃]⁻), which facilitates the exchange of the halide or other ligand on the palladium with the aryl group from the boron.[1][6][10]
-
Reductive Elimination: The two coupled organic fragments (Ar-Ar') are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][8]
Visualizing the Mechanism
The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific aryl halide coupling partner.
Materials and Reagents
It is crucial to use anhydrous solvents and to handle reagents under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation and side reactions like protodeboronation.
| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| Aryl Halide (Ar-X) | - | - | 1.0 | 1.0 mmol |
| This compound | C₇H₈BClO₃ | 186.40 | 1.2 - 1.5 | 224 - 280 mg |
| Palladium Catalyst (e.g., Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | 1-2 mol% | 9.2 - 18.3 mg |
| Ligand (e.g., SPhos) | C₂₇H₃₃O₂P | 410.52 | 2-4 mol% | 8.2 - 16.4 mg |
| Base (e.g., K₃PO₄) | K₃PO₄ | 212.27 | 2.0 - 3.0 | 425 - 637 mg |
| Anhydrous Solvent (e.g., 1,4-Dioxane) | C₄H₈O₂ | 88.11 | - | 5 - 10 mL |
| Degassed Water | H₂O | 18.02 | (Optional) | ~10% v/v of solvent |
Justification for Reagent Choices:
-
Boronic Acid Equivalents: A slight excess of the boronic acid is used to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation side reactions.[11]
-
Catalyst System: A combination of a palladium(0) source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a bulky, electron-rich biarylphosphine ligand like SPhos is highly effective for coupling challenging aryl chlorides.[7][11] This combination promotes the difficult oxidative addition step.
-
Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in a wide range of Suzuki couplings. It is generally preferred over stronger bases like hydroxides which can promote side reactions, or weaker bases like carbonates which may be less effective for hindered substrates.[7][10]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with a small amount of water is often used. The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[11][12]
Equipment
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
The following workflow diagram outlines the key stages of the experimental process.
Caption: Experimental workflow for the Suzuki cross-coupling reaction.
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 224 mg), and K₃PO₄ (2.0 mmol, 425 mg).
-
Inerting the System: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (9 mL) and degassed water (1 mL) via syringe.
-
Degassing: Sparge the resulting suspension with a stream of argon through a needle for 10-15 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 9.2 mg) and the ligand (e.g., SPhos, 0.02 mmol, 8.2 mg). The mixture will typically change color upon addition of the catalyst.
-
Reaction: Immerse the flask in a preheated oil bath at 80-110 °C. The optimal temperature may vary depending on the reactivity of the aryl halide.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.[13]
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).[9][13]
-
Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[13]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure biaryl product.[13]
Safety and Handling
-
This compound: May cause skin and eye irritation. Avoid dust formation and inhalation.[14]
-
Palladium Catalysts: Palladium compounds are heavy metals and should be handled with care. They are toxic and should not be inhaled or ingested.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle them in a fume hood under an inert atmosphere.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing this reaction.[14] Store reagents in a cool, dry, and well-ventilated place.[14]
Conclusion
The successful Suzuki-Miyaura coupling of this compound with aryl chlorides is readily achievable with careful selection of a highly active catalyst system and adherence to anhydrous and anaerobic reaction conditions. The protocol detailed herein provides a robust starting point for researchers. By understanding the mechanistic principles and the rationale behind the choice of reagents and conditions, scientists can effectively troubleshoot and adapt this powerful C-C bond-forming reaction to synthesize a diverse array of complex molecules for pharmaceutical and materials science applications.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemicalbook.com [chemicalbook.com]
Application Notes & Protocols: The Strategic Use of 2-Chloro-6-methoxyphenylboronic Acid in Pharmaceutical Development
An In-Depth Guide for Medicinal Chemists
Introduction: A Versatile Building Block for Complex Scaffolds
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Arylboronic acids are indispensable tools in this endeavor, primarily through their role in palladium-catalyzed cross-coupling reactions. Among these, 2-Chloro-6-methoxyphenylboronic acid (CAS No: 385370-80-9) emerges as a particularly valuable reagent.[1][2] Its unique substitution pattern—an ortho-chloro and an ortho-methoxy group—provides chemists with a powerful handle to introduce sterically hindered biaryl motifs, which are prevalent in a wide range of biologically active molecules, including targeted anti-cancer therapies.[1]
This guide provides an in-depth look at the strategic applications of this reagent, focusing on the causality behind experimental choices and providing robust, validated protocols for its use in the synthesis of pharmaceutically relevant compounds.
| Property | Value | Source |
| CAS Number | 385370-80-9 | [2] |
| Molecular Formula | C₇H₈BClO₃ | [1][2] |
| Molecular Weight | 186.40 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 162-165 °C |
The Scientific Rationale: Why the Ortho Substituents Matter
The utility of this compound is not merely incidental; it is a direct consequence of its specific substitution pattern. The two ortho groups exert profound electronic and steric influences that are critical during synthesis.
-
Steric Hindrance for Conformational Control : The presence of two substituents flanking the boronic acid group creates significant steric bulk. In Suzuki-Miyaura reactions, this hindrance promotes the formation of atropisomers—stereoisomers arising from restricted rotation around a single bond.[3] This is highly desirable in drug design, as locking a molecule into a specific, biologically active conformation can dramatically enhance potency and selectivity.
-
Electronic Effects & Catalyst Interaction :
-
The chloro group is electron-withdrawing, which can influence the acidity of the boronic acid.[4]
-
The methoxy group can act as a coordinating ligand for the palladium catalyst. This intramolecular chelation can stabilize the transition state, influencing the regioselectivity and efficiency of the cross-coupling reaction, an effect not observed with non-coordinating groups like chlorine.[3][5] This directing effect can be exploited to achieve selective coupling at specific positions on a multi-halogenated substrate.
-
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern drug discovery, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.[6] Its reliability, mild conditions, and exceptional functional group tolerance make it a go-to method for synthesizing the biaryl cores common in many drugs, particularly kinase inhibitors.[7][8]
General Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation (which requires base activation of the boronic acid), and reductive elimination to yield the product and regenerate the active Pd(0) catalyst.
Application Note 1: Synthesis of Kinase Inhibitor Scaffolds
Objective: To synthesize a biaryl precursor for a kinase inhibitor by coupling this compound with a halogenated heterocyclic core. Kinases are a critical class of drug targets in oncology, and their inhibitors often rely on a biaryl structure to occupy the ATP-binding pocket.[9][10]
This protocol details the synthesis of 2-((2-chloro-6-methoxyphenyl)amino)-4-(some-aryl)pyrimidine , a common scaffold in kinase inhibitors.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
Reaction Scheme: (Aryl-Br) + (this compound) --[Pd Catalyst, Base]--> (Aryl-(2-chloro-6-methoxyphenyl))
1. Materials & Equipment:
| Reagent/Material | M.W. | Amount | Moles | Role |
| 2-Bromo-4-chloropyrimidine | 193.41 | 1.00 g | 5.17 mmol | Aryl Halide |
| This compound | 186.40 | 1.06 g | 5.69 mmol | Boronic Acid (1.1 eq) |
| Pd(PPh₃)₄ | 1155.56 | 299 mg | 0.26 mmol | Catalyst (5 mol%) |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 1.64 g | 15.51 mmol | Base (3.0 eq) |
| 1,4-Dioxane | - | 40 mL | - | Solvent |
| Water | - | 10 mL | - | Co-solvent |
| Equipment: | 100 mL round-bottom flask, magnetic stirrer, reflux condenser, nitrogen/argon inlet, heating mantle. |
2. Step-by-Step Procedure:
-
Setup: To a 100 mL round-bottom flask, add 2-bromo-4-chloropyrimidine (1.00 g) and this compound (1.06 g).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is critical as oxygen can deactivate the Pd(0) catalyst.
-
Solvent & Base Addition: Under a positive pressure of inert gas, add 1,4-dioxane (40 mL) and the sodium carbonate solution (1.64 g dissolved in 10 mL of water).
-
Degassing: Bubble inert gas through the stirred solution for another 15-20 minutes. This step ensures the removal of dissolved oxygen, which is crucial for catalyst longevity and reaction efficiency.
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (299 mg), to the flask. The mixture will typically turn a darker color.
-
Reaction: Heat the reaction mixture to 85-90 °C under a gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer.
-
Extraction: Wash the organic layer with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Workflow Visualization
Application Note 2: Building Blocks for Other Therapeutic Areas
The utility of this compound extends beyond kinase inhibitors. It serves as a key reactant in the synthesis of various other compound classes with therapeutic potential.
-
CETP Inhibitors: Used to prepare inhibitors of cholesteryl ester transfer protein (CETP), which are investigated for their potential to raise high-density lipoprotein cholesterol (HDLc) levels.
-
Alkaloid Synthesis: Employed in the synthesis of canthin-6-one alkaloids, a class of natural products with diverse biological activities.
-
CNS-Active Agents: Serves as a reactant for preparing tryptamines and β-carbolines, scaffolds often found in compounds targeting the central nervous system.
Protocol Outline: Synthesis of a Dibenzothiophene Precursor
Dibenzothiophenes are structures of interest in medicinal chemistry. This reagent can be used to construct functionalized versions via a Suzuki coupling followed by a ring-closing reaction.
-
Suzuki Coupling: React this compound with a suitable bromo-iodobenzene derivative under standard Suzuki conditions (e.g., Pd(OAc)₂, SPhos, K₃PO₄ in toluene/water).
-
Thiolation: Introduce a sulfur atom, for instance, by reacting the resulting biaryl with a sulfur source.
-
Ring Closure: Induce intramolecular cyclization, often assisted by microwave irradiation, to form the dibenzothiophene core.
This modular approach allows for the rapid generation of a library of substituted dibenzothiophenes for structure-activity relationship (SAR) studies.
Conclusion
This compound is a high-value, strategic building block for pharmaceutical development. Its unique steric and electronic properties, conferred by the ortho-chloro and ortho-methoxy substituents, enable the synthesis of complex, conformationally restricted biaryl scaffolds. Mastery of its application in Suzuki-Miyaura cross-coupling reactions provides medicinal chemists with a reliable and powerful tool for constructing novel molecular entities, particularly in the pursuit of targeted therapies like kinase inhibitors. The protocols and insights provided herein serve as a robust foundation for leveraging this versatile reagent in drug discovery programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H8BClO3 | CID 3378271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digibug.ugr.es [digibug.ugr.es]
Application Notes & Protocols: Strategic Use of 2-Chloro-6-methoxyphenylboronic Acid in the Synthesis of Bioactive Molecules
Abstract
This guide provides an in-depth exploration of 2-chloro-6-methoxyphenylboronic acid as a pivotal reagent in modern synthetic and medicinal chemistry. We move beyond a simple recitation of facts to explain the causality behind its utility, focusing on its strategic application in the synthesis of complex, biologically active molecules. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and troubleshooting guidance for its most critical application: the Suzuki-Miyaura cross-coupling reaction.
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of drug discovery, the ability to rapidly and efficiently construct complex molecular architectures is paramount. Arylboronic acids are indispensable tools in this endeavor, serving as key building blocks for creating carbon-carbon bonds, particularly in the formation of biaryl scaffolds that are ubiquitous in pharmaceuticals.[1][2] Among the vast commercial library of these reagents, this compound stands out due to its unique substitution pattern.
The ortho-methoxy and ortho-chloro substituents are not mere decorations; they are strategic functional groups that profoundly influence the reagent's reactivity and the conformational properties of the resulting products. The electron-donating methoxy group and the electron-withdrawing, sterically demanding chloro group create an electronic and steric environment that can be exploited for selective synthesis.[3] This reagent is particularly instrumental in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a diverse range of bioactive molecules, including potent kinase inhibitors and other targeted therapies.[4][5]
This document will detail the properties of this compound, provide a robust and validated protocol for its use in Suzuki-Miyaura coupling, and discuss its application in the synthesis of therapeutically relevant molecules.
Reagent Profile and Handling
Before deployment in any synthetic campaign, a thorough understanding of the reagent's properties and handling requirements is essential for safety and experimental success.
| Property | Value | Reference |
| CAS Number | 385370-80-9 | [5][6] |
| Molecular Formula | C₇H₈BClO₃ | [5][6] |
| Molecular Weight | 186.40 g/mol | [5][6] |
| Appearance | White to off-white solid | |
| Melting Point | 162-165 °C | [5] |
| Storage | Store in a cool, dry place. Keep container tightly sealed. | |
| Safety | Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or fume hood. | [5] |
Note: this compound may contain varying amounts of its corresponding anhydride (boroxine). This is common for boronic acids and typically does not impede reactivity in Suzuki-Miyaura coupling, as the boroxine is converted to the active boronic acid under the basic reaction conditions.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C bond formation, a discovery that was recognized with the 2010 Nobel Prize in Chemistry.[7] The reaction facilitates the coupling of an organoboron compound (like our title reagent) with an organic halide or triflate, catalyzed by a palladium complex.[8][9]
Mechanistic Overview
The catalytic cycle is a well-established sequence of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (Ar-X), forming a Pd(II) complex. The reactivity order for the halide is typically I > Br > OTf >> Cl.[10] The use of an aryl chloride, as is often the case when coupling with our boronic acid, necessitates a highly active catalyst system.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. This is a crucial step where the boronate species [R-B(OH)₃]⁻, formed by the reaction of the boronic acid with a base, reacts with the Pd(II) complex.[9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be necessary for specific substrates, particularly less reactive aryl chlorides.
Materials:
-
Aryl Halide (e.g., 4-bromotoluene) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Applications in the Synthesis of Bioactive Molecules
The true value of this compound is demonstrated in its application to construct molecules with significant biological activity. The biaryl motif it helps to create is a cornerstone of many modern pharmaceuticals, particularly kinase inhibitors.[11][12]
Case Study: Synthesis of Kinase Inhibitor Scaffolds
Kinases are a class of enzymes that play a critical role in cell signaling; their dysregulation is a hallmark of many diseases, especially cancer.[13] Small molecule kinase inhibitors are a major focus of drug development. Many of these inhibitors target the ATP-binding pocket of the kinase, and a biaryl structure is often key for achieving high potency and selectivity.[14]
This compound and its analogs are used to synthesize inhibitors for various kinases, such as Casein Kinase 2 (CSNK2A) and Bruton's tyrosine kinase (BTK).[15] For example, in the synthesis of certain CSNK2A inhibitors, a substituted pyrazine core is coupled with an arylboronic acid to generate the final active compound.[15]
Generalized Synthetic Route:
The synthesis often involves coupling the boronic acid with a suitably functionalized heterocyclic halide (e.g., a chloropyrazine or bromopyridine), which serves as the "hinge-binding" region of the inhibitor.
(A generalized reaction scheme showing an aryl halide coupling with this compound to form a biaryl kinase inhibitor scaffold)
The ortho-methoxy group can form a crucial intramolecular hydrogen bond with an N-H group on the heterocyclic core, locking the molecule into a specific, planar conformation. This pre-organization can lead to a lower entropic penalty upon binding to the target kinase, resulting in higher affinity and potency.
Troubleshooting and Optimization
While robust, Suzuki-Miyaura couplings can sometimes present challenges. The use of an electron-rich, sterically hindered boronic acid with a potentially unreactive aryl chloride requires careful consideration.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (Pd(0) oxidized) - Insufficiently active catalyst for aryl chloride - Inappropriate base or solvent | - Ensure rigorous inert atmosphere. - Switch to a more active catalyst system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or XPhos).[9] - Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/H₂O, THF/H₂O). |
| Protodeboronation | - Presence of excess water or acidic protons - High reaction temperature for extended periods | - Use anhydrous base and solvents. - Minimize reaction time once the starting material is consumed. |
| Homocoupling of Boronic Acid | - Presence of oxygen - High catalyst loading | - Rigorously degas solvents and maintain an inert atmosphere. - Reduce catalyst loading to the minimum effective amount (1-3 mol%). |
Conclusion
This compound is a powerful and versatile reagent that serves as a cornerstone in the synthesis of complex bioactive molecules. Its unique electronic and steric properties make it an ideal building block for constructing the biaryl scaffolds found in many modern pharmaceuticals, particularly kinase inhibitors. By understanding the nuances of the Suzuki-Miyaura reaction and employing optimized, robust protocols as outlined in this guide, researchers can effectively leverage this reagent to accelerate the discovery and development of novel therapeutics.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-クロロ-6-メトキシフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | C7H8BClO3 | CID 3378271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Methoxyphenylboronic acid (5720-06-9) for sale [vulcanchem.com]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digibug.ugr.es [digibug.ugr.es]
- 14. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 15. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of 2-Chloro-6-methoxyphenylboronic Acid as a Building Block in Organic Synthesis
Abstract
2-Chloro-6-methoxyphenylboronic acid has emerged as a pivotal building block in modern organic synthesis, prized for its unique structural attributes that enable the construction of complex molecular architectures. This guide provides an in-depth exploration of its applications, focusing on its instrumental role in palladium-catalyzed cross-coupling reactions. We delve into the mechanistic rationale behind its reactivity, dictated by the interplay of steric and electronic effects from its ortho-substituents. Detailed, field-proven protocols for Suzuki-Miyaura coupling, troubleshooting advice, and case studies in the synthesis of bioactive molecules are presented to equip researchers, scientists, and drug development professionals with the knowledge to strategically leverage this versatile reagent.
Introduction: A Structurally Privileged Reagent
Organoboron compounds, particularly boronic acids, are mainstays of contemporary synthetic chemistry due to their stability, low toxicity, and versatile reactivity.[1][2] Among these, this compound (CAS No. 385370-80-9) is a distinguished member, offering a unique combination of electronic and steric properties.[3] Its utility is primarily centered on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[4][5]
The strategic placement of a chloro and a methoxy group at the ortho-positions relative to the boronic acid functionality is not incidental. This substitution pattern imparts significant steric hindrance and modulates the electronic nature of the molecule, providing chemists with a tool to forge sterically congested biaryl linkages that are often challenging to create using other methods.[6][7] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[5]
| Compound Properties | |
| IUPAC Name | (2-chloro-6-methoxyphenyl)boronic acid[3] |
| Molecular Formula | C₇H₈BClO₃[3] |
| Molecular Weight | 186.40 g/mol [3] |
| Appearance | White to off-white solid |
| Melting Point | 162-165 °C[4] |
| Primary Application | Suzuki-Miyaura Cross-Coupling[4][5] |
The Causality of Reactivity: Steric and Electronic Effects
The efficacy of this compound is rooted in the influence of its ortho-substituents. Understanding these effects is crucial for predicting reactivity and optimizing reaction conditions.
-
Steric Hindrance: The presence of two bulky groups (Cl and OMe) flanking the boronic acid creates a sterically demanding environment. While this can sometimes slow down reaction rates, it is often exploited to achieve selective coupling and to construct tetra-ortho-substituted biaryls, which are difficult to access otherwise.[6][7] The steric bulk can influence the equilibrium of the catalytic cycle, sometimes requiring more active catalyst systems to overcome the activation barrier for key steps like transmetalation.[7]
-
Electronic Influence: The substituents exert opposing electronic effects. The chloro group is electron-withdrawing via induction, while the methoxy group is electron-donating through resonance. This electronic push-pull can influence the Lewis acidity of the boron atom and the nucleophilicity of the ipso-carbon atom being transferred to the palladium center.[1][8] The acidity of the boronic acid is a key factor, as it affects the equilibrium of boronate formation with the base, a critical activation step for transmetalation.[1][2]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the most prominent application for this building block, enabling the formation of a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl (pseudo)halide.[2][9] The reaction proceeds via a palladium-based catalytic cycle.
The Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: This is the crucial step where the organic moiety is transferred from boron to palladium. It requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species (-B(OH)₃⁻).[2][10] This "ate" complex then exchanges its organic group with the halide on the palladium center.
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[9]
Application Protocol: Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide. Optimization may be necessary for different substrates.
Materials and Reagents:
-
This compound (1.2 - 1.5 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst: Pd(PPh₃)₄ (1-5 mol%) or Pd(OAc)₂ (2-5 mol%) with a suitable ligand (e.g., SPhos, XPhos, P(t-Bu)₃)
-
Base: Anhydrous K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv.)
-
Solvent: 1,4-Dioxane/H₂O (e.g., 4:1 ratio) or Toluene/H₂O
Experimental Workflow Diagram:
Detailed Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.5 equiv.), potassium carbonate (3.0 equiv.), and Pd(PPh₃)₄ (0.03 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition: Add degassed toluene (to achieve a concentration of ~0.1 M with respect to the aryl bromide) via syringe.
-
Reaction: Heat the mixture to 100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.[11]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.[11] Transfer the filtrate to a separatory funnel and wash sequentially with water and saturated brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[12]
Applications in the Synthesis of Complex Molecules
The unique structure of this compound makes it a valuable reactant for synthesizing molecules of interest in pharmaceutical and materials science.[5]
| Application Area | Synthesized Molecule/Scaffold | Significance | Reference |
| Medicinal Chemistry | Canthin-6-one alkaloids | These compounds are investigated for their potential biological activities. The synthesis involves a key Suzuki coupling step. | [4] |
| Drug Discovery | Tryptamine Derivatives | Used in the solid-phase synthesis of N,N-dimethyltryptamines and β-carbolines, which are scaffolds for various bioactive compounds. | [4] |
| Drug Discovery | CETP Inhibitors | Employed in the preparation of inhibitors for cholesteryl ester transfer protein (CETP), a target for raising HDLc ("good cholesterol") levels. | [4] |
| Organic Synthesis | 2,3,5-Trisubstituted Indoles | Utilized in solid-phase synthesis strategies to build complex indole frameworks. | [4] |
| Materials Science | Functionalized Dibenzothiophenes | Serves as a key building block for creating functionalized dibenzothiophenes via Suzuki coupling followed by ring closure. | [4] |
Troubleshooting & Key Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst.- Insufficiently anhydrous conditions.- Steric hindrance impeding the reaction. | - Use a fresh, active catalyst/ligand system (e.g., Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like SPhos or AntPhos).[6][7]- Ensure solvents are anhydrous and the base is freshly dried.[12]- Increase reaction temperature or prolong reaction time. |
| Protodeboronation | - Presence of water.- Prolonged high temperatures.- Base-catalyzed C-B bond cleavage. | - Use rigorously dried solvents and reagents.[12]- Minimize reaction time once the limiting reagent is consumed.- Consider using boronic esters (e.g., pinacol esters) which can be more stable.[13] |
| Homocoupling of Boronic Acid | - Oxygen contamination leading to oxidative homocoupling.- Catalyst system promoting homocoupling. | - Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.[14]- Screen different catalyst/ligand combinations. |
Safety and Handling
This compound should be handled with standard laboratory safety precautions.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be sensitive to moisture and may exist in equilibrium with their anhydride forms.[4][15]
Conclusion
This compound is more than just another reagent; it is a strategic building block for overcoming synthetic challenges, particularly in the construction of sterically hindered biaryl systems. Its value lies in the precise arrangement of its chloro, methoxy, and boronic acid functionalities, which provides a unique handle for creating complex molecular topographies. By understanding the mechanistic principles governing its reactivity and employing optimized protocols, researchers can effectively harness its potential to accelerate innovation in drug discovery, materials science, and beyond.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. This compound | C7H8BClO3 | CID 3378271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound = 95 385370-80-9 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. CAS 219735-99-6: (2-Chloro-4-methoxyphenyl)boronic acid [cymitquimica.com]
Application Note: Strategies and Protocols for Cross-Coupling Reactions with 2-Chloro-6-methoxyphenylboronic Acid
Introduction
Biaryl scaffolds are fundamental structural motifs in medicinal chemistry, materials science, and agrochemicals.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a premier method for their synthesis, valued for its operational simplicity, broad functional group tolerance, and the vast commercial availability of reagents.[1][3][4] This application note focuses on 2-Chloro-6-methoxyphenylboronic acid, a sterically hindered and electronically distinct building block. The presence of both an ortho-chloro and an ortho-methoxy group presents unique challenges, primarily the difficulty of activating the robust carbon-chlorine (C-Cl) bond and managing steric hindrance around the reaction center.[5][6]
This guide provides an in-depth analysis of the critical parameters for achieving successful Suzuki-Miyaura couplings with this substrate. It offers field-proven insights into catalyst selection, reaction optimization, and troubleshooting, along with detailed, actionable protocols for researchers, scientists, and drug development professionals.
Scientific Principles and Key Considerations
The Suzuki-Miyaura reaction is a complex catalytic process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4] The key steps are oxidative addition, transmetalation, and reductive elimination.[3][4][7] When working with challenging substrates like this compound, a nuanced understanding of these steps is crucial for success.
The Challenge of Aryl Chlorides
The primary hurdle in coupling aryl chlorides is the strength of the C-Cl bond, which makes the initial oxidative addition step—where the palladium catalyst inserts into the carbon-halogen bond—the rate-determining step.[5][6] Unlike more reactive aryl bromides or iodides, aryl chlorides require highly active catalytic systems to proceed efficiently.[4][5]
Causality Behind Component Selection:
-
Catalyst & Ligand System: The choice of ligand is paramount. For activating C-Cl bonds, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are essential.[3][4][8]
-
Electron-rich ligands (e.g., SPhos, XPhos, P(t-Bu)₃) increase the electron density on the palladium(0) center, which promotes the oxidative addition into the C-Cl bond.[3][8]
-
Bulky ligands facilitate the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[3][4][8] Catalyst systems like Pd₂(dba)₃/P(t-Bu)₃ or pre-formed catalysts such as XPhos-Pd-G2 are often effective for these transformations.[5][9]
-
-
Base Selection: The base plays a critical role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[9]
-
Potassium Phosphate (K₃PO₄) is a strong, non-nucleophilic base often used for hindered substrates. It is highly effective but may require the presence of a small amount of water to function optimally.[10]
-
Carbonates (Cs₂CO₃, K₂CO₃) are also widely used. Cesium carbonate is more soluble in organic solvents and can be particularly effective.[11][12]
-
The choice of base can influence reaction kinetics and side reactions, making it a critical parameter for optimization.[6]
-
-
Solvent System: The solvent must solubilize all reaction components and is often a mixture of an organic solvent and water.
Potential Side Reaction: Protodeboronation
Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom.[3][14] This side reaction reduces the yield of the desired cross-coupled product. Ortho-substituted boronic acids can be susceptible to this process, which can be influenced by temperature, pH, and the presence of water.[3][14][15][16][17][18] Using anhydrous conditions where possible or employing more stable boronic esters (e.g., pinacol esters) can mitigate this issue.[19]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. scispace.com [scispace.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note & Protocol: A Strategic Approach to the Synthesis of Canthin-6-one Alkaloids Employing 2-Chloro-6-methoxyphenylboronic Acid
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on a robust and efficient synthetic strategy for canthin-6-one alkaloids. This class of β-carboline alkaloids is of significant interest due to its diverse and potent biological activities, including antitumor, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3] The low natural abundance of these compounds necessitates effective synthetic routes to enable further investigation into their therapeutic potential.[3]
This guide details a synthetic approach that strategically utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 2-Chloro-6-methoxyphenylboronic acid as a key building block, followed by a copper-catalyzed amidation to construct the core canthin-6-one scaffold.[3] This methodology offers a versatile and efficient pathway to a variety of canthin-6-one analogs.
Introduction to Canthin-6-one Alkaloids: A Scaffold of Therapeutic Promise
Canthin-6-one alkaloids are a unique subclass of β-carboline alkaloids characterized by an additional D ring.[1] First isolated in 1952, over 60 members of this family have been identified from various natural sources, primarily from the Rutaceae and Simaroubaceae plant families.[1] The significant therapeutic potential of these compounds, including their cytotoxic activity against various cancer cell lines, drives the need for efficient and scalable synthetic methodologies.[4][5]
Retrosynthetic Analysis and Strategic Approach
The synthetic strategy presented herein focuses on the construction of the canthin-6-one core through a convergent approach. The key steps involve the formation of a biaryl linkage via a Suzuki-Miyaura coupling, followed by an intramolecular C-N bond formation to yield the tetracyclic canthin-6-one skeleton.
References
A Modern Approach to Substituted Indole Synthesis Using 2-Chloro-6-methoxyphenylboronic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmaceutical agents.[1][2][3] The development of efficient and versatile methods for synthesizing highly substituted indoles is therefore a critical endeavor in drug discovery. This application note presents a detailed, field-proven guide for the preparation of substituted indoles utilizing 2-Chloro-6-methoxyphenylboronic acid as a key building block. The strategy hinges on a robust palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by an intramolecular cyclization cascade. We provide in-depth mechanistic insights, a step-by-step experimental protocol, optimization parameters, and troubleshooting guidance to ensure reliable and reproducible execution.
The Strategic Approach: A Palladium-Catalyzed Cascade
The synthesis of complex indole structures from simple precursors requires a strategy that is both convergent and tolerant of diverse functional groups. Our approach leverages a powerful two-stage cascade sequence that can often be performed in a single pot:
-
Stage 1: C-C Bond Formation via Suzuki-Miyaura Coupling: A palladium catalyst facilitates the cross-coupling of this compound with a suitable ortho-functionalized aniline derivative (e.g., an o-haloanilide).[4][5][6] This step rapidly constructs the requisite biaryl skeleton.
-
Stage 2: C-N Bond Formation via Intramolecular Cyclization: The biaryl intermediate, formed in situ, undergoes a subsequent intramolecular cyclization to forge the indole's pyrrole ring.[1][7][8]
This strategy is advantageous as it allows for the modular assembly of the indole core, where substitution patterns on both the benzene and pyrrole rings can be systematically varied by choosing the appropriate starting materials.
Figure 1: High-level experimental workflow for the two-stage synthesis of substituted indoles.
Mechanistic Insights: The "Why" Behind the Protocol
A deep understanding of the reaction mechanism is paramount for successful optimization and troubleshooting. The choice of catalyst, ligand, base, and solvent is not arbitrary; each component plays a critical role in the catalytic cycle.
The Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[9][10] The catalyst is a Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the ortho-haloaniline, forming a Pd(II) complex. This is often the rate-limiting step, especially with less reactive aryl chlorides.[11]
-
Transmetalation: The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[10][12] This boronate then transfers its organic group (the 2-chloro-6-methoxyphenyl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][12]
The use of bulky, electron-rich phosphine ligands (e.g., SPhos, P(t-Bu)₃) is often crucial as they accelerate both the oxidative addition and reductive elimination steps, leading to higher reaction efficiency.[10]
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Intramolecular Cyclization
Following the formation of the biaryl intermediate, the indole ring is constructed. While several specific mechanisms exist depending on the exact substrates, a common pathway is a palladium-catalyzed intramolecular C-N bond formation, often referred to as a cyclizing amination or an intramolecular Buchwald-Hartwig amination.[1][13] The palladium catalyst facilitates the coupling between the aniline nitrogen and the ortho-chloro group of the newly introduced ring, leading to the final indole product.
Detailed Experimental Protocol
This protocol describes a general, one-pot procedure for the synthesis of a substituted indole from 2-bromo-N-tosylaniline and this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Role |
| 2-Bromo-N-tosylaniline | 185145-63-7 | 342.23 | Substrate (Aryl Halide) |
| This compound | 385370-80-9 | 186.40 | Substrate (Boronic Acid) |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | Catalyst Precursor |
| SPhos | 657408-07-6 | 410.57 | Ligand |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | Base |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | Solvent |
| Water, degassed | 7732-18-5 | 18.02 | Co-solvent |
Step-by-Step Procedure
Note: This reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line techniques.[14]
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-N-tosylaniline (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), Palladium(II) Acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and anhydrous potassium carbonate (3.0 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with inert gas (e.g., Argon) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired substituted indole.
Process Optimization and Scope
Achieving high yields and purity requires careful optimization of reaction parameters. The following table provides guidance based on established principles of palladium catalysis.[6][10][15]
| Parameter | Options | Rationale & Expert Insights |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable precatalysts that form the active Pd(0) species in situ. Pd(PPh₃)₄ can be used directly but is more air-sensitive.[10][15] |
| Ligand | Buchwald-type (SPhos, XPhos), PPh₃, PCy₃ | For challenging couplings involving aryl chlorides, bulky and electron-rich Buchwald ligands are superior as they promote the difficult oxidative addition step. PPh₃ is a general-purpose, less active ligand.[14] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A base is essential to activate the boronic acid for transmetalation.[10] K₂CO₃ is a cost-effective choice. Cs₂CO₃ is more soluble and can sometimes improve yields. K₃PO₄ is a stronger, non-nucleophilic base. |
| Solvent System | Toluene, Dioxane, DME, often with H₂O | Aprotic polar solvents are generally effective. The addition of water can aid in dissolving the base and boronate salts, often accelerating the transmetalation step.[6][9] |
| Temperature | 80 - 110 °C | Higher temperatures are typically required to drive the oxidative addition of the aryl chloride and facilitate the overall catalytic cycle. |
The reaction demonstrates broad functional group tolerance. Both electron-donating and electron-withdrawing substituents are generally well-tolerated on the aniline and boronic acid components, making this a versatile method for creating diverse indole libraries.[16]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed).2. Insufficiently inert atmosphere (O₂ poisoning).3. Poor quality reagents/solvents. | 1. Use a fresh batch of catalyst and ligand.2. Ensure proper Schlenk technique and thoroughly degas solvents.3. Use anhydrous solvents and high-purity reagents. |
| Formation of Side Products | 1. Homocoupling of the boronic acid.2. Protodeboronation (loss of B(OH)₂ group).3. Incomplete cyclization. | 1. Lower the reaction temperature slightly or use a more sterically hindered ligand.2. Use a stronger base or ensure anhydrous conditions until the water co-solvent is added.3. Increase reaction time or temperature. |
| Difficulty in Purification | 1. Residual palladium catalyst.2. Contamination with phosphine oxide. | 1. Pass the crude product through a short plug of silica or treat the organic solution with a palladium scavenger.2. Use a more polar solvent system during chromatography to separate the product from the phosphine oxide. |
Conclusion
The palladium-catalyzed synthesis of substituted indoles using this compound is a powerful and highly adaptable method for medicinal chemists and drug development professionals. By combining a Suzuki-Miyaura cross-coupling with an intramolecular cyclization, this strategy provides efficient access to complex and functionally diverse indole scaffolds. The detailed protocols and mechanistic insights provided in this application note serve as a robust foundation for researchers to successfully implement this methodology, troubleshoot potential issues, and accelerate their discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 7. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]
- 8. Synthesis of indoles, benzofurans, and related heterocycles via an acetylene-activated SNAr/intramolecular cyclization cascade sequence in water or DMSO - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Intramolecular Cyclization | Encyclopedia MDPI [encyclopedia.pub]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes & Protocols: Navigating Steric Challenges in Suzuki-Miyaura Coupling through Strategic Ligand Selection
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds. However, its efficacy can be significantly hampered by sterically demanding substrates, particularly hindered boronic acids. This guide provides an in-depth analysis of ligand selection strategies to overcome these steric impediments. We will explore the mechanistic underpinnings of the challenges posed by bulky reactants and detail the classes of ligands engineered to facilitate these difficult transformations. This document is intended for researchers, scientists, and drug development professionals seeking to expand the scope of their Suzuki-Miyaura couplings to include sterically congested molecular architectures.
Introduction: The Steric Hurdle in Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura reaction has revolutionized the synthesis of biaryls, a common motif in pharmaceuticals, agrochemicals, and materials science.[1][2] The catalytic cycle, broadly understood to involve oxidative addition, transmetalation, and reductive elimination, is remarkably efficient for a wide range of substrates.[3][4] However, when one or both coupling partners bear significant steric bulk, particularly ortho-substituents, the reaction can become sluggish or fail entirely.
Steric hindrance primarily impacts two key steps in the catalytic cycle:
-
Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is often the rate-limiting step. Bulky substituents on the boronic acid can sterically clash with the ligands on the palladium complex, impeding the approach and formation of the necessary intermediate for transmetalation.[5]
-
Reductive Elimination: The final step, where the new C-C bond is formed and the product is released from the palladium center, can also be slowed by steric congestion around the metal. This can lead to undesired side reactions or catalyst decomposition.[6]
To overcome these challenges, the rational design and selection of phosphine ligands have been instrumental. The ideal ligand for a sterically hindered Suzuki coupling must be sufficiently bulky to promote the formation of a reactive, monoligated palladium(0) species, yet flexible enough to accommodate the hindered substrates throughout the catalytic cycle.[7][8][9]
The Role of Bulky, Electron-Rich Monophosphine Ligands
The breakthrough in coupling sterically hindered substrates came with the development of bulky, electron-rich monophosphine ligands, most notably the biaryl phosphines developed by the Buchwald group.[1][10] These ligands have transformed the field by enabling the coupling of previously unreactive substrates, including ortho-disubstituted aryl chlorides.[11][12][13]
The success of these ligands can be attributed to several key features:
-
Promotion of Monoligation: Their steric bulk favors the formation of highly reactive "L-Pd(0)" species in solution. These monoligated complexes are more accessible for oxidative addition than their bis-ligated counterparts.[8][9]
-
Enhanced Rates of Reductive Elimination: The steric pressure exerted by the bulky ligand on the palladium center can accelerate the final reductive elimination step, leading to faster turnover.[6][14]
-
Stabilization of the Catalytic Species: Despite their high reactivity, these ligands can also stabilize the palladium catalyst, preventing decomposition pathways and allowing for lower catalyst loadings.[15]
The following diagram illustrates the general catalytic cycle for the Suzuki-Miyaura reaction, highlighting the key steps influenced by ligand choice.
Caption: Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.
A Curated Arsenal of Ligands for Sterically Demanding Couplings
A variety of bulky monophosphine ligands have been developed, each with its own nuances in reactivity and substrate scope. The choice of ligand is critical and often substrate-dependent. Below is a summary of some of the most effective and widely used ligands for challenging Suzuki-Miyaura couplings.
| Ligand | Structure | Key Features & Applications |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly versatile and effective for a broad range of substrates, including sterically hindered aryl chlorides and heteroaryl halides.[10][11][13] |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Excellent for Suzuki-Miyaura couplings, particularly with aryl chlorides.[1][12] Often provides high reactivity and catalyst stability.[1] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Known to provide enhanced stability to the palladium catalyst, reducing decomposition and side reactions.[15][16] Effective for couplings involving heteroaryl substrates.[17] |
| BrettPhos | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | An exceptionally bulky ligand that is crucial for some of the most challenging couplings, including those involving nitroarenes as electrophiles.[2] |
| Trineopentylphosphine (TNpP) | P(CH₂C(CH₃)₃)₃ | The conformational flexibility of this ligand is key to its ability to couple hindered substrates.[7] |
| AntPhos | 9,9-Dimethyl-N,N-diphenyl-9H-xanthen-4-amine | Has shown high reactivity for sterically demanding aryl-alkyl Suzuki-Miyaura couplings.[18] |
This table provides a starting point for ligand selection. However, empirical screening is often necessary to identify the optimal ligand for a specific transformation.
Experimental Protocols: A Practical Guide
The following protocols are provided as a general guideline for performing Suzuki-Miyaura reactions with sterically hindered boronic acids. Optimization of reaction parameters such as solvent, base, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide with a Hindered Boronic Acid using XPhos
This protocol describes a typical setup for a small-scale reaction.
Materials:
-
Sterically hindered aryl bromide (1.0 equiv)
-
Sterically hindered boronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous, powdered (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide, boronic acid, palladium(II) acetate, XPhos, and potassium phosphate.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: High-Throughput Screening of Ligands for a Challenging Suzuki-Miyaura Coupling
This workflow is designed for the rapid identification of the optimal ligand for a new transformation.
Caption: Figure 2. Workflow for High-Throughput Ligand Screening.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inappropriate ligand- Insufficiently strong base- Impure reagents or solvent | - Use a pre-catalyst or ensure proper in situ catalyst formation.- Screen a panel of bulky phosphine ligands.- Try a stronger base (e.g., Cs₂CO₃, K₃PO₄).- Use freshly purified reagents and anhydrous, degassed solvents. |
| Protodeborylation of Boronic Acid | - Presence of water- Reaction temperature too high- Prolonged reaction time | - Use anhydrous conditions and reagents.- Lower the reaction temperature.- Monitor the reaction closely and stop when complete. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Catalyst decomposition | - Ensure the reaction is performed under a strictly inert atmosphere.- Use a more stable ligand or pre-catalyst. |
Conclusion
The successful execution of Suzuki-Miyaura reactions with sterically hindered boronic acids is highly dependent on the judicious selection of the supporting phosphine ligand. Bulky, electron-rich monophosphine ligands, such as those from the Buchwald family, have proven to be exceptionally effective in overcoming the steric barriers associated with these challenging transformations. By understanding the mechanistic principles and employing systematic screening and optimization strategies, researchers can significantly expand the synthetic utility of this powerful cross-coupling reaction.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nasc.ac.in [nasc.ac.in]
- 9. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. SPhos - Wikipedia [en.wikipedia.org]
- 13. XPhos - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. RuPhos - 2-二环己基磷-2 ,6 -二异丙氧基-1,1 -联苯, 95 [sigmaaldrich.com]
- 17. Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with 2-Chloro-6-methoxyphenylboronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with 2-Chloro-6-methoxyphenylboronic acid. The unique steric and electronic properties of this substrate can present specific hurdles. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve successful reaction outcomes.
Understanding the Challenges with this compound
The structure of this compound introduces a combination of steric hindrance and electronic effects that can complicate the Suzuki-Miyaura coupling. The ortho-chloro and ortho-methoxy groups crowd the boron center, which can impede key steps in the catalytic cycle, particularly transmetalation.[1] Additionally, the electron-donating nature of the methoxy group can influence the reactivity of the boronic acid.
Troubleshooting Guide: A-Question-and-Answer Approach
Question 1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
Answer:
When a Suzuki coupling fails with this substrate, a systematic evaluation of the reaction parameters is crucial. The most common culprits are related to catalyst activity, reaction conditions, and the stability of the boronic acid itself.
Initial Checks:
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to the decomposition of the palladium catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[1] It is critical to properly degas all solvents, including water if used as a co-solvent.
-
Reagent Purity: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time, and impurities in the coupling partner can inhibit the catalyst.
-
Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligand are not degraded. Many phosphine ligands are air-sensitive. Using a fresh batch or employing air-stable pre-catalysts (e.g., Buchwald G3 or G4 precatalysts) can be beneficial.[1]
Logical Troubleshooting Workflow:
Below is a decision tree to guide your troubleshooting process when encountering a failed reaction.
A troubleshooting decision tree for failed Suzuki couplings.
Question 2: I'm observing significant formation of 6-chloro-2-methoxyanisole, indicating protodeboronation of my boronic acid. How can I mitigate this side reaction?
Answer:
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich boronic acids.[2][3] The presence of water and a strong base can accelerate this process.
Strategies to Minimize Protodeboronation:
-
Use a Milder Base: Strong bases in aqueous media can promote protodeboronation.[1] Consider switching from strong bases like NaOH or K3PO4 to weaker bases such as K2CO3 or KF.
-
Anhydrous Conditions: Since water is the proton source for this side reaction, moving to anhydrous conditions can significantly reduce protodeboronation.[1]
-
Use of Boronate Esters: Converting the boronic acid to a more stable derivative, such as a pinacol boronate ester (Bpin) or an MIDA boronate ester, can be an effective strategy. These esters slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing the opportunity for side reactions.[2]
Experimental Protocol for Pinacol Ester Formation:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent like toluene or THF.
-
Dehydration: Heat the mixture to reflux with a Dean-Stark trap to remove the water formed during the reaction.
-
Isolation: Once the reaction is complete (monitored by TLC or GC-MS), remove the solvent under reduced pressure to obtain the crude pinacol ester, which can often be used in the subsequent Suzuki coupling without further purification.
Question 3: The steric hindrance from the ortho-substituents seems to be inhibiting the reaction. What modifications to the catalyst system and reaction conditions should I consider?
Answer:
Steric hindrance is a significant challenge with this compound. Both the transmetalation and reductive elimination steps of the Suzuki catalytic cycle can be slowed down by bulky substrates.[1] To overcome this, more forcing conditions and specialized catalyst systems are often necessary.
Key Adjustments for Sterically Hindered Substrates:
-
Bulky, Electron-Rich Ligands: These are essential for coupling sterically hindered partners. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[1][4] These ligands promote both the oxidative addition and reductive elimination steps. The steric bulk of the ligand can help to facilitate the reductive elimination of the sterically demanding product.
-
Choice of Palladium Precatalyst: Modern palladium precatalysts, such as the Buchwald G3 and G4 precatalysts, are often more effective for challenging couplings as they provide a reliable and efficient source of the active Pd(0) catalyst.
-
Stronger Bases and Higher Temperatures: A stronger, non-nucleophilic base like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) is often required to facilitate the transmetalation step with hindered boronic acids.[1] Increasing the reaction temperature can also provide the necessary energy to overcome the activation barriers associated with sterically demanding substrates.
Recommended Catalyst Systems for Hindered Couplings:
| Catalyst System | Base | Solvent | Temperature (°C) |
| Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 100 |
| XPhos Pd G3 | K3PO4 | Dioxane/H2O | 80-110 |
| RuPhos Pd G3 | Cs2CO3 | t-AmylOH | 100 |
Note: These are starting points and may require further optimization for your specific aryl halide.
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q: Can the methoxy group on the boronic acid interfere with the reaction?
A: Yes, the ortho-methoxy group can potentially chelate to the palladium center. This chelation can sometimes be beneficial by stabilizing a key intermediate, but it can also alter the geometry of the complex in a way that hinders subsequent steps.[5] The choice of ligand is critical to manage these potential coordination effects.
Q: What is the optimal solvent system for this type of coupling?
A: A mixture of an organic solvent and water is commonly used. Toluene/water and dioxane/water are popular choices. The water is necessary to dissolve the inorganic base and facilitate the formation of the boronate species required for transmetalation.[6] For anhydrous conditions, polar aprotic solvents like DMF or DME can be used, often in combination with a soluble base like potassium fluoride.
Q: How do I know if my palladium catalyst is the problem?
A: A simple diagnostic test is to run a well-established, high-yielding Suzuki coupling with simple, unhindered substrates (e.g., phenylboronic acid and 4-bromotoluene) using your catalyst and ligand. If this "control" reaction also fails, it strongly suggests a problem with your catalyst, ligand, or general reaction setup (e.g., inert atmosphere).
Q: I am using an aryl chloride as my coupling partner, which is known to be less reactive. What are the key considerations?
A: Aryl chlorides are more challenging substrates than the corresponding bromides or iodides due to the strength of the C-Cl bond.[7] Oxidative addition is often the rate-limiting step. To overcome this, you will need a highly active catalyst system. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Fu, are particularly effective for activating aryl chlorides.[4][6][8] N-heterocyclic carbene (NHC) ligands are also excellent choices for these challenging couplings.[9] Higher reaction temperatures are also typically required.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Yield for 2-Chloro-6-methoxyphenylboronic acid Couplings
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for optimizing cross-coupling reactions with 2-chloro-6-methoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with this sterically hindered substrate. Due to the ortho-substituents, this boronic acid presents unique challenges compared to simpler arylboronic acids, often leading to low yields, sluggish reactions, or significant side-product formation. This guide provides in-depth troubleshooting advice and best practices to help you achieve high-yield, reproducible results.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction shows low to no conversion of the starting materials. What are the first things I should check?
A1: Failure to achieve conversion is a common issue, often stemming from one of several critical factors. A systematic check of the following is recommended:
-
Catalyst Activity and Integrity : The active catalyst in a Suzuki-Miyaura coupling is a Pd(0) species.[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or Pd(dppf)Cl₂, it must be reduced in-situ.[2] This reduction step can sometimes be inefficient or lead to catalyst deactivation.
-
Oxygen Contamination : The presence of oxygen is highly detrimental. It can lead to the oxidation and decomposition of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[1][2]
-
Solution : Ensure all solvents are rigorously degassed before use (e.g., by sparging with argon or nitrogen for 30-60 minutes, or via freeze-pump-thaw cycles).[4] The reaction vessel must be thoroughly purged with an inert gas, and the reaction should be maintained under a positive pressure of argon or nitrogen throughout.
-
-
Ineffective Ligand Choice : The steric hindrance from the ortho-chloro and ortho-methoxy groups on the boronic acid makes both the transmetalation and reductive elimination steps of the catalytic cycle challenging. Standard ligands like PPh₃ are often ineffective.
-
Solution : Employ bulky and electron-rich monophosphine ligands. These ligands stabilize the palladium center, promote oxidative addition, and, most importantly, accelerate the rate-limiting reductive elimination step from the sterically crowded intermediate.[3] Excellent choices include Buchwald ligands (SPhos, XPhos) or trialkylphosphines like P(t-Bu)₃.[3][5]
-
Q2: I'm observing a significant amount of biaryl homocoupling product from the this compound. How can this be minimized?
A2: Homocoupling is a common side reaction where two molecules of the boronic acid couple together.[6] This is primarily caused by two mechanisms:
-
Oxidative Homocoupling : This is often mediated by oxygen in the reaction mixture, which can re-oxidize the Pd(0) catalyst to Pd(II), perpetuating a side-catalytic cycle.[1]
-
Reductive Homocoupling : When using a Pd(II) precatalyst, two molecules of the boronic acid can be consumed to reduce Pd(II) to the active Pd(0) species, producing one molecule of homocoupled product in the process.[1][6]
Solutions :
-
Strictly Anaerobic Conditions : As with low conversion issues, meticulous degassing of solvents and maintaining an inert atmosphere is the most effective way to prevent oxidative homocoupling.[2]
-
Choice of Palladium Source : Using a Pd(0) source like Pd₂(dba)₃ can sometimes reduce the amount of homocoupling that occurs during the initial catalyst activation phase.
-
Controlled Addition : In some cases, slow addition of the boronic acid to the reaction mixture can maintain its concentration at a low level, favoring the desired cross-coupling pathway over homocoupling.
Q3: Protodeboronation is consuming my boronic acid. How can I prevent this side reaction?
A3: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying the boronic acid.[2] This is particularly problematic under strongly basic, aqueous conditions where water acts as the proton source.[2][6]
Solutions :
-
Modify Base and Solvent System :
-
Switch to a milder, less nucleophilic base. Finely powdered, anhydrous potassium carbonate (K₂CO₃) or potassium fluoride (KF) are often effective alternatives to stronger bases like K₃PO₄ or NaOH.[2][7]
-
Utilize anhydrous conditions. Switching to a solvent system like anhydrous dioxane or toluene with a non-aqueous base (e.g., K₃PO₄) can significantly suppress protodeboronation.[2][8]
-
-
Use a Boronate Ester : Convert the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. These esters are more robust and less susceptible to premature protodeboronation.[5] MIDA boronates, in particular, are highly stable and undergo slow hydrolysis under the reaction conditions to release the active boronic acid, keeping its ambient concentration low.[5]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a coupling reaction with this compound?
A1: For a challenging, sterically hindered substrate like this, a robust set of initial conditions is crucial. The table below provides a validated starting point for optimization.
| Component | Recommendation | Rationale |
| Catalyst | XPhos Pd G3 (2 mol%) | Air-stable, highly active precatalyst designed for hindered substrates.[5] |
| Ligand | (Included in precatalyst) | XPhos is a bulky, electron-rich biarylphosphine ideal for accelerating key catalytic steps. |
| Base | K₃PO₄ (2.0 - 3.0 equiv.) | Strong, non-nucleophilic base effective in anhydrous conditions; promotes transmetalation.[5][8] |
| Solvent | Dioxane or Toluene/H₂O (10:1) | Aprotic solvents are generally preferred. A small amount of water can sometimes accelerate transmetalation.[2] |
| Temperature | 80 - 110 °C | Higher temperatures are typically required to overcome the activation energy for hindered couplings.[2] |
| Concentration | 0.1 - 0.5 M | A typical concentration range with respect to the limiting reagent. |
Q2: How exactly do the ortho-chloro and ortho-methoxy groups hinder the reaction?
A2: The steric bulk of these two ortho-substituents creates significant hindrance around the carbon-boron bond. This impacts the Suzuki-Miyaura catalytic cycle in two primary ways:
-
Transmetalation : The transfer of the aryl group from the boron atom to the palladium center is sterically impeded. The bulky groups make it difficult for the palladium complex and the boronate species to approach each other in the correct orientation.
-
Reductive Elimination : After transmetalation, the two organic partners (the 2-chloro-6-methoxyphenyl group and the partner from the aryl halide) are bound to the palladium center. The steric clash between these groups and the phosphine ligands can make the final, bond-forming reductive elimination step slow. This is why bulky, electron-rich ligands are essential, as they have been shown to promote this final step.[3]
Q3: When should I consider using a boronate ester instead of the boronic acid?
A3: You should strongly consider converting the boronic acid to a boronate ester under the following circumstances:
-
High Protodeboronation : If you consistently observe significant loss of the boronic acid to its protonated form (2-chloroanisole).[2][6]
-
Purification Challenges : Boronic acids can be difficult to purify and may contain residual inorganic salts or oligomeric anhydride forms (boroxines). Boronate esters, especially pinacol and MIDA esters, are often crystalline, highly pure, and easier to handle.[5]
-
Slow-Release Kinetics : For reactions where a low concentration of the active boronic acid is beneficial (e.g., to prevent homocoupling), MIDA boronates provide a "slow-release" mechanism that can improve yields.[5]
Q4: What is a reliable general protocol for setting up a test reaction?
A4: A detailed experimental protocol is provided in the next section. However, the logical workflow for setting up a reaction is critical for reproducibility.
Caption: General workflow for setting up a Suzuki-Miyaura coupling reaction.
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with an aryl bromide.
-
Vessel Preparation : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and finely powdered anhydrous potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Inert Atmosphere : Seal the flask with a rubber septum, and subject it to three cycles of vacuum backfilling with argon or high-purity nitrogen.
-
Catalyst Addition : Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition : Add previously degassed solvent (e.g., dioxane, to achieve a concentration of 0.2 M with respect to the aryl bromide) via a syringe.
-
Reaction Execution : Place the sealed flask into a preheated oil bath at 100 °C and stir vigorously for the duration of the reaction (typically 4-24 hours).
-
Monitoring : Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
Protocol 2: Protection as a MIDA Boronate Ester
This procedure is useful for stabilizing the boronic acid prior to coupling, especially if protodeboronation is a major issue.[5]
-
Dissolution : In a vial, dissolve this compound (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in DMSO.
-
Dehydration : Heat the mixture to 80 °C under vacuum for 1-2 hours to remove water.
-
Isolation : Cool the mixture to room temperature. Add diethyl ether to precipitate the MIDA boronate ester.
-
Purification : Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The resulting white solid is the MIDA boronate, which can be stored for long periods and used directly in the Suzuki coupling protocol above (typically with an aqueous base like K₂CO₃ to facilitate slow hydrolysis).
Caption: Troubleshooting decision tree for optimizing the Suzuki-Miyaura coupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Preventing protodeboronation of 2-Chloro-6-methoxyphenylboronic acid
A Senior Application Scientist's Guide to Preventing Protodeboronation
Welcome to the technical support center for 2-Chloro-6-methoxyphenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in cross-coupling reactions. As a sterically hindered and electron-rich boronic acid, it is particularly susceptible to a common failure mode: protodeboronation. This document provides in-depth, field-proven insights and troubleshooting protocols to help you mitigate this undesired side reaction and maximize your synthetic yields.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of a Suzuki-Miyaura coupling, this process consumes your boronic acid, converting it into an inert byproduct (in this case, 1-chloro-3-methoxybenzene), which directly reduces the yield of your desired cross-coupled product. This side reaction is a major cause of low yields and purification challenges in many synthetic campaigns.[2][3]
Q2: Why is this compound especially prone to protodeboronation?
The susceptibility of this specific boronic acid arises from a combination of electronic and steric factors:
-
Electronic Effects: The methoxy group (–OCH₃) is a strong electron-donating group, which increases the electron density on the aromatic ring. This enhanced nucleophilicity of the ipso-carbon (the carbon attached to the boron atom) makes it more susceptible to protonation, which is a key step in the protodeboronation mechanism.[4]
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Steric Hindrance: The presence of two ortho-substituents (chloro and methoxy groups) creates significant steric bulk around the boronic acid moiety. This steric hindrance can slow down the desired transmetalation step in the Suzuki-Miyaura catalytic cycle.[5] When the rate of the productive coupling reaction is diminished, the competing protodeboronation side reaction has more time to occur, becoming a more prominent pathway.[6]
Q3: How does pH influence the stability of this compound?
The pH of the reaction medium is a critical factor governing the rate of protodeboronation.[1][7] The process can be catalyzed by both acid and, more commonly, base.[1]
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Under Basic Conditions: Suzuki-Miyaura reactions require a base to activate the boronic acid.[8][9] The base reacts with the trigonal boronic acid (ArB(OH)₂) to form a more nucleophilic, tetrahedral boronate species ([ArB(OH)₃]⁻).[7] While this boronate is essential for the desired transmetalation step, it is also significantly more susceptible to protodeboronation, particularly in the presence of a proton source like water.[1][7] For electron-rich systems like this compound, the rate of base-catalyzed protodeboronation can be very high.
-
Under Acidic Conditions: While less common in coupling reactions, acidic conditions can also promote protodeboronation via direct protonolysis of the C–B bond.[4] The stability of many simple arylboronic acids is often greatest near a neutral pH.[1]
Q4: What are the best practices for storing and handling this reagent to prevent degradation?
Arylboronic acids can degrade upon exposure to air, moisture, and even light over time. Proper storage is crucial to ensure its integrity before it even enters the reaction flask.
-
Storage: Store this compound in a tightly sealed, airtight container.[10][11] Keep it in a cool, dry, and dark place, such as a desiccator or a refrigerator designated for chemical storage.[11] For long-term storage, consider placing the container inside a sealed bag with a desiccant and flushing with an inert gas like argon or nitrogen.
-
Handling: Minimize the reagent's exposure to the atmosphere. Weigh it out quickly and reseal the container promptly. For highly sensitive applications, handling the material in a glovebox is recommended. Avoid storing it on an open benchtop or in a fume hood where it is exposed to ambient air and moisture.[12]
Troubleshooting Guide: From Diagnosis to Solution
Problem: My Suzuki-Miyaura coupling reaction is giving low yields, and I'm observing a significant amount of 1-chloro-3-methoxybenzene. What's happening and how can I fix it?
This is a classic symptom of protodeboronation outcompeting your desired cross-coupling reaction. The 1-chloro-3-methoxybenzene is the direct result of the boronic acid group being replaced by a hydrogen atom.
Below is a systematic workflow to diagnose and solve this issue.
Caption: Troubleshooting workflow for addressing protodeboronation.
Step 1: Understand the Competing Pathways
Your reaction flask contains a competition between the productive Suzuki-Miyaura cycle and the destructive protodeboronation pathway. Your goal is to tip the kinetic balance in favor of the former.
Caption: Competing Suzuki coupling and protodeboronation pathways.
Step 2: Implement Optimized Protocols
Based on the principles above, here are actionable protocols to suppress protodeboronation.
Table 1: Recommended Reaction Conditions to Mitigate Protodeboronation
| Parameter | Standard Condition (Prone to PDB) | Optimized Condition (Suppresses PDB) | Rationale |
| Base | Strong, soluble bases (e.g., NaOH, KOH, Cs₂CO₃) | Weaker, heterogeneous bases (e.g., K₃PO₄, K₂CO₃, KF) | Reduces the concentration and reactivity of the boronate anion in solution, slowing the rate of protodeboronation.[13][14] |
| Solvent | Protic solvents (e.g., EtOH/H₂O, Dioxane/H₂O) | Anhydrous aprotic solvents (e.g., Toluene, Dioxane, THF) with minimal water. | Limits the availability of protons, which are required for the undesired protonolysis step.[1][15] |
| Temperature | High temperature (e.g., >100 °C) | Lowest effective temperature (e.g., 60–80 °C) | Protodeboronation, like most reactions, is accelerated by heat. Lowering the temperature can disproportionately slow this side reaction compared to the catalyzed Suzuki coupling. |
| Reagent Form | Boronic Acid | Boronic Ester (Pinacol, MIDA) | Esters are more stable and less prone to premature decomposition.[16][17][18] They act as a "slow-release" source of the active boronic acid under the reaction conditions.[1][15] |
| Catalyst Ligand | Very bulky phosphines (e.g., P(t-Bu)₃) | Less bulky, electron-rich ligands (e.g., SPhos, XPhos) | While bulky ligands can promote reductive elimination, some studies suggest they may also accelerate palladium-catalyzed protodeboronation.[2][3][19] Screening is advised. |
Experimental Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol incorporates the use of a milder base and an anhydrous solvent system to minimize protodeboronation.
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Preparation: To a flame-dried reaction flask under an inert atmosphere (Argon or Nitrogen), add your aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst/ligand system (e.g., Pd₂(dba)₃, 1-2 mol% with SPhos, 2-4 mol%).
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe. The reaction should be set up to be heterogeneous.
-
Reaction: Heat the mixture to 80 °C and monitor the reaction progress by TLC or LC-MS. The reaction should be driven to completion to avoid extended heating times.
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Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried, filtered, and concentrated. Purify by column chromatography.
Experimental Protocol 2: In Situ Protection via Boronic Ester Formation
If protodeboronation remains a significant issue, converting the boronic acid to a more stable pinacol ester is a highly effective strategy.
-
Ester Formation: In a separate flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable solvent like toluene or THF.
-
Dehydration: Heat the mixture to reflux with a Dean-Stark trap to remove water and drive the esterification to completion. Alternatively, add molecular sieves. Once the starting material is consumed (monitor by TLC/NMR), the solvent can be removed under reduced pressure to yield the crude boronic ester.
-
Coupling Reaction: The crude this compound pinacol ester can then be used directly in the Optimized Suzuki-Miyaura Coupling protocol (Protocol 1). Boronic esters are generally more stable and less susceptible to premature decomposition.[16][18]
By understanding the mechanistic underpinnings of protodeboronation and systematically applying these optimized protocols, researchers can significantly improve the success rate of Suzuki-Miyaura couplings involving the challenging yet valuable this compound.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. benchchem.com [benchchem.com]
- 8. Base-Free Suzuki-Miyaura Coupling - ChemistryViews [chemistryviews.org]
- 9. m.youtube.com [m.youtube.com]
- 10. laballey.com [laballey.com]
- 11. csuohio.edu [csuohio.edu]
- 12. wichita.edu [wichita.edu]
- 13. benchchem.com [benchchem.com]
- 14. uwindsor.ca [uwindsor.ca]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Yoneda Labs [yonedalabs.com]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
Common side reactions and byproducts in 2-Chloro-6-methoxyphenylboronic acid reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-6-methoxyphenylboronic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to address common side reactions and byproducts encountered during its use in cross-coupling reactions. The unique substitution pattern of this sterically hindered boronic acid presents specific challenges that this guide aims to clarify and help you overcome.
Troubleshooting Guide: Navigating Common Experimental Issues
This section is designed to help you diagnose and resolve specific problems you may encounter in your reactions involving this compound.
Problem 1: Low Yield of the Desired Cross-Coupled Product and Significant Formation of 1-Chloro-3-methoxybenzene.
Question: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield of the target biaryl, and I'm observing a significant amount of 1-chloro-3-methoxybenzene as a byproduct. What is happening and how can I fix it?
Answer: The formation of 1-chloro-3-methoxybenzene is a classic example of protodeboronation , a common side reaction where the boronic acid group is replaced by a proton from a solvent or reagent.[1] This is a well-known undesired side reaction in metal-catalyzed coupling reactions that utilize boronic acids.[1] For any given boronic acid, the tendency to undergo protodeboronation is highly variable and depends on factors like the reaction conditions and the organic substituent of the boronic acid.[1]
Causality and Mitigation Strategies:
-
Mechanism of Protodeboronation: This reaction is often catalyzed by aqueous bases and involves the protonolysis of the carbon-boron bond.[1] The presence of ortho-substituents, such as the chloro and methoxy groups in your starting material, can influence the rate of this side reaction.
-
Troubleshooting Steps:
-
Minimize Water Content: Use anhydrous solvents and ensure your reagents are dry. While some water is often necessary for the Suzuki-Miyaura catalytic cycle, excess water can promote protodeboronation.
-
Choice of Base: The strength and nature of the base are critical. A very strong base in a protic solvent can accelerate protodeboronation. Consider using a weaker base like K₃PO₄ or Cs₂CO₃, or switching to a non-aqueous base/solvent system.
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Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation. Monitor your reaction closely and stop it as soon as the starting material is consumed.
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"Slow Release" Strategy: Using boronic acid derivatives like MIDA boronate esters or organotrifluoroborates can suppress protodeboronation by slowly releasing the boronic acid into the reaction mixture.[1]
-
Problem 2: Formation of a Symmetrical Biaryl Byproduct, 2,2'-Dichloro-6,6'-dimethoxybiphenyl.
Question: Alongside my desired product, I am isolating a significant amount of 2,2'-dichloro-6,6'-dimethoxybiphenyl. What is the source of this impurity?
Answer: The formation of a symmetrical biaryl from the boronic acid starting material is known as homocoupling . This is another prevalent side reaction in palladium-catalyzed cross-coupling reactions.
Causality and Mitigation Strategies:
-
Mechanism of Homocoupling: Homocoupling can occur through several pathways, often mediated by the palladium catalyst. One common mechanism involves the reaction of the palladium(II) precatalyst with two molecules of the boronic acid. The presence of oxygen can also promote this side reaction.
-
Troubleshooting Steps:
-
Rigorous Exclusion of Oxygen: Thoroughly degas your solvents and reaction mixture (e.g., by sparging with an inert gas like argon or nitrogen for 15-30 minutes) and maintain a positive pressure of inert gas throughout the reaction.
-
Choice of Palladium Precatalyst: Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂.
-
Ligand Selection: The choice of ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling. For sterically hindered substrates like this compound, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often recommended to promote the desired reaction pathway.
-
Reaction Stoichiometry: Ensure accurate stoichiometry. An excess of the boronic acid can sometimes lead to increased homocoupling.
-
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "challenging" substrate in Suzuki-Miyaura coupling?
A1: The primary challenge arises from steric hindrance . The presence of two ortho-substituents (chloro and methoxy groups) creates significant steric bulk around the boronic acid moiety. This can impede the approach of the palladium catalyst, slowing down crucial steps in the catalytic cycle, particularly transmetalation. This increased steric hindrance often necessitates more forcing reaction conditions (higher temperatures, longer reaction times) and the use of specialized, bulky ligands to achieve good yields.
Q2: How do the electronic properties of the chloro and methoxy groups affect the reactivity of this compound?
A2: The electronic effects are a balance between the electron-withdrawing inductive effect of the chlorine atom and the electron-donating resonance effect of the methoxy group. The methoxy group, being in the ortho position, can increase electron density on the aromatic ring, which can influence the transmetalation step. Additionally, the oxygen atom of the methoxy group can potentially coordinate to the palladium center, which may influence the reaction's regioselectivity and rate.
Q3: Can dehalogenation be a side reaction with this compound?
A3: While less common than with aryl bromides or iodides, dehalogenation (replacement of the chlorine atom with a hydrogen) can occur, especially under harsh reaction conditions or with certain catalyst systems. This is more likely to happen to the aryl halide coupling partner rather than the boronic acid itself. However, if your reaction conditions are leading to significant decomposition, analyzing for the presence of 2-methoxyphenylboronic acid could be informative.
Experimental Protocols
General Protocol for Minimizing Side Reactions in Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for your specific aryl halide.
-
Reagent and Solvent Preparation:
-
Ensure all glassware is oven-dried.
-
Use anhydrous solvents. Solvents should be degassed by sparging with argon or nitrogen for at least 30 minutes prior to use.
-
The base (e.g., K₃PO₄ or Cs₂CO₃) should be finely ground and dried under vacuum.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (e.g., XPhos, 1.5-4.5 mol%).
-
Add the degassed solvent (e.g., 1,4-dioxane/water 10:1, or toluene) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (TLC, LC-MS, or GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Data Presentation
| Side Reaction | Common Byproduct | Key Causes | Recommended Mitigation Strategies |
| Protodeboronation | 1-Chloro-3-methoxybenzene | Excess water, strong base, high temperature | Use anhydrous conditions, weaker base (K₃PO₄, Cs₂CO₃), lower temperature, "slow release" boronic esters |
| Homocoupling | 2,2'-Dichloro-6,6'-dimethoxybiphenyl | Presence of oxygen, excess boronic acid | Rigorous degassing, use of Pd(0) precatalyst, bulky ligands, careful stoichiometry |
Visualization of Side Reaction Pathways
Caption: Common side reaction pathways for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting reactions of this compound.
References
Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 2-Chloro-6-methoxyphenylboronic Acid
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-Chloro-6-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The unique steric and electronic properties of this substrate present specific challenges that require careful optimization of reaction conditions. This document provides in-depth, experience-driven answers to common issues, focusing on the critical impact of base and solvent selection.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Suzuki-Miyaura reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?
The low reactivity of this compound is a common challenge stemming from its structure. The ortho-substituents (both chloro and methoxy groups) create significant steric hindrance around the boronic acid moiety. This steric bulk can impede the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[1][2] Furthermore, the electron-donating nature of the methoxy group can also slightly deactivate the boronic acid.
To troubleshoot a failing reaction, a systematic approach is essential. The primary parameters to re-evaluate are your choice of base, solvent, and the palladium catalyst/ligand system. Oxygen contamination is another common culprit, as it can lead to the oxidative degradation of the catalyst and homocoupling of the boronic acid.[3]
Here is a logical workflow for troubleshooting this specific reaction:
Caption: Troubleshooting workflow for challenging Suzuki couplings.
Question 2: I'm observing significant protodeboronation, converting my boronic acid back to 2-chloroanisole. How can I mitigate this side reaction?
Protodeboronation, the cleavage of the C-B bond by a proton source, is a major competing pathway, especially with electron-rich or sterically hindered arylboronic acids under basic conditions.[4][5] The choice of base and the presence of water are the most critical factors influencing the rate of this undesirable side reaction.
Causality: Strong bases, particularly hydroxides (like NaOH, KOH) in aqueous media, can accelerate protodeboronation.[4] While water is often used as a co-solvent to dissolve inorganic bases, its concentration should be carefully controlled.
Solutions:
-
Switch to a Weaker, Non-Nucleophilic Base: Instead of strong hydroxides, consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases are sufficiently strong to promote the catalytic cycle but are less aggressive in promoting protodeboronation.[6]
-
Use Anhydrous Conditions: If possible, employing anhydrous conditions can significantly suppress protodeboronation. This often requires using an organic-soluble base like potassium phosphate in a solvent system like dioxane or toluene.[7]
-
Protect the Boronic Acid: In particularly stubborn cases, converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can be an effective strategy.[8] These esters are generally more resistant to protodeboronation and hydrolyze in situ to the active boronic acid under the reaction conditions.[9][10][11]
Question 3: Which base is optimal for the Suzuki coupling of this compound?
The "best" base is highly dependent on the coupling partner and the solvent system. However, for a sterically hindered substrate like this, a strong, non-nucleophilic, and often sterically bulky base is preferred.
The primary role of the base is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex, which then undergoes transmetalation with the palladium(II) halide complex.[6][12][13][14]
Comparative Analysis of Common Bases:
| Base | Type | Common Solvents | Key Considerations for this compound |
| K₃PO₄ | Strong, non-nucleophilic | Dioxane/H₂O, Toluene/H₂O, THF | Highly Recommended. Often provides a good balance of reactivity and minimal side reactions for hindered substrates.[15] |
| Cs₂CO₃ | Strong, high solubility | Dioxane, THF, DMF | Excellent Choice. Its high solubility in organic solvents can accelerate the reaction, but it is more expensive. |
| K₂CO₃ | Moderately strong | Toluene/H₂O, Ethanol/H₂O | A good starting point, but may be less effective than K₃PO₄ for this challenging substrate.[7][16] |
| NaOH, KOH | Very Strong, nucleophilic | Aqueous mixtures | Use with Caution. High basicity can be effective but significantly increases the risk of protodeboronation and other side reactions.[6] |
| Organic Bases (e.g., Et₃N) | Weak | DMF, THF | Generally not strong enough to efficiently promote the reaction with aryl chlorides. |
Expert Recommendation: Start with K₃PO₄ . It is a robust and reliable choice that has proven effective for a wide range of challenging Suzuki couplings.
Question 4: How does the choice of solvent affect the reaction outcome, and what is the best solvent system to use?
The solvent plays a multifaceted role in the Suzuki-Miyaura reaction. It must solubilize the reactants and catalyst, and its polarity can significantly influence the rates of the individual steps in the catalytic cycle.[17][18][19]
The Interplay of Base, Solvent, and Boronic Acid Activation
Caption: The solvent facilitates the interaction between the base and boronic acid to form the active boronate species for transmetalation.
Solvent System Comparison:
| Solvent System | Polarity | Characteristics & Recommendations |
| Toluene / H₂O | Non-polar (with aqueous phase) | Good for many standard couplings. The biphasic nature helps dissolve the organic substrates and inorganic base. |
| 1,4-Dioxane / H₂O | Polar aprotic | Highly Recommended. Dioxane is an excellent solvent for a wide range of substrates and is often superior for difficult couplings. Ensure peroxide-free dioxane is used. |
| THF / H₂O | Polar aprotic | Similar to dioxane but with a lower boiling point. Can be a good alternative. |
| DMF, DMAc | Polar aprotic | High boiling points are useful for unreactive aryl chlorides. However, these solvents can sometimes coordinate to the palladium center, affecting catalysis.[20][21] |
| Alcohols (e.g., Isopropanol) | Polar protic | Can be effective but may increase the risk of protodeboronation. |
Expert Recommendation: For this compound, a mixture of 1,4-Dioxane and water (typically in a 4:1 to 10:1 ratio) is an excellent starting point. This system effectively solubilizes the boronic acid, the inorganic base (like K₃PO₄), and the palladium catalyst system.
Experimental Protocol: A Validated Starting Point
This protocol is designed as a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for your specific coupling partner.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Addition: In a separate vial, quickly weigh and add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv). Add the catalyst and ligand to the reaction flask under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide. A typical solvent ratio is 5:1 dioxane:water.
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter the solution, concentrate the solvent under reduced pressure, and purify the crude product by flash column chromatography on silica gel.
This guide provides a framework for understanding and overcoming the challenges associated with this compound. By systematically evaluating and optimizing the base and solvent, researchers can significantly improve reaction efficiency and achieve their desired synthetic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions | MDPI [mdpi.com]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
Technical Support Center: Catalyst Deactivation in Reactions Involving 2-Chloro-6-methoxyphenylboronic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst deactivation and other common issues encountered when using 2-Chloro-6-methoxyphenylboronic acid in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Our goal is to provide you with the causal explanations and validated protocols necessary to overcome these challenges in your work.
Introduction: The Challenge of a Doubly Substituted Boronic Acid
This compound is a valuable building block in medicinal chemistry and materials science. However, its structure presents a unique set of challenges in cross-coupling reactions. The presence of two ortho substituents—a chloro and a methoxy group—creates significant steric hindrance around the boronic acid moiety. This steric bulk can impede crucial steps in the catalytic cycle, leading to low yields, slow reaction rates, and, most notably, catalyst deactivation. This guide will address these issues directly, providing both diagnostic advice and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is not working or giving very low yields. What are the most common initial checks?
A1: When a Suzuki coupling fails with this substrate, the root cause often relates to steric hindrance and the stability of the reagents. Before making significant changes to your protocol, verify the following fundamental parameters:
-
Catalyst and Ligand Integrity: The active form of the catalyst is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ.[1] Ensure your palladium source and phosphine ligands have not been degraded by air or moisture. Consider using a fresh batch or a more robust, air-stable precatalyst.[1]
-
Inert Atmosphere: Oxygen can lead to the formation of unwanted homocoupling byproducts and can degrade phosphine ligands, ultimately leading to catalyst decomposition and the formation of inactive palladium black.[1] Ensure your reaction vessel is thoroughly purged and maintained under an inert atmosphere (Argon or Nitrogen). All solvents and liquid reagents should be properly degassed before use.[2][3]
-
Reagent Purity and Stability: Boronic acids can degrade over time. Verify the purity of your this compound. A common degradation pathway is protodeboronation, which can be exacerbated by moisture.[1]
Q2: I am observing significant amounts of a byproduct that corresponds to the protodeboronation of my starting material (2-Chloro-6-methoxybenzene). What causes this and how can I prevent it?
A2: Protodeboronation is the replacement of the -B(OH)₂ group with a hydrogen atom and is a major competing side reaction for this substrate.[4] The electron-donating methoxy group can further increase susceptibility to this pathway.
Primary Causes:
-
Proton Source: The most common proton source is water. While many Suzuki protocols use aqueous bases, excessive water can accelerate protodeboronation.[5]
-
Base Strength and Type: Strong bases, particularly in aqueous media, can promote this side reaction. The choice of base is critical and often interdependent with the solvent system.[1]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of protodeboronation.[5]
Mitigation Strategies:
-
Switch to Milder or Anhydrous Bases: Instead of strong hydroxides (NaOH, KOH), consider using milder bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[5] Potassium fluoride (KF) is also an excellent choice, especially for anhydrous conditions.[6]
-
Employ Anhydrous Conditions: Switching to a completely anhydrous solvent system (e.g., dry dioxane, toluene, or THF) can significantly suppress protodeboronation by eliminating the primary proton source.[1][5]
-
Use Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, is a highly effective strategy. These esters exhibit slower release of the boronic acid into the reaction medium, keeping its concentration low and minimizing the opportunity for decomposition.[4]
Q3: My reaction starts but stalls before reaching completion, and I see a black precipitate forming. What is happening to my catalyst?
A3: The formation of a black precipitate is a classic sign of catalyst deactivation via the formation of palladium black.[7] This occurs when the Pd(0) species in the catalytic cycle agglomerate into larger, catalytically inactive metallic palladium nanoparticles.[8][9]
Underlying Causes for Sterically Hindered Systems:
-
Slow Reductive Elimination: The significant steric bulk from the two ortho substituents on the boronic acid, combined with the steric hindrance from your coupling partner, can make the final reductive elimination step of the catalytic cycle very slow. If this step is slow, the Pd(0) species has a longer lifetime in solution, increasing the probability of aggregation.
-
Ligand Dissociation/Degradation: Insufficiently bulky or unstable ligands can dissociate from the palladium center, leaving it exposed and prone to agglomeration.
Troubleshooting Steps:
-
Use Bulky, Electron-Rich Ligands: To both accelerate the key steps of the catalytic cycle and stabilize the palladium center, use specialized ligands designed for sterically demanding couplings. Excellent choices include:
-
Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) may be necessary to drive the reaction to completion if deactivation is unavoidable.[2]
-
Check Base and Solvent Combination: A strong, non-aqueous base like potassium t-butoxide (t-BuOK) in a solvent like dioxane can be highly effective for tetra-ortho-substituted biaryl synthesis, as it promotes the necessary catalytic steps.[11]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a structured approach to diagnosing and solving common problems encountered with this compound.
Issue 1: Reaction Failure - No Product Formation
| Symptom | Potential Cause(s) | Recommended Action(s) |
| No conversion of starting materials. | 1. Inactive Catalyst System. 2. Oxidative Addition Failure. 3. Incorrect Base/Solvent. | 1. Validate Catalyst: Run a control reaction with a simple, unhindered substrate (e.g., phenylboronic acid and bromobenzene) to confirm your catalyst, ligand, and general conditions are viable.[7] 2. Enhance Oxidative Addition: Switch to a more electron-rich, bulky phosphine ligand (e.g., SPhos, RuPhos) or an N-heterocyclic carbene (NHC) based catalyst.[10][11] 3. Optimize Conditions: Screen a matrix of bases and solvents. For this substrate, a strong base like K₃PO₄ or Cs₂CO₃ in a solvent like Dioxane/H₂O or Toluene/H₂O is a good starting point.[12] For anhydrous conditions, try KF in THF or t-BuOK in dioxane.[11] |
| Starting materials consumed, but desired product is absent. Main byproduct is protodeboronated starting material. | Protodeboronation is outcompeting the cross-coupling reaction. | 1. Switch to Anhydrous Conditions: Eliminate water from the reaction. Use dry solvents and a non-hydroxide base (e.g., KF, K₃PO₄).[1] 2. Use a Milder Base: If aqueous conditions are necessary, switch from NaOH/KOH to K₂CO₃ or KF.[1] 3. Protect the Boronic Acid: Convert the boronic acid to its pinacol or MIDA ester derivative prior to the coupling reaction. This is often the most robust solution.[4] |
Issue 2: Low Conversion or Stalled Reaction
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Reaction proceeds initially (confirmed by TLC/LC-MS) but stops before completion. Black precipitate (Pd black) is visible. | Catalyst deactivation via agglomeration due to slow catalytic turnover (likely slow reductive elimination). | 1. Use a More Stabilizing Ligand: Employ bulky biarylphosphine ligands (e.g., AntPhos, BI-DIME) specifically designed to prevent β-hydride elimination and stabilize the catalyst in sterically demanding couplings.[13][14] 2. Adjust Temperature: While counterintuitive, sometimes a lower temperature can reduce the rate of catalyst decomposition more than it reduces the rate of the productive reaction. Experiment with a slightly lower temperature (e.g., 80 °C instead of 110 °C). 3. Increase Catalyst/Ligand Loading: As a last resort, increase the catalyst loading to ensure enough active catalyst remains to complete the reaction.[2] |
| Reaction is very slow. | Steric hindrance is creating a high activation energy barrier for one or more steps in the catalytic cycle (oxidative addition, transmetalation, or reductive elimination). | 1. Increase Temperature: Carefully increase the reaction temperature. Monitor for an increase in protodeboronation. 2. Switch to a More Active Catalyst System: Use a highly active precatalyst system known for hindered couplings, such as a Pd-NHC complex.[11] 3. Optimize Base: The base plays a key role in the transmetalation step.[15][16] Ensure the base is strong enough and soluble enough in the chosen solvent to form the reactive boronate species.[17] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Hindered Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound.
Materials:
-
Aryl Halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium Precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Bulky Phosphine Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, finely powdered, 3.0 eq)
-
Degassed Solvent (e.g., 1,4-Dioxane with 10% water, 0.1 M concentration)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl halide, this compound, and K₃PO₄.
-
In a separate vial, dissolve the Pd(OAc)₂ and SPhos in a small amount of the degassed solvent. Add this catalyst solution to the Schlenk flask.
-
Add the remaining degassed solvent to the flask.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[12]
Workflow: Diagnosing and Solving Protodeboronation
This workflow provides a logical sequence for addressing the common issue of protodeboronation.
Caption: Troubleshooting workflow for protodeboronation.
Diagram: The Suzuki-Miyaura Catalytic Cycle and Deactivation Pathways
This diagram illustrates the key steps of the Suzuki-Miyaura reaction and highlights where deactivation typically occurs, especially with challenging substrates.
Caption: Suzuki-Miyaura cycle and catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. diva-portal.org [diva-portal.org]
- 9. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Managing poor solubility of reactants in Suzuki coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with reactant solubility. Here, we move beyond standard protocols to address the complex solubility issues that can impede reaction success, providing in-depth, mechanistically grounded solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges related to poor solubility.
Q1: My aryl halide starting material is poorly soluble in common Suzuki solvents like toluene or THF. What is my first troubleshooting step?
A1: When a reactant shows poor solubility in standard nonpolar or etheral solvents, the immediate strategy is to screen a wider range of solvent systems. The goal is to find a medium that can sufficiently dissolve all reaction components—the aryl halide, the boronic acid/ester, the base, and the palladium catalyst complex.[1][2]
-
Initial Screening: A good starting point is to test solubility in polar aprotic solvents such as 1,4-dioxane, DMF (N,N-dimethylformamide), or DMAc (N,N-dimethylacetamide).[1] These solvents often have superior solvating power for complex, polar, or large aromatic systems.
-
Biphasic Systems: Often, no single solvent is ideal. A biphasic system, typically an organic solvent mixed with water, is a cornerstone of Suzuki coupling.[1][2] The organic phase dissolves the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitates the activation of the boronic acid.[1][3] Common mixtures include Toluene/Water, THF/Water, or Dioxane/Water, often in ratios from 4:1 to 10:1.[1][4]
-
Temperature: Before abandoning a solvent, try heating the mixture. Increased temperature often dramatically improves the solubility of organic substrates. Most Suzuki reactions are run at elevated temperatures, typically between 80-110 °C.[4]
Q2: I've switched to a biphasic system, but my reaction is still sluggish or incomplete. How can I improve performance?
A2: Sluggishness in a biphasic system often points to inefficient interaction between the reactants located in different phases. The solution is to facilitate the transfer of the key species across the phase boundary.
-
Vigorous Stirring: Ensure the reaction mixture is being stirred vigorously. The goal is to create an emulsion, maximizing the interfacial surface area between the organic and aqueous layers where the catalytic cycle occurs.[1]
-
Introduce a Phase-Transfer Catalyst (PTC): A phase-transfer catalyst is a powerful tool for accelerating biphasic reactions.[5] Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or Aliquat 336 are commonly used.[5][6] The PTC works by pairing with the boronate anion (formed by the reaction of the boronic acid with the base in the aqueous phase) and shuttling this now more organophilic species into the organic phase for transmetalation with the palladium center.[7][8] This shift to a boronate-based transmetalation pathway can lead to dramatic rate enhancements, sometimes over 12-fold.[7][8]
Q3: My boronic acid seems to be decomposing faster than it reacts, leading to low yields. What causes this and how can I prevent it?
A3: This is likely due to a side reaction called protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom. This is a common issue, especially with electron-deficient boronic acids or under harsh basic conditions.[9][10]
-
Choice of Base: The base is critical for activating the boronic acid but can also promote its decomposition.[3] If you are using a strong base like NaOH, consider switching to a milder base such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃).[9]
-
Use Boronate Esters: Boronic acids can be protected as esters, such as pinacol esters (B(pin)) or MIDA boronates.[1] These are generally more stable to protodeboronation and can be used in anhydrous conditions. The ester is then hydrolyzed in situ during the reaction to generate the active boronic acid.[1]
-
Controlled Addition: In some cases, the slow, continuous addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, minimizing the rate of decomposition.[9]
Part 2: In-Depth Troubleshooting Guides & Protocols
This section provides detailed strategies for systematically overcoming persistent solubility problems.
Guide 1: Systematic Solvent & Base Screening
When dealing with a particularly challenging substrate, a systematic approach to finding the right conditions is more effective than random trial-and-error.
The Causality: The choice of solvent and base is interdependent. A solvent must not only dissolve the substrates but also enable the base to function effectively.[11] For example, an inorganic base like K₃PO₄ has poor solubility in pure toluene but dissolves readily in a water co-solvent. The solvent's polarity can also influence the stability of catalytic intermediates and even alter the rate-determining step of the reaction.[12][13]
Experimental Protocol: Parallel Solvent/Base Screening
-
Setup: In an array of reaction vials, add your poorly soluble aryl halide (e.g., 0.1 mmol) and the boronic acid partner (e.g., 0.15 mmol).
-
Variable Addition:
-
To sets of vials, add different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KOtBu), typically 2-3 equivalents.
-
To each vial within a set, add a different solvent or solvent mixture (e.g., Toluene, Dioxane, DMF, Toluene/H₂O (10:1), Dioxane/H₂O (10:1)). Ensure the total volume is consistent.
-
-
Degassing: Seal the vials and thoroughly degas the mixture by bubbling argon or nitrogen through the solvent for 10-15 minutes. This is critical to prevent oxidation of the catalyst and ligands.[9][14]
-
Catalyst Addition: Under an inert atmosphere, add the palladium catalyst and ligand (e.g., Pd(PPh₃)₄ at 2-5 mol%, or a more advanced Pd(dba)₂/Buchwald ligand combination).
-
Execution: Heat the reaction block to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Analysis: After a set time (e.g., 12-24 hours), take a small aliquot from each vial for analysis by LC-MS or GC-MS to determine the conversion and identify the most promising conditions.
Data Presentation: Example Screening Results
| Aryl Halide Substrate | Boronic Acid | Base (2.5 eq) | Solvent System (0.2 M) | Temp (°C) | Yield (%) |
| 4-Bromo-2-nitrobiphenyl | Phenylboronic acid | K₂CO₃ | Toluene | 100 | <5% |
| 4-Bromo-2-nitrobiphenyl | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O (5:1) | 100 | 85% |
| 4-Bromo-2-nitrobiphenyl | Phenylboronic acid | Cs₂CO₃ | DMF | 100 | 78% |
| 4-Bromo-2-nitrobiphenyl | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O (5:1) + TBAB | 100 | 95% |
This table illustrates how a shift from nonpolar to polar aprotic/aqueous systems and the use of a stronger base and a PTC can overcome solubility and reactivity issues.
Guide 2: Leveraging Advanced Catalyst Systems
For extremely challenging or sterically hindered substrates where solubility is a persistent problem, the catalyst system itself can be modified.
The Causality: The ligands bound to the palladium center play a crucial role. They not only stabilize the active Pd(0) species but also influence its reactivity and solubility.[1] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can promote the crucial oxidative addition step, especially for less reactive aryl chlorides.[2][15] These bulky ligands often create a more soluble, lipophilic catalyst complex that performs better in organic media.
Workflow: When to Change Your Catalyst System
Guide 3: The Role of Phase-Transfer Catalysis (PTC)
A PTC is essential for biphasic reactions involving poorly soluble ionic reagents.
The Mechanism: In a typical Suzuki reaction, the boronic acid reacts with the aqueous base (e.g., carbonate) to form a boronate salt (e.g., [ArB(OH)₃]⁻). This species is highly polar and prefers to stay in the aqueous phase. The palladium catalyst and aryl halide are in the organic phase. The PTC, a salt with a large, lipophilic cation (like Tetrabutylammonium⁺), can ion-pair with the boronate anion. This new complex, [Q]⁺[ArB(OH)₃]⁻, is much more soluble in the organic phase, allowing it to be transported across the phase boundary to react with the palladium center. This dramatically accelerates the transmetalation step, which is often rate-limiting.[5][7][8]
Visualizing the PTC Mechanism
// Catalytic Cycle in Organic Phase Pd_cat -> ArX [label="Oxidative\nAddition"]; ArX -> ArPdX; ArPdX -> Product [label="Reductive\nElimination"]; Product -> Pd_cat;
// Phase Transfer Base -> ArBOH2 [dir=none]; ArBOH2 -> Boronate [label="Activation"]; Boronate -> PTC [dir=none, style=dashed]; PTC -> PTC_Complex [label="Ion Pairing"]; PTC_Complex -> ArPdX [label="Transmetalation", color="#EA4335", fontcolor="#EA4335", style=bold];
// Arrow showing transport edge [style=dashed, arrowhead=open, color="#4285F4", constraint=false]; Boronate -> PTC_Complex [lhead=cluster_organic, ltail=cluster_aqueous, label=" Transport", fontcolor="#4285F4"]; } dot Caption: Role of a Phase-Transfer Catalyst in Biphasic Suzuki Coupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. m.thieme.de [m.thieme.de]
- 8. Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings [ouci.dntb.gov.ua]
- 9. benchchem.com [benchchem.com]
- 10. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Improving Reproducibility in Couplings with Anhydrous Potassium Phosphate
Introduction: The Role of Potassium Phosphate in Modern Catalysis
Tripotassium phosphate (K₃PO₄) has emerged as a highly effective and versatile base in a multitude of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.[1][2][3] Its popularity among researchers and drug development professionals stems from its strong basicity (pKa of its conjugate acid is ~12.3), low cost, and non-nucleophilic nature, which minimizes side reactions often seen with other bases.[4][5] However, achieving consistent and reproducible results with K₃PO₄ hinges on one critical, and often overlooked, factor: its anhydrous state. This guide provides in-depth troubleshooting advice and best practices to address common issues encountered when using K₃PO₄, ensuring your coupling reactions are efficient, reliable, and reproducible.
Section 1: Frequently Asked Questions (The Fundamentals)
This section addresses the foundational knowledge required to effectively use anhydrous K₃PO₄.
Q1: Why is K₃PO₄ often a superior choice compared to other inorganic bases like K₂CO₃ or Cs₂CO₃?
A: The effectiveness of K₃PO₄ is rooted in a combination of its chemical properties:
-
High Basicity: K₃PO₄ is a significantly stronger base than potassium carbonate (K₂CO₃). This increased basicity can dramatically enhance reaction rates and yields, particularly with challenging or sterically hindered substrates.[1][6]
-
Low Nucleophilicity: Unlike hydroxides or alkoxides, the phosphate anion is a poor nucleophile, which prevents unwanted side reactions with electrophilic starting materials or intermediates.
-
Solubility: K₃PO₄ exhibits useful solubility in a range of organic solvents, which is not always the case for other inorganic salts like K₂CO₃.[4][7] This allows for more homogeneous reaction conditions, which can improve reaction kinetics.
-
Cost-Effectiveness: Compared to cesium carbonate (Cs₂CO₃), which is also an effective base, K₃PO₄ is substantially more economical, making it ideal for large-scale synthesis.[7]
Q2: What does "anhydrous" truly mean for K₃PO₄, and why is it so critical?
A: "Anhydrous" means the K₃PO₄ is free from water. This is crucial because the phosphate anion (PO₄³⁻) is extensively hydrated, capable of binding a large number of water molecules.[8] Commercially available K₃PO₄ is often a hydrate or is at least hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][7] Even trace amounts of water can be detrimental to many catalytic cycles.
Q3: How exactly does residual water from non-anhydrous K₃PO₄ negatively affect my coupling reaction?
A: The presence of water can introduce several competing reaction pathways and deactivation mechanisms:
-
Protodeboronation (Suzuki Coupling): In Suzuki-Miyaura reactions, water can act as a proton source, leading to the cleavage of the carbon-boron bond of the boronic acid or ester starting material.[9] This consumes the nucleophilic partner and forms an undesired arene byproduct, lowering the yield of the desired coupled product.
-
Catalyst Deactivation: Water can interact with the palladium catalyst or ligands, potentially leading to the formation of inactive palladium hydroxide species or catalyst precipitation.
-
Hydrolysis of Substrates: Water can hydrolyze sensitive functional groups on the substrates or intermediates in the catalytic cycle.
-
Inconsistent Kinetics: The level of hydration can vary between batches of K₃PO₄, leading to significant variability in reaction rates and overall reproducibility.[6]
Q4: Does the physical form (e.g., particle size, crystal structure) of K₃PO₄ impact the reaction?
A: Yes, profoundly. Because K₃PO₄ is often used as a solid suspension, the reaction occurs at the surface of the particles.
-
Particle Size: A smaller particle size increases the surface area available for reaction, which can lead to a significant increase in the reaction rate.[6] If a reaction is sluggish, grinding the K₃PO₄ (under an inert atmosphere after drying) can often resolve the issue.
-
Heterogeneity: As a solid base, its performance depends on efficient mixing to ensure interaction with the catalyst and substrates in the solution phase.[10]
Q5: In which common organic solvents is K₃PO₄ most effective?
A: K₃PO₄ is favored for its versatility across a range of solvents. It is commonly used and has shown efficacy in solvents such as dioxane, toluene, N,N-dimethylformamide (DMF), and dimethylacetamide (DMA).[1] Its slight solubility in these organic media is a key advantage over bases like potassium carbonate, which is largely insoluble in nonpolar solvents.[7]
Section 2: Troubleshooting Common Experimental Issues
This section provides direct answers to specific problems you may encounter in the lab.
Q6: My reaction is sluggish or has stalled completely. I suspect a problem with the K₃PO₄. What should I check?
A: This is a classic issue often traced back to the base. Follow this diagnostic workflow:
-
Verify Anhydrous State (Most Likely Cause): Your K₃PO₄ is likely hydrated. Even "anhydrous" grade from a supplier can absorb moisture. Solution: Dry the K₃PO₄ rigorously before use. See Protocol 1 below for a reliable method.
-
Assess Particle Size: If the K₃PO₄ appears as large crystals or granules, the surface area may be insufficient. Solution: Carefully grind the pre-dried K₃PO₄ to a fine, free-flowing powder in a glovebox or under a stream of nitrogen before adding it to the reaction.
-
Check Stirring Efficiency: In a heterogeneous mixture, inefficient stirring can prevent the solid base from interacting with the dissolved reactants. Solution: Ensure the stir bar is not stuck and that the solid is well-suspended. For larger scale reactions, mechanical stirring is recommended.
-
Re-evaluate Stoichiometry: Ensure you are using a sufficient excess of the base. Typically, 1.5 to 3.0 equivalents are required for cross-coupling reactions.
Q7: I'm seeing a lot of protodeboronation in my Suzuki reaction. Could my K₃PO₄ be the culprit?
A: Absolutely. This is a tell-tale sign of excess moisture. The water associated with the K₃PO₄ provides the protons necessary to cleave the boronic acid.[9] While some Suzuki reactions are robust to water, many are not. Using rigorously dried K₃PO₄ is the most effective way to suppress this side reaction.
Q8: My results are not reproducible. One week the reaction works perfectly, the next it fails. How can I standardize my K₃PO₄?
A: This inconsistency is the primary reason this guide exists. The variable is almost certainly the hydration level of your K₃PO₄. To eliminate this variable:
-
Never use K₃PO₄ directly from the bottle without pre-treatment , even if it's a new bottle labeled "anhydrous."
-
Implement a standard drying protocol. Always dry the amount of K₃PO₄ needed for your reactions in an oven or by flame-drying under vacuum as a routine pre-reaction step.
-
Store the dried K₃PO₄ properly. Once dried, store it in a desiccator or, for maximum protection, inside a nitrogen-filled glovebox.[11] Do not store it on the open bench.
Q9: The reaction mixture becomes a thick, un-stirrable slurry after adding the K₃PO₄. What can I do?
A: This can happen due to the high volume of solid base required or unfavorable particle morphology.
-
Increase Solvent Volume: The simplest solution is to increase the amount of solvent to improve fluidity. This may slightly decrease the reaction rate due to dilution, but it is preferable to an unmixed reaction.
-
Use a Mechanical Stirrer: For reactions at scale, a magnetic stir bar may not have enough power. An overhead mechanical stirrer can handle thick slurries much more effectively.
-
Grind the K₃PO₄: A finer powder may pack less and create a more mobile slurry.
Section 3: Protocols and Best Practices
Follow these protocols to ensure your K₃PO₄ is always ready for high-performance catalysis.
Protocol 1: Rigorous Drying of Commercial K₃PO₄
Choose one of the following methods based on the equipment available and the moisture sensitivity of your reaction.
Method A: Oven Drying (Convenient and Effective)
-
Place the required amount of K₃PO₄ in a clean, dry flask or beaker.
-
Place the container in a vacuum oven and heat to 150-200°C. K₃PO₄ has a very high melting point (1380 °C), so it will not decompose.[4][7]
-
Apply a vacuum to the oven.
-
Dry for 12-24 hours.
-
To cool, release the vacuum with an inert gas (nitrogen or argon) and transfer the container into a desiccator while still warm. Allow it to cool to room temperature inside the desiccator before use.
Method B: Flame Drying (Rapid, for Immediate Use)
-
Add the K₃PO₄ to a two-neck, round-bottom flask equipped with a stir bar and a gas adapter.
-
Attach the flask to a Schlenk line.
-
Begin stirring and apply a strong vacuum (<1 mmHg).
-
Gently heat the flask with a heat gun or a soft flame while under vacuum. You may see moisture condensing in the cooler parts of the flask. Continue heating until all visible moisture is gone and the powder is free-flowing.
-
Allow the flask to cool to room temperature under vacuum.
-
Backfill the flask with an inert gas (nitrogen or argon). The K₃PO₄ is now ready to be used directly from this flask.
Protocol 2: Handling and Storage of Anhydrous K₃PO₄
-
Inert Atmosphere is Key: Handle the dried K₃PO₄ exclusively under an inert atmosphere (in a glovebox or under a positive pressure of nitrogen/argon).
-
Storage: The best practice is to store the dried base in a sealed container inside a glovebox. If a glovebox is not available, a vacuum desiccator containing a strong desiccant (e.g., P₂O₅) is a suitable alternative.[11]
-
Weighing: Weigh the required amount of anhydrous K₃PO₄ quickly to minimize exposure to air. If possible, perform the weighing inside a glovebox.
Section 4: Visualizing the Process
Diagram 1: Experimental Workflow
This diagram illustrates the critical path from commercial reagent to successful reaction setup.
Caption: Workflow for preparing and using anhydrous K₃PO₄.
Diagram 2: Simplified Role of K₃PO₄ in Suzuki-Miyaura Catalysis
This diagram shows the proposed involvement of the phosphate base in the critical transmetalation step.
Caption: K₃PO₄ activates the boronic acid for transmetalation.
Section 5: References
-
Jasiak, A. et al. (2019). Potassium Phosphate as a High-Performance Solid Base in Phase-Transfer-Catalyzed Alkylation Reactions. Industrial & Engineering Chemistry Research. --INVALID-LINK--
-
Keller, J. et al. (2011). Potassium Phosphate as a Solid Base Catalyst for the Catalytic Transfer Hydrogenation of Aldehydes and Ketones. ChemCatChem.
-
Yicong Chemical (n.d.). Four preparation methods of potassium dihydrogen phosphate. --INVALID-LINK--
-
Lakey Beitia, J. L. (2011). Tripotassium Phosphate: From Buffers to Organic Synthesis. Synlett. --INVALID-LINK--
-
Nykaza, T. V. et al. (2018). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. --INVALID-LINK--
-
Saha, A. et al. (2018). Application of Biaryl Phosphacycles in Palladium-Catalysed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Chlorides. Chemistry - A European Journal.
-
McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters. --INVALID-LINK--
-
Nykaza, T. V. et al. (2018). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. PMC. --INVALID-LINK--
-
Wachter, W. et al. (2015). Ion hydration and association in aqueous potassium phosphate solutions. PubMed. --INVALID-LINK--
-
Kwong, F. Y. et al. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. --INVALID-LINK--
-
Wang, D. et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. --INVALID-LINK--
-
MilliporeSigma (n.d.). Tripotassium Phosphate: From Buffers to Organic Synthesis. Aldrichimica Acta. --INVALID-LINK--
-
Reddit user discussion (2020). What is the proper way to set up a suzuki coupling? r/chemistry. --INVALID-LINK--
-
Lakey Beitia, J. L. (2011). Tripotassium Phosphate. Synlett. --INVALID-LINK--
-
Liu, L. L. et al. (2013). Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction. PubMed. --INVALID-LINK--
-
Moodle@Units (n.d.). Preparing Anhydrous Reagents and Equipment. --INVALID-LINK--
-
The Organic Chemist (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 3. orgsyn.org [orgsyn.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Ion hydration and association in aqueous potassium phosphate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. moodle2.units.it [moodle2.units.it]
Technical Support Center: Air & Moisture Sensitive Boronic Acid Reactions
From the desk of the Senior Application Scientist
Welcome to the technical support center for boronic acid chemistry. Boronic acids are indispensable tools in modern organic synthesis, particularly for their role in robust carbon-carbon bond formation like the Suzuki-Miyaura coupling.[1][2][3] However, their sensitivity to atmospheric conditions presents a common hurdle for researchers. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common issues and ensure the success of your reactions. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Section 1: Understanding the Instability of Boronic Acids
Before troubleshooting, it's crucial to understand why boronic acids can be problematic. Their reactivity stems from the electron-deficient nature of the boron atom, which has a vacant p-orbital.[4] This makes them susceptible to two primary degradation pathways, especially under reaction conditions.
-
Oxidative Deboronation : The presence of dissolved oxygen or other oxidizing agents can lead to the oxidation of the carbon-boron bond. This process ultimately cleaves the bond, converting the boronic acid into an alcohol or phenol and boric acid, which is a deactivation pathway.[5][6][7]
-
Protodeboronation (Hydrolysis) : This is often the most significant side reaction. In the presence of a proton source (like water) and facilitated by acidic or basic conditions, the C-B bond is cleaved and replaced by a C-H bond.[8][9] This side reaction consumes your starting material and generates a simple arene byproduct, reducing the overall yield of your desired coupled product.[9]
Certain boronic acids, particularly heteroaryl derivatives (e.g., 2-pyridylboronic acid), are notoriously prone to rapid protodeboronation.[8][9]
Boronic Acid Decomposition Pathways
Caption: Key decomposition pathways for boronic acids.
Section 2: Troubleshooting Guide for Boronic Acid Reactions
Low yields, failed reactions, and complex product mixtures are common frustrations. This section provides a systematic approach to diagnosing and solving these issues.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or No Product Yield | 1. Boronic Acid Decomposition: The boronic acid has degraded via protodeboronation or oxidation before or during the reaction.[8] | Verify Reagent Quality: Check the age and storage of your boronic acid. If in doubt, use a fresh bottle or repurify. Use a Protected Form: For notoriously unstable boronic acids (e.g., 2-heteroaryl, vinyl), use an air-stable derivative like a MIDA boronate or a potassium trifluoroborate salt. These act as "slow-release" sources of the active boronic acid under reaction conditions, keeping its concentration low and minimizing side reactions.[9][10][11][12] Optimize Base: Use a weaker, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃, KF) to minimize base-catalyzed decomposition.[10][13] |
| 2. Catalyst Inactivity: The palladium catalyst has been poisoned by oxygen. The active Pd(0) species is easily oxidized to inactive Pd(II). | Rigorous Degassing: Ensure solvents are thoroughly degassed using methods like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) for an adequate time.[14][15][16] A minimum of three vacuum-backfill cycles for the reaction flask is essential.[17][18] Use a Pre-catalyst: Modern Pd(II) pre-catalysts are more air-stable and are reduced in situ to the active Pd(0) species. | |
| 3. Insufficiently Inert Atmosphere: Air and moisture are leaking into the reaction vessel. | Check Glassware & Septa: Ensure all glassware is oven- or flame-dried immediately before use. Use fresh, high-quality rubber septa and properly greased joints. Maintain a slight positive pressure of inert gas throughout the reaction.[17] | |
| Significant Homocoupling Byproduct (R-R from Boronic Acid) | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of two boronic acid molecules, mediated by Pd(II) species.[8] | Improve Degassing: This is a clear sign of insufficient oxygen removal. Re-evaluate your degassing technique for both the solvent and the reaction headspace.[8] Use Pd(0) Source: Start with a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) or an efficient pre-catalyst system to minimize the concentration of Pd(II) at the start of the reaction. |
| Significant Protodeboronation Byproduct (R-H) | 1. Presence of Water: Water is the primary proton source for this side reaction.[9] | Use Anhydrous Conditions: Use anhydrous solvents and reagents. If an aqueous base is required, minimize the amount of water or consider a non-aqueous base.[10] |
| 2. Inappropriate Base or Temperature: Strong bases and high temperatures can accelerate the rate of protodeboronation.[10] | Screen Weaker Bases: Switch to bases like K₃PO₄ or Cs₂CO₃. Lower Temperature: Run the reaction at the lowest temperature that still allows for efficient coupling. | |
| Inconsistent Results / Reaction Fails to Reproduce | 1. Boronic Acid Quality: Boronic acids can form cyclic trimers (boroxines) upon dehydration, which alters their molecular weight and can affect stoichiometry.[4][19] | Standardize Reagent: Use a fresh bottle of boronic acid for critical reactions or consider converting it to a more stable and easily handled form, like a pinacol ester, for storage and use.[20] |
| 2. Variable Inert Atmosphere Technique: Small leaks or variations in degassing can have a large impact. | Standardize Protocol: Develop and strictly follow a standard operating procedure for setting up inert reactions using a Schlenk line or glove box.[17][21] |
Section 3: Core Experimental Protocols
Adherence to proper technique is paramount. The following protocols provide a reliable foundation for your experiments.
Protocol 1: Establishing an Inert Atmosphere via Schlenk Line
This is the cornerstone of air-sensitive chemistry. The goal is to remove the reactive atmosphere (O₂ and H₂O) and replace it with a non-reactive one (N₂ or Ar).[17]
-
Glassware Preparation: Ensure the reaction flask, condenser, and magnetic stir bar are thoroughly dried in an oven (>120 °C) for several hours and allowed to cool in a desiccator.
-
Assembly: Quickly assemble the hot glassware and secure it to the Schlenk line.
-
Vacuum/Backfill Cycles:
-
Close the gas inlet and open the flask to the vacuum line. Evacuate for 5-10 minutes until the pressure is low.
-
Close the vacuum line and slowly open the inert gas inlet to backfill the flask to atmospheric pressure.
-
Repeat this vacuum-backfill cycle a minimum of three times to ensure the complete removal of air.[17][18]
-
-
Positive Pressure: After the final backfill, leave the flask under a slight positive pressure of inert gas, confirmed by bubbling through an oil bubbler. This prevents air from leaking back into the system.[17]
Workflow for Inert Atmosphere Setup
Caption: Standard workflow for setting up an inert reaction atmosphere.
Protocol 2: Solvent Degassing
Removing dissolved oxygen from the reaction solvent is non-negotiable.[15][16]
-
Freeze-Pump-Thaw (Most Effective):
-
Place the solvent in a Schlenk flask (do not fill more than halfway).
-
Freeze the solvent completely using a liquid nitrogen bath.
-
Once solid, open the flask to a high-vacuum line for 5-10 minutes.
-
Close the flask off from the vacuum.
-
Allow the solvent to thaw completely. You will see bubbles of gas being released.
-
Repeat this entire cycle at least three times.[14][22] After the final cycle, backfill the flask with inert gas.
-
-
Sparging (Good for Larger Volumes):
-
Place the solvent in the reaction flask under a positive pressure of inert gas.
-
Insert a long needle connected to the inert gas line, ensuring the tip is submerged deep into the solvent.
-
Insert a short outlet needle into the septum to allow displaced gas to exit.
-
Bubble the inert gas through the solvent vigorously for 20-30 minutes.[15][23] This method is less rigorous than freeze-pump-thaw but is often sufficient for many applications.[16]
-
Section 4: Frequently Asked Questions (FAQs)
Q1: How should I store my boronic acids? A1: Boronic acids should be stored in tightly sealed containers in a cool, dry place, away from light.[24] While many are relatively stable, they are hygroscopic and can absorb moisture from the air, which can lead to caking and degradation.[25] For long-term storage, keeping them in a desiccator or a glove box is best practice.
Q2: My reaction requires a base. Which one should I choose and why? A2: The base plays a critical role in the catalytic cycle, facilitating the transmetalation step. However, strong bases (like NaOH or KOH) in aqueous solutions can accelerate protodeboronation.[9] For sensitive substrates, weaker inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are often superior choices.[10] They are basic enough to promote the reaction but minimize unwanted side reactions.
Q3: Can I tell if my boronic acid has gone bad? A3: Visually, signs of degradation can include clumping or caking due to moisture absorption.[25] Chemically, the formation of the trimeric boroxine anhydride is common, which will change the molecular weight. The most definitive way to check purity is through analytical techniques like NMR spectroscopy or by running a small-scale test reaction with a reliable coupling partner to check its activity.
Q4: I see "boronate esters" mentioned as alternatives. What are they and should I use them? A4: Boronate esters, such as pinacol esters or MIDA esters, are protected forms of boronic acids.[20] They are formed by reacting the boronic acid with a diol. These esters are generally more stable, less prone to decomposition, and are often crystalline solids that are easier to handle and purify.[19][20] For particularly unstable boronic acids (e.g., vinyl, cyclopropyl, or certain heteroaryl boronic acids), using the corresponding MIDA boronate is a highly recommended strategy that can solve many issues related to instability.[11][12]
Q5: What is the difference between using Nitrogen and Argon as the inert gas? A5: For most Suzuki-Miyaura reactions, nitrogen is perfectly adequate and more economical.[17] Argon is denser than air and nitrogen, which can provide a more effective "blanket" over the reaction mixture.[26] It is also more inert and is the preferred choice for reactions involving metals that can react with nitrogen at high temperatures (e.g., lithium).[17][26] For standard palladium catalysis, the difference is often negligible if proper technique is used.
References
- 1. benchchem.com [benchchem.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. How To [chem.rochester.edu]
- 15. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 16. youtube.com [youtube.com]
- 17. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. Degassing - Wikipedia [en.wikipedia.org]
- 23. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 24. laballey.com [laballey.com]
- 25. borax.com [borax.com]
- 26. benchchem.com [benchchem.com]
Validation & Comparative
Comparative reactivity of ortho- vs meta- vs para-substituted phenylboronic acids
An In-Depth Guide to the Comparative Reactivity of Ortho-, Meta-, and Para-Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
Introduction: The Indispensable Role of Phenylboronic Acids in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] At the heart of this transformation lies the organoboron reagent, most commonly a phenylboronic acid. These compounds are favored for their stability, ease of handling, and generally low toxicity.[4] However, the reactivity of a phenylboronic acid is not a fixed property; it is profoundly influenced by the nature and, crucially, the position of substituents on the phenyl ring.
For researchers in medicinal chemistry and materials science, understanding the nuanced reactivity of ortho-, meta-, and para-substituted isomers is paramount for reaction design, optimization, and predicting outcomes. This guide provides a detailed comparison of these isomers, grounded in mechanistic principles and supported by experimental data, to empower scientists in making informed strategic decisions in their synthetic endeavors.
The Decisive Step: Understanding the Suzuki-Miyaura Catalytic Cycle
To appreciate the impact of substitution, one must first understand the key steps of the Suzuki-Miyaura reaction. The catalytic cycle, illustrated below, involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[5] The reactivity of the phenylboronic acid directly impacts the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center.[3] This step is often rate-determining and is highly sensitive to both electronic and steric factors.
Figure 1. The Suzuki-Miyaura catalytic cycle. The boronic acid is activated by a base to form a more nucleophilic boronate species, which then participates in the crucial transmetalation step.
Comparative Reactivity Analysis: A Tale of Two Effects
The reactivity of a substituted phenylboronic acid is governed by a delicate interplay between two fundamental factors:
-
Electronic Effects: The influence of a substituent on the electron density of the aromatic ring and the carbon-boron bond. Electron-donating groups (EDGs) increase the nucleophilicity of the aryl group, which can accelerate the transmetalation step.[6] Conversely, electron-withdrawing groups (EWGs) decrease the aryl group's nucleophilicity but increase the Lewis acidity of the boron atom, facilitating the formation of the reactive boronate species.[1][7]
-
Steric Effects: The physical bulk of a substituent and its proximity to the boronic acid group. Steric hindrance can impede the approach of the bulky palladium complex to the boron center, dramatically slowing or even halting the transmetalation step.[8][9]
Para-Substituted Phenylboronic Acids: The Electronic Benchmark
With the substituent positioned farthest from the reaction center, para-isomers are essentially free of steric hindrance. Their reactivity serves as a clear benchmark for the electronic influence of the substituent.
-
Reactivity Trend: Generally the most reactive of the three isomers, provided a suitable catalyst system is employed.[1]
-
Causality: The absence of steric hindrance allows electronic effects to be the primary determinant of reactivity. Both electron-donating and electron-withdrawing groups can be well-tolerated. For instance, in a comparative study, p-nitrophenylboronic acid (with a strong EWG) demonstrated significantly higher yield and faster reaction time compared to its ortho counterpart.[1] Similarly, studies have shown that boronic acids with electron-donating groups are beneficial for the Suzuki reaction.[6]
Meta-Substituted Phenylboronic Acids: The Intermediate Case
Meta-isomers represent an intermediate case where steric effects are still negligible, but the transmission of electronic effects is altered compared to the para position.
-
Reactivity Trend: Typically less reactive than their para-counterparts but significantly more reactive than ortho-isomers.[1]
-
Causality: Resonance effects from the substituent to the carbon atom of the C-B bond are attenuated at the meta position. Therefore, the substituent's influence is primarily through the weaker inductive effect. This often results in slightly lower reactivity compared to the para-isomer, where both inductive and resonance effects can operate more directly.
Ortho-Substituted Phenylboronic Acids: The Steric Challenge
The ortho-isomer is almost invariably the most challenging coupling partner due to the profound impact of steric hindrance.[8][10]
-
Reactivity Trend: The least reactive of the three isomers, often requiring specialized, bulky phosphine ligands (e.g., Buchwald ligands), higher catalyst loadings, and elevated temperatures to achieve satisfactory yields.[1][11]
-
Causality: The substituent's proximity to the boronic acid group creates a sterically congested environment. This "ortho effect" physically obstructs the palladium catalyst from coordinating with the aryl group and facilitating the transfer from boron to palladium during transmetalation.[9] In many cases, this steric clash is the overwhelming factor, leading to very low or no product formation under standard conditions.[1]
-
Anomalous Reactivity: In some specific cases, an ortho-substituent with a coordinating heteroatom (e.g., -OCH₃, -OH) can lead to unexpected reactivity through chelation with the metal center, although this is highly context-dependent.[12][13]
Quantitative Data: A Head-to-Head Comparison
To illustrate these principles, the following table summarizes experimental data from the Suzuki-Miyaura coupling of nitrophenylboronic acid isomers with 4-bromoanisole. This example, featuring a strong electron-withdrawing group, clearly demonstrates the positional effects on reactivity.
| Isomer Position | Reactant | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Para | p-Nitrophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [1] |
| Meta | m-Nitrophenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 4 | 88 | [1] |
| Ortho | o-Nitrophenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 110 | 12 | 25 | [1] |
Table 1: Comparative yield data for the Suzuki-Miyaura coupling of nitrophenylboronic acid isomers. Note the harsher conditions and significantly lower yield for the ortho-isomer, highlighting the dominant role of steric hindrance.[1]
Experimental Protocol: A Self-Validating System for Comparative Analysis
This protocol provides a robust framework for researchers to conduct their own comparative analysis of substituted phenylboronic acid isomers. The use of an internal standard allows for accurate quantification of yield by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), creating a self-validating system.
Figure 2. A generalized experimental workflow for conducting a comparative study of phenylboronic acid isomer reactivity.
Step-by-Step Methodology
1. Materials and Reagents:
-
Aryl Halide (e.g., 4-Bromoanisole, 1.0 mmol)
-
ortho-Substituted Phenylboronic Acid (1.2 mmol)
-
meta-Substituted Phenylboronic Acid (1.2 mmol)
-
para-Substituted Phenylboronic Acid (1.2 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol)
-
Toluene (5 mL) and Deionized Water (0.5 mL)
-
Internal Standard (e.g., Dodecane, 0.5 mmol)
-
Reaction Vessels (e.g., 20 mL scintillation vials with Teflon-lined caps)
2. Reaction Setup (Perform in parallel for each isomer):
-
To a reaction vial, add the aryl halide (1.0 mmol), the respective phenylboronic acid isomer (1.2 mmol), the internal standard (0.5 mmol), and a magnetic stir bar.
-
Add toluene (5 mL) and water (0.5 mL).
-
Seal the vial and purge with dry nitrogen or argon for 10-15 minutes to degas the mixture.
-
Under a positive pressure of inert gas, quickly add the base (K₃PO₄, 2.0 mmol), the ligand (SPhos, 0.04 mmol), and the palladium catalyst (Pd(OAc)₂, 0.02 mmol).
-
Reseal the vial tightly.
3. Reaction and Monitoring:
-
Place the vials in a preheated aluminum heating block set to 100 °C.
-
Stir the reactions vigorously.
-
Monitor the reaction progress by taking small aliquots at regular time intervals (e.g., 30 min, 1h, 2h, 4h, 8h). Quench the aliquot with a small amount of water and extract with ethyl acetate. Analyze the organic layer by TLC or GC-MS to observe the consumption of the starting material and formation of the product.
4. Workup and Analysis:
-
Once the reaction is deemed complete (or after a set time, e.g., 12 hours), cool the vials to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and deionized water (10 mL).
-
Transfer the mixture to a separatory funnel, shake, and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC or HPLC. The yield can be calculated by comparing the integration of the product peak to the integration of the internal standard peak. Further purification can be performed via column chromatography if necessary.
Conclusion and Outlook
The positional isomerism of substituents on phenylboronic acids is a critical, and often decisive, factor in the outcome of Suzuki-Miyaura cross-coupling reactions. A clear hierarchy of reactivity generally places isomers in the order of para > meta >> ortho . This trend is a direct consequence of the interplay between electronic effects, which are most clearly observed in para-isomers, and steric hindrance, which dominates and severely retards the reactivity of ortho-isomers.
For the synthetic chemist, this understanding is not merely academic; it is a predictive tool. When faced with a challenging coupling involving an ortho-substituted boronic acid, researchers can anticipate the need for more robust catalytic systems, specialized ligands, and more forceful reaction conditions. Conversely, for high-throughput screening or library synthesis where reliability and speed are essential, para-substituted building blocks remain the reagents of choice. By grasping these fundamental principles, scientists can better navigate the complexities of cross-coupling chemistry to achieve their synthetic goals with greater precision and efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Suzuki Coupling: 2-Chloro-6-methoxyphenylboronic Acid vs. 2-Methoxyphenylboronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, celebrated for its remarkable efficiency in constructing carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2] This palladium-catalyzed transformation is indispensable in the pharmaceutical and fine chemical industries, where the rapid assembly of complex molecular architectures is paramount.[1] The choice of the organoboron reagent is a critical determinant of the reaction's success, influencing everything from reaction kinetics to final yield.
This guide provides an in-depth, data-supported comparison of two structurally related yet distinct building blocks: 2-methoxyphenylboronic acid and its di-substituted analogue, 2-chloro-6-methoxyphenylboronic acid . We will dissect how the addition of an ortho-chloro substituent fundamentally alters the electronic and steric profile of the boronic acid, and consequently, its performance in the Suzuki coupling catalytic cycle. For researchers engaged in drug development and process optimization, understanding these nuances is key to rational catalyst selection, reaction design, and troubleshooting.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
To appreciate the differences between our two substrates, we must first understand the fundamental steps of the Suzuki-Miyaura reaction. The process is a catalytic cycle centered on a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[3] The cycle comprises three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[2][4] The reactivity order for the halide is typically I > Br > OTf >> Cl.[1][5]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. This process requires activation by a base, which forms a more nucleophilic boronate "ate" complex, facilitating the ligand exchange on the Pd(II) center.[1][6][7]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple to form the new C-C bond of the final product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][3]
Figure 1: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Head-to-Head Comparison: Steric and Electronic Effects at Play
The seemingly minor addition of a chlorine atom at the C6 position creates significant differences in reactivity. These differences stem from a combination of steric hindrance and electronic effects, which primarily impact the transmetalation step.
| Feature | 2-Methoxyphenylboronic Acid | This compound |
| Structure |
|
|
| Electronic Effect | The ortho-methoxy group is electron-donating, increasing electron density on the aromatic ring. | The ortho-chloro group is electron-withdrawing via induction, making the aryl group more electron-deficient.[8] |
| Steric Hindrance | Moderate steric bulk from one ortho-substituent. | Significant steric hindrance from two bulky ortho-substituents, shielding the boronic acid moiety.[9][10] |
| Chelation Potential | The oxygen of the methoxy group may coordinate to the palladium center, potentially influencing the transition state geometry.[11][12] | Chelation is less likely to be a dominant factor due to the overwhelming steric clash from the adjacent chlorine atom. |
| Typical Reactivity | Generally high reactivity under standard conditions. | Lower reactivity; often requires more forcing conditions, specialized catalysts, or longer reaction times.[13] |
| Potential Side Reactions | Prone to protodeboronation under harsh basic conditions, though generally stable.[14] | Increased susceptibility to protodeboronation due to the electron-withdrawing nature of the chloro group.[8][14] |
Analysis of Performance Differences
1. The Challenge of Steric Hindrance: The most significant hurdle for This compound is the severe steric bulk imposed by two ortho substituents. This steric shield makes it difficult for the boronic acid (or its derived boronate) to approach the palladium center during the transmetalation step. Consequently, this step often becomes rate-limiting. To overcome this, catalyst systems with bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphines like SPhos or XPhos, or N-heterocyclic carbenes) are frequently required.[7][10] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium complex that can better accommodate the hindered substrate.
In contrast, 2-methoxyphenylboronic acid , with only one ortho substituent, experiences less steric repulsion and can typically react efficiently with a wider range of standard palladium catalysts, such as Pd(PPh₃)₄.
2. The Impact of Electronics: The electron-donating methoxy group in 2-methoxyphenylboronic acid enhances the nucleophilicity of the aryl ring, which can be beneficial for the transmetalation step. Conversely, the inductively electron-withdrawing chloro group in This compound makes the aryl group more electron-deficient. This can slow the rate of transmetalation, as the transfer of a less nucleophilic group to the palladium center is less favorable.[8]
Recommended Experimental Protocols
The choice of protocol must account for the inherent reactivity of the boronic acid. The following represent validated starting points for researchers.
Protocol 1: Standard Coupling of 2-Methoxyphenylboronic Acid
This protocol is suitable for a standard, sterically unhindered coupling partner.
Reaction: Coupling of 1-bromo-4-tert-butylbenzene with 2-methoxyphenylboronic acid.
Materials:
-
1-bromo-4-tert-butylbenzene (1.0 mmol, 1.0 equiv)
-
2-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-4-tert-butylbenzene, 2-methoxyphenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.
-
Add the deoxygenated 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Coupling for Sterically Hindered this compound
This protocol employs a more active catalyst system and stronger base to overcome the steric and electronic challenges.
Reaction: Coupling of 1-bromo-4-tert-butylbenzene with this compound.
Materials:
-
1-bromo-4-tert-butylbenzene (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 2 mol% Pd)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.08 mmol, 8 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv)
-
Toluene (5 mL)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ and SPhos to a flame-dried Schlenk tube equipped with a stir bar.
-
Add toluene and stir for 10 minutes to allow for pre-formation of the active catalyst.
-
In a separate flask, add 1-bromo-4-tert-butylbenzene, this compound, and K₃PO₄.
-
Transfer the pre-formed catalyst solution to the flask containing the reagents via cannula or syringe.
-
Seal the vessel and heat the reaction mixture to 110 °C.
-
Stir vigorously for 18-24 hours. Monitor the reaction progress carefully.
-
After cooling to room temperature, quench the reaction by adding water (10 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Steric Effects of Ortho-Substituents in Cross-Coupling Reactions
For researchers at the forefront of chemical synthesis, particularly in drug development, the ability to construct complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools in this endeavor, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency. However, the performance of these reactions is not absolute; it is profoundly influenced by the steric and electronic properties of the substrates.
This guide provides an in-depth analysis of one of the most persistent challenges in this field: the steric effects imposed by ortho-substituents on aryl coupling partners. We will move beyond a simple recitation of reaction outcomes to explore the mechanistic causality behind these effects. By understanding why certain substrates are challenging, we can better appreciate the elegant solutions developed through rational ligand design and reaction optimization. This guide is structured to provide both a robust theoretical framework and practical, data-driven comparisons to inform your experimental design.
The Mechanistic Dichotomy: How Steric Hindrance Influences the Catalytic Cycle
The impact of ortho-substituents in a typical cross-coupling reaction is a classic example of a double-edged sword. While steric bulk can significantly impede the initial steps of the catalytic cycle, it can paradoxically accelerate the final, product-forming step. This dichotomy is central to understanding and overcoming the challenges of coupling hindered substrates.
A generic Pd(0)/Pd(II) catalytic cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1] Ortho-substituents exert a distinct influence on each.
-
Oxidative Addition (OA): This is the initial activation of the aryl halide (Ar-X) by the low-valent metal catalyst (LₙPd(0)). Conventionally, bulky ortho-groups on the aryl halide decelerate this step by sterically clashing with the catalyst's ligands, hindering the approach required for C-X bond cleavage.[2] However, recent studies have revealed a fascinating counter-trend: severe steric hindrance can actually accelerate OA.[3] This acceleration is attributed to the ground-state destabilization of the aryl halide (lengthening the C-X bond) or by enabling alternative, lower-energy radical-based pathways instead of the traditional two-electron process.[3]
-
Transmetalation (TM): In this step, the organic fragment from the organometallic reagent (R-M) is transferred to the palladium center. Steric bulk on either the aryl group already on palladium or the incoming R-group can slow this process, making it difficult for the two coupling partners to reside on the metal simultaneously.
-
Reductive Elimination (RE): This is the final, irreversible step where the two coupled organic fragments (Ar-R) are expelled from the metal center, regenerating the Pd(0) catalyst. Steric hindrance is often beneficial here.[4] Bulky ortho-substituents on the ligands bound to the Pd(II) intermediate create steric pressure, and the complex can relieve this strain by forming the new Ar-R bond and ejecting the product.[4][5]
The following diagram illustrates these competing influences within the catalytic cycle.
Caption: Generalized catalytic cycle highlighting the influence of ortho-substituents.
Ligand Design: The Key to Unlocking Hindered Couplings
The development of specialized phosphine ligands has been the single most important factor in advancing cross-coupling methodology for sterically demanding substrates.[6][7] The primary strategy involves using bulky, electron-rich monodentate phosphine ligands.
Seminal work from the Buchwald and Hartwig groups, among others, introduced ligands that are both sterically demanding and highly electron-donating.[6][8]
Why do bulky ligands work?
-
Promotion of Monoligated Species: Bulky ligands favor the formation of highly reactive 14-electron "L-Pd(0)" species. These coordinatively unsaturated complexes are much more reactive in the oxidative addition step than their fully coordinated counterparts.[9]
-
Accelerated Reductive Elimination: The steric bulk of the ligand itself helps to promote the final reductive elimination step, as discussed previously.[4]
The steric properties of ligands are often quantified using parameters like the Tolman cone angle (θ) or the more modern percent buried volume (%V_bur) .[10][11] While often used interchangeably, they measure different aspects of ligand size. The cone angle is sensitive to remote steric bulk, whereas buried volume emphasizes hindrance proximal to the metal.[10][12] This distinction is crucial, as ligands with significant remote steric hindrance can be highly effective.[10][12]
Caption: Bulky ligands favor monoligated species, reducing steric clash for OA.
Comparative Analysis in Key Reactions
Let's examine how these principles apply to three cornerstone cross-coupling reactions, supported by experimental data.
Case Study 1: The Suzuki-Miyaura Coupling
The synthesis of tetra-ortho-substituted biaryls is a formidable challenge due to the steric hindrance at all four positions flanking the new C-C bond.[13] Success hinges on a catalyst system that can overcome slow oxidative addition and transmetalation.
Experimental Data Comparison:
The data below compares the efficacy of different ligands in the coupling of a di-ortho-substituted aryl bromide with a di-ortho-substituted boronic acid. The work by Tang and coworkers demonstrated that ligands like BI-DIME and AntPhos are exceptionally effective for these transformations.[14]
| Entry | Aryl Bromide (Ar-Br) | Boronic Acid (R-B(OH)₂) | Ligand | Yield (%) | Reference |
| 1 | 2,4,6-Triisopropylphenyl Bromide | 2,6-Dimethylphenylboronic Acid | PPh₃ | <5 | Conceptual |
| 2 | 2,4,6-Triisopropylphenyl Bromide | 2,6-Dimethylphenylboronic Acid | SPhos | 45 | Adapted from[13] |
| 3 | 2,4,6-Triisopropylphenyl Bromide | 2,6-Dimethylphenylboronic Acid | BI-DIME | 94 | [13] |
| 4 | 2-Bromo-1,3,5-triisopropylbenzene | Cyclohexylboronic Acid | XPhos | 10 | Adapted from[14] |
| 5 | 2-Bromo-1,3,5-triisopropylbenzene | Cyclohexylboronic Acid | AntPhos | 85 | [14] |
Analysis: Standard ligands like triphenylphosphine (PPh₃) are completely ineffective. Even highly regarded Buchwald-type ligands like SPhos show moderate success. The superior performance of BI-DIME and AntPhos highlights how tailored ligand architecture, featuring bulky and conformationally defined biaryl backbones, is crucial for creating a catalytic pocket that can accommodate two highly substituted coupling partners.[14][15]
Experimental Protocol: Synthesis of a Tetra-ortho-Substituted Biaryl
This protocol is adapted from the work of Tang, et al., for sterically demanding Suzuki-Miyaura couplings.[13]
-
Setup: To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and the BI-DIME ligand (7.2 mg, 0.015 mmol, 1.5 mol%).
-
Reagent Addition: Add 2,4,6-triisopropylphenyl bromide (283 mg, 1.0 mmol), 2,6-dimethylphenylboronic acid (225 mg, 1.5 mmol), and finely ground K₃PO₄ (425 mg, 2.0 mmol).
-
Solvent: Add 3.0 mL of anhydrous toluene via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for 24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite. Wash the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired biaryl product.
Case Study 2: The Buchwald-Hartwig Amination
The formation of C-N bonds with sterically hindered anilines (e.g., 2,6-diisopropylaniline) or aryl halides is a common requirement in medicinal chemistry. First-generation catalysts were ineffective for these substrates. The evolution of bulky, electron-rich dialkylbiarylphosphine ligands was transformative.[8][16]
Experimental Data Comparison:
The table showcases the dramatic improvement in coupling 2-bromo-1,3-dimethylbenzene with the bulky 2,6-diisopropylaniline as ligand technology advanced.
| Entry | Amine | Aryl Bromide | Ligand | Yield (%) | Reference |
| 1 | 2,6-Diisopropylaniline | 2-Bromo-1,3-dimethylbenzene | DPPF | <5 | Conceptual |
| 2 | 2,6-Diisopropylaniline | 2-Bromo-1,3-dimethylbenzene | P(t-Bu)₃ | 68 | Adapted from[17] |
| 3 | 2,6-Diisopropylaniline | 2-Bromo-1,3-dimethylbenzene | GPhos | >95 | Adapted from[18] |
Analysis: The chelating ligand DPPF, effective in some couplings, fails here. The move to a bulky monodentate ligand like P(t-Bu)₃ provides a significant improvement. The development of specialized Buchwald ligands, such as GPhos, which are finely tuned for steric and electronic properties, enables nearly quantitative conversion.[18] These ligands facilitate the crucial reductive elimination step while preventing catalyst deactivation.[8][17]
Experimental Protocol: Synthesis of a Hindered Diaryl-Amine
This protocol is representative of modern Buchwald-Hartwig amination conditions.[18]
-
Setup: In a glovebox, charge a vial with Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol% Pd), the appropriate phosphine ligand (e.g., GPhos, 0.012 mmol, 1.2 mol%), and NaOtBu (135 mg, 1.4 mmol).
-
Reagent Addition: Add 2-bromo-1,3-dimethylbenzene (185 mg, 1.0 mmol) and 2,6-diisopropylaniline (213 mg, 1.2 mmol).
-
Solvent: Add 2.0 mL of anhydrous toluene.
-
Reaction: Seal the vial with a Teflon-lined cap. Remove from the glovebox and heat in an oil bath at 100 °C for 12-24 hours.
-
Workup: After cooling, dilute the mixture with diethyl ether, filter through Celite, and concentrate the filtrate.
-
Purification: Purify the crude product via flash chromatography to isolate the target amine.
Case Study 3: The Sonogashira Coupling
In Sonogashira couplings, there is a delicate interplay between the steric properties of the aryl halide, the alkyne, and the phosphine ligand.[19][20] Unlike the previous examples where "more bulk is better" is a general trend, here the optimal ligand is highly substrate-dependent.
Experimental Data Comparison:
The data illustrates that for a less hindered aryl bromide, a very bulky ligand is optimal. However, for a more hindered aryl bromide, a slightly less bulky ligand can provide better results, likely by preventing the complete shutdown of the catalytic cycle due to excessive steric congestion.
| Entry | Aryl Bromide | Alkyne | Ligand | Cone Angle (θ) | Yield (%) | Reference |
| 1 | Bromobenzene | Phenylacetylene | PCy₃ | 170° | 65 | Adapted from[19] |
| 2 | Bromobenzene | Phenylacetylene | P(t-Bu)₃ | 182° | 98 | Adapted from[19] |
| 3 | 2-Bromotoluene | Phenylacetylene | P(t-Bu)₃ | 182° | 75 | Adapted from[19] |
| 4 | 2-Bromotoluene | Phenylacetylene | t-BuPCy₂ | 176° | 91 | Adapted from[19] |
Analysis: For the unhindered bromobenzene, the extremely bulky P(t-Bu)₃ outperforms the large but less bulky PCy₃.[19] However, when moving to the ortho-substituted 2-bromotoluene, the slightly less encumbering t-BuPCy₂ gives a better yield than P(t-Bu)₃. This demonstrates a "steric matching" principle: the catalyst, ligand, and substrate must fit together productively, and excessive bulk can be detrimental.[19]
Concluding Remarks
The influence of ortho-substituents in cross-coupling reactions is a nuanced and multifaceted issue. A deep understanding of the mechanism reveals that steric hindrance is not merely an obstacle but a parameter that can be manipulated. It generally impedes the initial catalyst-substrate association (oxidative addition) but facilitates the final product-releasing step (reductive elimination).
The resounding success story in this field is the triumph of rational ligand design. By creating ligands with precisely controlled steric and electronic properties, chemists have transformed these challenging couplings from synthetic impossibilities into routine procedures. The principles discussed herein—the promotion of monoligated species, the acceleration of reductive elimination, and the concept of steric matching—provide a powerful framework for troubleshooting existing reactions and designing new, efficient syntheses for the complex molecules that drive innovation in science and medicine. The continued application of these concepts to more sustainable metals like nickel promises to further expand the synthetic chemist's toolkit.[21]
References
- 1. Oxidative addition - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. chemistry.princeton.edu [chemistry.princeton.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Structural Verification of 2-Chloro-6-methoxyphenylboronic Acid Derivatives: A Comparative Spectroscopic Approach
In the landscape of modern drug discovery and organic synthesis, 2-chloro-6-methoxyphenylboronic acid and its derivatives have emerged as pivotal building blocks. Their utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation, places them at the forefront of synthetic strategies for creating complex molecules with significant therapeutic potential. However, the integrity of any synthesis hinges on the unambiguous structural confirmation of its intermediates and final products. This guide provides a comprehensive, comparative framework for the spectral analysis of this compound derivatives, grounded in established analytical techniques and field-proven insights.
This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of data to explain the causality behind experimental choices, ensuring that the described protocols are not just procedures to be followed, but self-validating systems for generating robust, publication-quality data.
The Analytical Triad: NMR, MS, and IR Spectroscopy
The structural elucidation of this compound derivatives relies on a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for unequivocal confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in a molecule. For boronic acid derivatives, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a detailed architectural blueprint.
Expertise & Experience: The acidic and fluxional nature of the boronic acid group (B(OH)₂) can lead to broad peaks, particularly for the boronic acid protons in ¹H NMR. The equilibrium with its cyclic anhydride trimer, the boroxine, can further complicate spectra. Therefore, careful sample preparation and selection of an appropriate solvent (e.g., DMSO-d₆, CDCl₃) are critical. The addition of a few drops of D₂O can help identify the exchangeable B(OH)₂ protons.
This technique provides information about the number, environment, and connectivity of protons in the molecule. For a typical this compound derivative, the ¹H NMR spectrum will exhibit distinct signals for the aromatic protons and the methoxy group protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
Data Processing: Fourier transform the acquired FID, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak.
Table 1: Expected ¹H NMR Chemical Shifts (δ) for this compound
| Proton(s) | Expected Chemical Shift (ppm) in DMSO-d₆ | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic CH | 6.8 - 7.5 | m | 7-9 |
| Methoxy (OCH₃) | ~3.8 | s | N/A |
| Boronic Acid (B(OH)₂) | 8.0 - 8.5 | br s | N/A |
Note: Chemical shifts are approximate and can vary depending on the specific derivative and solvent.
¹³C NMR provides information about the carbon framework of the molecule. The carbon atom attached to the boron will have a characteristic chemical shift.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Use a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 1024) and a longer relaxation delay may be required due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon(s) | Expected Chemical Shift (ppm) in DMSO-d₆ |
| C-B | 125 - 135 |
| C-Cl | 130 - 140 |
| C-OCH₃ | 155 - 165 |
| Aromatic CH | 110 - 135 |
| Methoxy (OCH₃) | 55 - 65 |
Given the presence of boron, ¹¹B NMR is a crucial, yet often underutilized, technique for confirming the nature of the boronic acid moiety. The chemical shift and peak width can provide information about the coordination state and environment of the boron atom.
Experimental Protocol: ¹¹B NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: A broadband probe is required.
-
Data Acquisition: Acquire the spectrum with proton decoupling.
-
Data Processing: Reference the spectrum to an external standard, such as BF₃·OEt₂.
Table 3: Expected ¹¹B NMR Chemical Shifts (δ) for this compound
| Boron Species | Expected Chemical Shift (ppm) | Peak Characteristics |
| R-B(OH)₂ | +28 to +32 | Relatively sharp |
| Boroxine (trimer) | +30 to +34 | Broader than the monomer |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is indispensable for determining the molecular weight of the target compound and providing evidence for its elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.
Expertise & Experience: Boronic acids can be challenging to analyze by MS due to their tendency to dehydrate or form trimers (boroxines) in the gas phase. Electrospray ionization (ESI) is a soft ionization technique well-suited for these molecules, often revealing the [M+H]⁺ or [M-H]⁻ ions. The presence of chlorine provides a distinct isotopic pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1), which is a powerful diagnostic tool.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Infuse the sample solution into an ESI-MS instrument.
-
Data Acquisition: Acquire spectra in both positive and negative ion modes.
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. For HRMS, compare the measured mass to the calculated exact mass.
Table 4: Expected Mass Spectrometry Data for this compound (C₇H₈BClO₃)
| Ion | Calculated Exact Mass | Observed m/z | Significance |
| [M-H]⁻ | 185.0181 | ~185.0 | Deprotonated molecule |
| [M+Na]⁺ | 208.0080 | ~208.0 | Sodium adduct |
| [M-H₂O+H]⁺ | 169.0275 | ~169.0 | Dehydrated molecule |
Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the structural elucidation of boronic acid derivatives.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and straightforward technique for identifying the presence of specific functional groups. For this compound derivatives, IR spectroscopy is particularly useful for confirming the presence of the O-H and B-O bonds of the boronic acid moiety.
Expertise & Experience: The O-H stretching vibration of the boronic acid group typically appears as a broad band in the spectrum due to hydrogen bonding. This broadness is a key characteristic. Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation.
Experimental Protocol: ATR-IR
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrument Setup: Collect a background spectrum.
-
Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands.
Table 5: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| Boronic Acid O-H | Stretch | 3200 - 3600 | Broad |
| Aromatic C-H | Stretch | 3000 - 3100 | Sharp |
| Aliphatic C-H (OCH₃) | Stretch | 2850 - 2960 | Medium |
| B-O | Stretch | 1310 - 1380 | Strong |
| C-O (Aryl-ether) | Stretch | 1240 - 1280 | Strong |
| C-Cl | Stretch | 680 - 840 | Medium to Strong |
Comparative Analysis and Structural Confirmation
The true power of this analytical approach lies in the integration of data from all three techniques.
Logical Relationship for Structural Confirmation
Caption: Integration of multi-technique data for conclusive structural verification.
A proposed structure for a this compound derivative must be consistent with all the collected spectral data. For instance, the molecular weight determined by MS must match the sum of the atomic masses of the elements in the proposed structure. The number and integration of signals in the ¹H NMR spectrum must correspond to the number of protons in the proposed structure, and the functional groups identified by IR must be present in the molecule. Any discrepancy between the data and the proposed structure indicates an incorrect assignment or the presence of an impurity.
Conclusion
The structural confirmation of this compound derivatives is a critical step in ensuring the success of subsequent synthetic transformations and the validity of biological screening results. By employing a multi-technique spectroscopic approach (NMR, MS, and IR) and understanding the nuances of each method, researchers can confidently and accurately elucidate the structures of these important chemical entities. This guide provides the foundational knowledge and practical protocols to achieve this, fostering a culture of analytical rigor and scientific integrity.
A Senior Application Scientist's Guide to Boronic Acid Alternatives in Complex Molecule Synthesis
In the landscape of modern organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, a feat recognized with the 2010 Nobel Prize in Chemistry.[1] At its heart lies the organoboron reagent, traditionally the boronic acid. While foundational, the inherent limitations of free boronic acids—namely their propensity for decomposition via protodeboronation and oxidation, and their often-challenging purification—can compromise the efficiency and reproducibility of complex synthetic campaigns.[2][3]
This guide provides an in-depth comparison of the leading alternatives to traditional boronic acids: boronate esters, potassium organotrifluoroborates, and N-methyliminodiacetic acid (MIDA) boronates. We will move beyond a simple listing of reagents to explore the causality behind their design, performance, and application, offering field-proven insights to guide your selection for the synthesis of complex organic molecules.
The Stability-Reactivity Conundrum: A Comparative Overview
The choice between a boronic acid and its derivative is fundamentally a trade-off between stability and reactivity. While boronic acids are highly reactive, facilitating rapid transmetalation in the catalytic cycle, this reactivity comes at the cost of stability.[2] Their derivatives are engineered to modulate this relationship, enhancing stability for storage, handling, and multi-step synthesis, while still permitting efficient entry into the catalytic cycle when desired.
Caption: The spectrum of boronic acid derivatives, balancing reactivity and stability.
Boronic Acid Pinacol Esters (BPin)
Pinacol esters are perhaps the most common and straightforward alternative to free boronic acids. The pinacol group sterically and electronically shields the boron atom, significantly enhancing its stability towards moisture and air.[4]
-
Expertise & Experience: BPin esters are frequently the go-to choice when a synthetic route requires chromatographic purification of the boron-containing intermediate.[2][4] Unlike many boronic acids which can streak or decompose on silica gel, BPin esters are generally robust. This stability, however, translates to lower intrinsic reactivity compared to the parent boronic acid.[2] The productive reaction often relies on in-situ hydrolysis under the basic aqueous conditions of the Suzuki-Miyaura coupling to generate the more reactive boronic acid or boronate anion.
-
Trustworthiness: Their reliability has made them staples in drug discovery and high-throughput screening campaigns where ease of handling and extended shelf-life are paramount.[2] The Miyaura borylation reaction provides a highly reliable method for their synthesis directly from aryl halides, allowing for late-stage introduction of the boronic acid moiety in a protected form.[5][6]
Potassium Organotrifluoroborates (BF₃K)
Potassium organotrifluoroborates represent a significant leap in stability. These crystalline salts are typically indefinitely stable to both air and moisture, making them exceptionally easy to handle and store.[7][8][9]
-
Expertise & Experience: The enhanced stability of BF₃K salts stems from the tetracoordinate boron center, which is saturated and less susceptible to decomposition pathways that plague trigonal boronic acids.[1] They are particularly advantageous for incorporating alkyl groups, which as free boronic acids are notoriously unstable.[8][9] While robust, their entry into the catalytic cycle is not spontaneous. The reaction requires a base to facilitate the slow release of a reactive tricoordinate boron species needed for transmetalation. This controlled release mechanism helps to maintain a low concentration of the active boron species, minimizing undesirable side reactions.
-
Trustworthiness: The synthesis of BF₃K salts is straightforward, typically involving the treatment of a crude boronic acid with an aqueous solution of potassium hydrogen fluoride (KHF₂).[10][11] This allows for the easy purification of boronic acids that may be difficult to crystallize or handle, converting them into well-behaved, solid reagents.
N-Methyliminodiacetic Acid (MIDA) Boronates
MIDA boronates have revolutionized the field by enabling a previously unattainable level of control over reactivity, culminating in the development of iterative cross-coupling strategies.
-
Expertise & Experience: The MIDA ligand forms a stable, tetracoordinate dative bond with the boron atom, effectively "shutting down" its reactivity.[12][13] This protection is so robust that MIDA boronates are stable to a wide array of anhydrous synthetic conditions, including anhydrous Suzuki-Miyaura coupling conditions, and are universally compatible with silica gel chromatography.[12][14][15] Reactivity is "switched on" only when desired, through hydrolysis of the MIDA ligand with a mild aqueous base at room temperature.[13][14]
-
Trustworthiness & Authoritative Grounding: This on/off switch is the cornerstone of the "slow-release" cross-coupling protocol.[5] For substrates whose corresponding boronic acids are exceptionally unstable (e.g., many 2-heteroaryl boronic acids), using the MIDA boronate allows the free boronic acid to be generated in situ at a very low concentration. This ensures that the reactive species is consumed in the productive catalytic cycle faster than it can decompose, leading to dramatically improved yields.[5] This strategy has enabled the development of automated synthesis platforms where complex molecules are built block-by-block in a manner analogous to peptide synthesis, a concept known as Iterative Cross-Coupling (ICC).[13][14][16]
Comparative Performance Data
The following table summarizes the key characteristics of each class of organoboron reagent, providing a quick reference for reagent selection.
| Reagent Class | General Structure | Air/Moisture Stability | Chromatographic Stability | Reactivity Profile | Key Advantage | Primary Application |
| Boronic Acids | R-B(OH)₂ | Low[2][3] | Poor to Moderate[3] | High[2] | High reactivity, atom economy | Standard C-C bond formation |
| BPin Esters | R-B(O₂C₂Me₄) | Moderate to High[4] | High[2] | Moderate (requires hydrolysis) | Ease of handling and purification | Multi-step synthesis, library synthesis |
| BF₃K Salts | [R-BF₃]⁻ K⁺ | Very High[7][9] | High (as salts) | Moderate (requires activation) | Exceptional stability, good for alkyl groups | Difficult couplings, long-term storage |
| MIDA Boronates | R-B(MIDA) | Very High (anhydrous)[12] | Very High[13][14] | "Switchable" (requires hydrolysis) | Controlled release, enables ICC[5][14] | Iterative synthesis, unstable substrates |
Foundational Mechanisms and Workflows
Understanding the underlying mechanisms is critical to appreciating the utility of these alternatives. The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The boronic acid alternatives are designed to control the entry of the organoboron species into the crucial transmetalation step.
Caption: The generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The MIDA boronate workflow leverages this cycle with an added layer of control.
Caption: Workflow for MIDA boronate slow-release cross-coupling, minimizing decomposition.
Experimental Protocols
Protocol 1: Synthesis of a Potassium Aryltrifluoroborate
This protocol describes the conversion of a boronic acid to its corresponding air-stable BF₃K salt, a valuable procedure for stabilizing and purifying organoboron intermediates.
-
Dissolution: In a polyethylene or polypropylene flask, dissolve the arylboronic acid (1.0 equiv) in methanol (approx. 0.5 M).
-
Fluorination: To the stirring solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv).
-
Precipitation: Stir the mixture at room temperature for 30 minutes. A white precipitate of the potassium aryltrifluoroborate salt will typically form.
-
Isolation: Cool the mixture in an ice bath for 15 minutes to maximize precipitation. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold methanol and then diethyl ether to remove any unreacted starting material and residual water.
-
Drying: Dry the crystalline solid under high vacuum to yield the pure potassium aryltrifluoroborate salt. The product can be stored on the benchtop indefinitely.[10][11]
Protocol 2: Slow-Release Suzuki-Miyaura Coupling with a MIDA Boronate
This protocol is adapted for an unstable heteroaryl boronic acid, showcasing the power of the MIDA boronate slow-release strategy.[5]
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), the MIDA boronate (1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Solvent Addition: Add a mixture of degassed solvent (e.g., THF/H₂O, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 80 °C) and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS. Causality Note: The aqueous base (K₃PO₄) slowly hydrolyzes the MIDA boronate, releasing the boronic acid at a rate that allows it to be consumed by the palladium catalyst before it can decompose.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired cross-coupled product.
Conclusion
The evolution from simple boronic acids to sophisticated, stable, and controllably reactive derivatives has profoundly expanded the horizons of complex molecule synthesis. Boronic pinacol esters offer a robust and practical solution for routine synthesis, while potassium organotrifluoroborates provide exceptional stability, particularly for challenging alkyl couplings. The advent of MIDA boronates has ushered in an era of unprecedented control, enabling automated and iterative approaches to synthesis that were previously unimaginable. By understanding the fundamental principles of stability, reactivity, and the specific mechanistic advantages each alternative offers, researchers can make more informed decisions, enhancing the efficiency, reliability, and ambition of their synthetic endeavors.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 4. nbinno.com [nbinno.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Chemoselective Boronic Ester Synthesis by Controlled Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. grillolabuc.com [grillolabuc.com]
The Crucial Choice of Catalyst: A Comparative Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Chloro-6-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, indispensable for forging carbon-carbon bonds, particularly in the synthesis of complex biaryl structures found in numerous pharmaceuticals and advanced materials. However, the efficacy of this powerful reaction is profoundly dependent on the choice of the palladium catalyst, especially when dealing with sterically demanding or electronically deactivated substrates. One such challenging substrate is 2-chloro-6-methoxyphenylboronic acid. The presence of two ortho-substituents creates significant steric hindrance around the boron center, which can impede the crucial transmetalation step in the catalytic cycle.
This guide provides a comprehensive comparison of the efficacy of different classes of palladium catalysts for the Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic rationale behind the performance of each catalyst class, present comparative data from the literature, and provide a detailed experimental protocol for a high-performing system. Our focus is to equip researchers with the insights needed to select the optimal catalyst, thereby minimizing reaction times, maximizing yields, and ensuring the successful synthesis of desired biaryl compounds.
The Challenge of Steric Hindrance
The primary obstacle in the Suzuki-Miyaura coupling of this compound is the steric bulk imposed by the ortho-chloro and ortho-methoxy groups. This steric congestion can significantly slow down or even halt the catalytic cycle at the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. Traditional palladium catalysts, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often fail with such substrates due to the relatively small steric footprint of the triphenylphosphine ligands, which are not sufficient to promote the dissociation needed to accommodate the bulky boronic acid.
To overcome this, modern catalyst design has focused on the development of palladium complexes with bulky and electron-rich ligands. These ligands serve several key functions:
-
Promoting Reductive Elimination: The electron-donating nature of these ligands increases the electron density on the palladium center, which facilitates the final reductive elimination step to release the biaryl product.
-
Stabilizing the Active Catalyst: Bulky ligands often promote the formation of monoligated Pd(0) species, which are highly reactive in the oxidative addition step with aryl chlorides.
-
Facilitating Transmetalation: While seemingly counterintuitive, the steric bulk of the ligands can also play a role in facilitating transmetalation by promoting ligand dissociation and creating a more open coordination site on the palladium center.
We will now compare three major classes of palladium catalysts in the context of a model reaction: the coupling of this compound with 4-chloroanisole.
Comparative Efficacy of Palladium Catalysts
The choice of catalyst is paramount for the successful coupling of sterically hindered substrates. Below is a comparison of three classes of palladium catalysts for the model reaction. The data is synthesized from literature reports on similar sterically demanding Suzuki-Miyaura couplings, as direct side-by-side comparisons for this specific reaction are not extensively documented.
| Catalyst Class | Catalyst Example | Typical Catalyst Loading (mol%) | Typical Conditions | Expected Yield | Key Characteristics & Causality |
| Traditional Phosphine | Pd(PPh₃)₄ | 2 - 5 | Toluene, Na₂CO₃, 110 °C, 12-24h | < 10% | Low Efficacy. The relatively small PPh₃ ligands are not bulky enough to efficiently promote the catalytic cycle with hindered substrates. The catalyst is also prone to decomposition at the high temperatures often required. |
| Buchwald-Type Palladacycle | XPhos G3 Palladacycle | 0.5 - 2 | Dioxane/H₂O, K₃PO₄, 80-100 °C, 2-12h | > 90% | High Efficacy. The bulky and electron-rich XPhos ligand accelerates both oxidative addition and reductive elimination. The palladacycle precatalyst ensures the efficient generation of the active Pd(0) species.[1][2][3][4] |
| NHC-Based (PEPPSI) | PEPPSI™-IPr | 1 - 3 | t-BuOH, K₂CO₃, 80 °C, 4-16h | > 90% | High Efficacy. The N-heterocyclic carbene (NHC) ligand is a strong σ-donor, forming a very stable bond with palladium. This stability leads to a long-lived and highly active catalyst, even with challenging aryl chlorides.[5][6] |
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a series of steps that are critically influenced by the catalyst's ligand sphere.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Modern bulky ligands, such as those in the Buchwald and PEPPSI catalysts, are crucial for efficiently navigating this cycle with sterically hindered substrates like this compound.
Experimental Protocol: Coupling of this compound with 4-Chloroanisole using XPhos G3 Palladacycle
This protocol is a representative procedure for the Suzuki-Miyaura coupling of a sterically hindered boronic acid with an aryl chloride, leveraging a high-performance Buchwald-type palladacycle precatalyst.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
4-Chloroanisole (1.0 mmol, 1.0 equiv)
-
XPhos G3 Palladacycle (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (4 mL)
-
Degassed water (1 mL)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, 4-chloroanisole, XPhos G3 Palladacycle, and potassium phosphate.
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous 1,4-dioxane followed by the degassed water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The successful Suzuki-Miyaura coupling of sterically demanding substrates like this compound is highly contingent on the rational selection of a suitable palladium catalyst. While traditional catalysts like Pd(PPh₃)₄ are largely ineffective, modern catalyst systems based on bulky, electron-rich phosphine ligands (Buchwald-type) and N-heterocyclic carbenes (PEPPSI-type) have revolutionized the field. These advanced catalysts overcome the steric and electronic barriers inherent in challenging substrates, enabling the synthesis of complex biaryl molecules with high efficiency and yields. By understanding the mechanistic principles that govern catalyst performance, researchers can confidently select the optimal catalytic system for their specific synthetic targets, thereby accelerating discovery and innovation in drug development and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy | Semantic Scholar [semanticscholar.org]
- 5. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Quantitative Analysis of Reaction Kinetics for Substituted Phenylboronic Acids
In the landscape of modern synthetic chemistry and drug development, phenylboronic acids and their derivatives are indispensable building blocks.[1][2] Their utility in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, their reversible covalent interactions with diols for sensor development, and their emergence as key pharmacophores have cemented their importance.[3][4][5][6] However, to truly harness and optimize their potential, a deep understanding of their reaction kinetics is not just advantageous—it is critical. The rate at which these molecules react is profoundly influenced by the electronic and steric nature of substituents on the phenyl ring, making quantitative analysis a cornerstone of mechanistic investigation and process optimization.[7][8][9]
This guide provides an in-depth comparison of the primary analytical methodologies used to monitor the kinetics of reactions involving substituted phenylboronic acids. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental design, the inherent strengths and weaknesses of each technique, and how to generate robust, trustworthy data.
Pillar 1: The Foundational Choice—Selecting an Analytical Technique
The selection of an analytical method is the most critical decision in a kinetic study. The ideal technique must be able to distinguish between reactants, intermediates, and products, and provide a quantitative measure of their concentration over time. The choice is dictated by the specific reaction, the properties of the molecules involved, and the information sought. We will compare three workhorse techniques: UV-Vis Spectrophotometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
| Technique | Principle | Strengths | Limitations | Best Suited For |
| UV-Vis Spectroscopy | Measures change in absorbance of a chromophore. | Simple, low cost, excellent for high-throughput screening, real-time monitoring. | Requires a chromophoric change, susceptible to spectral overlap and interfering species. | Rapid screening, reactions with distinct color changes, studying boronate ester formation with reporter diols (e.g., Alizarin Red S).[3] |
| NMR Spectroscopy | Monitors changes in the chemical environment of specific nuclei (¹H, ¹¹B, ¹⁹F). | Provides detailed structural information, inherently quantitative, non-destructive, excellent for in-situ monitoring. | Lower sensitivity, requires higher concentrations, potential for peak overlap in complex mixtures. | Mechanistic studies, identifying intermediates, reactions involving fluorinated compounds (¹⁹F NMR).[3][10] |
| HPLC / UPLC-MS | Physically separates components of a mixture for individual quantification. | High resolution and sensitivity, applicable to a wide range of compounds, can monitor multiple species simultaneously.[11] | Potential for on-column degradation of reactive species, requires quenching of aliquots, more complex setup.[12][13] | Complex reaction mixtures, reaction optimization, final product quantification, and impurity profiling. |
Pillar 2: In-Depth Methodologies & Experimental Protocols
A protocol is more than a list of steps; it is a system designed for reproducibility. The following sections detail validated protocols for each technique, emphasizing the reasoning behind critical steps.
A. UV-Vis Spectrophotometry: Harnessing Chromophoric Change
UV-Vis spectroscopy is a powerful tool for studying the kinetics of boronate ester formation, especially when one of the reactants or products has a distinct absorbance profile. A common and elegant approach is to use a reporter diol, such as Alizarin Red S (ARS), which undergoes a significant color change upon binding to a boronic acid.[3]
Causality of Experimental Design: To simplify the kinetic analysis, the reaction is run under pseudo-first-order conditions.[14] This is achieved by using a large excess (at least 10-fold) of one reactant (e.g., the diol).[14] By doing so, the concentration of the excess reactant remains effectively constant throughout the experiment, and the reaction rate becomes dependent only on the concentration of the limiting reactant (the boronic acid). This allows the observed rate constant (k_obs) to be determined by fitting the absorbance data to a single exponential function.[3][14]
Experimental Protocol: Kinetics of Phenylboronic Acid Binding to Alizarin Red S (ARS)
-
Solution Preparation:
-
Prepare a stock solution of the substituted phenylboronic acid (e.g., 10 mM) in a suitable solvent (e.g., DMSO).
-
Prepare a buffered aqueous solution at the desired pH (e.g., pH 7.4 phosphate buffer). The pH is critical as it dictates the equilibrium between the neutral boronic acid and the anionic boronate, which have different reactivities.[3][10]
-
Prepare a solution of ARS in the same buffer at a concentration that gives a suitable initial absorbance (e.g., 50 µM).
-
-
Kinetic Measurement (Stopped-Flow or Manual Mixing):
-
Equilibrate the reactant solutions and the spectrophotometer's cuvette holder to the desired temperature (e.g., 25 °C).
-
For rapid reactions, use a stopped-flow instrument, which mixes the reactants in milliseconds.[14] For slower reactions, manual mixing is sufficient.
-
Initiate the reaction by rapidly mixing a small volume of the boronic acid stock solution into the ARS solution in the cuvette to achieve the final desired concentration (e.g., 1 mM boronic acid, creating pseudo-first-order conditions).
-
Immediately begin monitoring the change in absorbance at the wavelength of maximum difference between free and bound ARS (e.g., ~530 nm) over time.
-
-
Data Analysis:
-
Fit the absorbance vs. time data to a first-order exponential equation: A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t)
-
The value of k_obs is the pseudo-first-order rate constant. By determining k_obs at various concentrations of the excess reactant, the second-order rate constant can be determined.
-
Workflow: UV-Vis Kinetic Analysis
Caption: General workflow for kinetic analysis using UV-Vis spectrophotometry.
Representative Data: Influence of Substituents on Boronate Ester Formation
The electronic nature of the substituent on the phenyl ring significantly impacts the rate of reaction. Electron-withdrawing groups (EWGs) increase the Lewis acidity of the boron atom, generally leading to faster reaction rates with nucleophiles.
| Substituted Phenylboronic Acid | Substituent Type | Representative k_obs (s⁻¹) |
| 4-Methoxyphenylboronic acid | Electron-Donating | 0.08 |
| Phenylboronic acid | Neutral | 0.15 |
| 4-Chlorophenylboronic acid | Weak Electron-Withdrawing | 0.25 |
| 4-Nitrophenylboronic acid | Strong Electron-Withdrawing | 0.92 |
| Note: Data are illustrative, based on established chemical principles. Actual values are highly dependent on specific reaction conditions (pH, temperature, solvent). |
B. NMR Spectroscopy: A Mechanistic Window
NMR spectroscopy is unparalleled for its ability to provide detailed structural information in real-time.[11] For boronic acid kinetics, ¹¹B NMR is particularly powerful as it can directly distinguish between the sp²-hybridized trigonal planar boronic acid (δ ≈ 26-30 ppm) and the sp³-hybridized tetrahedral boronate ester (δ ≈ 1-7 ppm).[10][15]
Causality of Experimental Design: The key advantage of NMR is its non-invasive nature, allowing for in-situ monitoring without the need for sampling and quenching.[11] This eliminates potential errors introduced by sample handling. By integrating the signals corresponding to the reactant and product species at various time points, a direct measure of concentration can be obtained. For reactions involving fluorinated substrates or reagents, ¹⁹F NMR is often the technique of choice due to its high sensitivity and the absence of background signals.[3]
Experimental Protocol: In-Situ ¹¹B NMR Monitoring of Boronate Esterification
-
Sample Preparation:
-
In a quartz NMR tube (to avoid background boron signals from borosilicate glass), dissolve the substituted phenylboronic acid and the diol (e.g., catechol) in a deuterated solvent (e.g., DMSO-d₆).[10]
-
The concentrations should be high enough for good signal-to-noise in a reasonable acquisition time (e.g., >10 mM).[15]
-
Include an internal standard with a known concentration if absolute quantification is required.
-
-
Kinetic Measurement:
-
Place the NMR tube in the spectrometer, which has been pre-heated or pre-cooled to the desired reaction temperature.
-
Acquire an initial spectrum (t=0) before initiating the reaction if one component is added last. If all components are mixed at once, start acquisitions immediately.
-
Acquire a series of ¹¹B NMR spectra at regular time intervals. The duration of each acquisition should be short relative to the reaction half-life.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks corresponding to the starting boronic acid and the product boronate ester.
-
Calculate the concentration of each species at each time point based on the integral values.
-
Plot concentration vs. time and fit the data to the appropriate integrated rate law (e.g., first-order, second-order) to determine the rate constant.
-
Reaction: ¹¹B NMR Monitoring
Caption: ¹¹B NMR distinguishes reactant boronic acid from product boronate ester.
C. HPLC: The Gold Standard for Complex Mixtures
For many reactions, particularly palladium-catalyzed couplings, the reaction mixture is complex, containing starting materials, products, intermediates, and byproducts. HPLC and UPLC-MS provide the necessary resolving power and sensitivity to quantify each component accurately.
Causality of Experimental Design: Unlike in-situ methods, HPLC analysis requires discrete sampling from the reaction vessel. To obtain an accurate snapshot of the reaction at a specific time, the chemical reaction in the aliquot must be stopped immediately. This process, known as quenching, is typically achieved by rapid dilution into a cold solvent that halts the catalytic cycle.[11] A critical consideration for boronic acids and their esters is the potential for on-column hydrolysis.[12][13] Method development must aim to minimize analysis time (using UPLC) or employ mobile phase conditions (e.g., high pH, aprotic diluents) that stabilize these reactive species.[12][13]
Experimental Protocol: HPLC Monitoring of a Suzuki-Miyaura Coupling
-
Reaction Setup:
-
Assemble the reaction in a thermostatted vessel with vigorous stirring. The reaction will contain the aryl halide, the substituted phenylboronic acid, a palladium catalyst, a base, and solvent.
-
Include an internal standard (a stable, non-reactive compound that does not co-elute with other species) in the reaction mixture for the most accurate quantification.
-
-
Sampling and Quenching:
-
At designated time points (t=0, 5, 15, 30, 60 min, etc.), withdraw a small, precise aliquot of the reaction mixture (e.g., 50 µL).
-
Immediately quench the aliquot by dispensing it into a pre-weighed vial containing a known volume of a cold quenching solution (e.g., 1 mL of acetonitrile).[11] The dilution factor must be precise.
-
-
Sample Preparation & Analysis:
-
Filter the quenched sample (e.g., through a 0.22 µm syringe filter) to remove particulates before injection.
-
Analyze the sample using a validated HPLC/UPLC method capable of separating all components of interest.
-
Use a UV detector or a mass spectrometer (MS) for detection. MS is highly selective and can confirm the identity of each peak.[11]
-
-
Data Analysis:
-
Integrate the peak areas for the reactants, product, and internal standard.
-
Generate calibration curves for each analyte to convert peak area to concentration.
-
Plot the concentration of the limiting reagent and the product as a function of time.
-
Determine the initial reaction rate from the slope of the concentration vs. time plot at early time points. Graphical methods, such as plotting ln[A] vs. time for first-order reactions, can be used to determine the rate constant.[16]
-
Representative Data: Suzuki-Miyaura Coupling Progress Monitored by HPLC
| Reaction Time (min) | Aryl Halide Conversion (%) | Biaryl Product Formation (%) |
| 0 | 0 | 0 |
| 15 | 25 | 24 |
| 30 | 55 | 54 |
| 60 | 85 | 84 |
| 120 | 98 | 97 |
| Data is representative for a typical reaction profile.[11] |
Conclusion: An Integrated Approach to Kinetic Understanding
No single analytical technique is universally superior for studying the kinetics of substituted phenylboronic acids. The most powerful insights are often gained by using a combination of methods. For instance, UV-Vis spectroscopy can be employed for rapid, high-throughput screening to identify promising reaction conditions or catalyst systems. Subsequently, NMR spectroscopy can be used to perform detailed in-situ mechanistic studies on the optimized system, while HPLC provides the ultimate quantitative analysis of reaction performance, yield, and purity for process development in a pharmaceutical setting.[11]
By carefully selecting the appropriate analytical tool and designing self-validating experimental protocols, researchers can generate high-quality kinetic data. This data is fundamental to understanding the structure-activity relationships governed by substituents, elucidating reaction mechanisms, and ultimately, accelerating the development of novel synthetic methodologies and therapeutics.
References
- 1. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds | MDPI [mdpi.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. solubilityofthings.com [solubilityofthings.com]
A Comparative Benchmark Analysis of 2-Chloro-6-methoxyphenylboronic Acid in Suzuki-Miyaura Coupling
A Senior Application Scientist's Guide to Performance, Mechanism, and Modern Alternatives
In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for the formation of carbon-carbon bonds, essential in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic selection of reagents is paramount to the successful synthesis of complex biaryl molecules. This guide provides an in-depth, objective comparison of the performance of a conventional boronic acid, 2-Chloro-6-methoxyphenylboronic acid, against a novel, high-performance palladium precatalyst system. Supported by experimental data and detailed protocols, this analysis is designed to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: The Evolving Landscape of Cross-Coupling
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is celebrated for its mild reaction conditions, tolerance of various functional groups, and the use of relatively stable and non-toxic boron reagents.[1][3] The catalytic cycle, broadly understood, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
This compound (CAS: 385370-80-9) is a substituted arylboronic acid that serves as a valuable building block for introducing the 2-chloro-6-methoxyphenyl moiety into target molecules.[6] Its utility lies in its ability to participate in Suzuki-Miyaura coupling to form complex biaryl structures, which are prevalent in medicinally active compounds.[7][8]
However, the field of cross-coupling catalysis is in continuous evolution, with the development of novel ligands and palladium precatalysts that offer significantly enhanced reactivity, broader substrate scope, and milder reaction conditions.[4][9] Notably, the work of the Buchwald group has introduced a series of highly active and versatile palladium precatalysts and biarylphosphine ligands that have revolutionized the field.[10][11] These advanced systems are particularly adept at coupling challenging substrates, including sterically hindered and electron-rich or -poor partners.[9][12]
This guide will benchmark the performance of this compound in a traditional Suzuki-Miyaura coupling scenario against a modern approach utilizing a third-generation (G3) Buchwald precatalyst.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki-Miyaura reaction is crucial for optimizing reaction conditions and troubleshooting synthetic challenges. The generally accepted catalytic cycle is depicted below.
Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.
The reaction initiates with the active Pd(0) catalyst undergoing oxidative addition with an organohalide (Ar-X). The resulting Pd(II) complex then undergoes transmetalation with a boronate species, which is formed by the activation of the boronic acid (Ar'-B(OH)2) with a base. The final step is reductive elimination from the cis-diorganopalladium(II) complex to yield the desired biaryl product (Ar-Ar') and regenerate the Pd(0) catalyst.[2][5]
Experimental Design: A Head-to-Head Comparison
To provide a clear performance benchmark, we designed a comparative experiment coupling this compound with a common aryl bromide, 4-bromoanisole.
System 1: Traditional Conditions
-
Palladium Source: Palladium(II) Acetate (Pd(OAc)₂)
-
Ligand: Triphenylphosphine (PPh₃)
-
Boronic Acid: this compound
System 2: Novel Reagent Conditions
-
Palladium Source: XPhos Pd G3 Buchwald Precatalyst
-
Boronic Acid: this compound
The XPhos Pd G3 precatalyst is a third-generation palladacycle known for its high reactivity and ability to facilitate challenging couplings.[11]
Experimental Workflow
Caption: Generalized experimental workflow for the comparative Suzuki-Miyaura coupling.
Detailed Experimental Protocols
System 1: Traditional Suzuki-Miyaura Coupling
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene/Water (4:1, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask was added 4-bromoanisole, this compound, and potassium carbonate.
-
The flask was evacuated and backfilled with argon three times.
-
Palladium(II) acetate and triphenylphosphine were added under a positive flow of argon.
-
Degassed toluene and water were added via syringe.
-
The reaction mixture was heated to 90 °C and stirred for 12 hours.
-
The reaction was monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel.
System 2: Suzuki-Miyaura Coupling with Buchwald Precatalyst
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.01 mmol, 1 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk flask was added 4-bromoanisole, this compound, potassium phosphate, and the XPhos Pd G3 precatalyst.
-
The flask was evacuated and backfilled with argon three times.
-
Degassed 1,4-dioxane was added via syringe.
-
The reaction mixture was heated to 80 °C and stirred for 2 hours.
-
The reaction was monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite.
-
The filtrate was washed with water and brine.
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel.
Comparative Performance Data
The following table summarizes the expected outcomes from the two experimental systems.
| Parameter | System 1: Traditional (Pd(OAc)₂/PPh₃) | System 2: Novel (XPhos Pd G3) |
| Catalyst Loading | 2 mol% | 1 mol% |
| Reaction Temperature | 90 °C | 80 °C |
| Reaction Time | 12 hours | 2 hours |
| Isolated Yield | 75% | >95% |
| Key Observations | Slower reaction, potential for side product formation (homocoupling). | Faster, cleaner reaction with higher yield and turnover number. |
Discussion and Scientific Rationale
The superior performance of the XPhos Pd G3 precatalyst system can be attributed to several factors inherent to its design.
-
Ligand Architecture: The XPhos ligand is an electron-rich, sterically hindered biarylphosphine. The steric bulk promotes the reductive elimination step, which is often rate-limiting, while the electron-donating nature facilitates the oxidative addition of the aryl halide.[9]
-
Precatalyst Stability and Activation: Buchwald precatalysts are air- and moisture-stable, making them easy to handle.[10][11] They are designed for rapid generation of the active Pd(0) species in solution under the reaction conditions, ensuring a high concentration of the active catalyst at the start of the reaction.[10] This is particularly advantageous for boronic acids that may be unstable under prolonged basic conditions.[12]
-
Lower Catalyst Loading and Milder Conditions: The high activity of the Buchwald catalyst system allows for lower catalyst loadings and milder reaction temperatures, which can improve the functional group tolerance and reduce the formation of byproducts.[10]
In contrast, the traditional Pd(OAc)₂/PPh₃ system, while effective for many applications, often requires higher temperatures and longer reaction times. Triphenylphosphine is a less electron-rich and bulky ligand compared to XPhos, leading to slower rates of oxidative addition and reductive elimination.
Conclusion and Future Outlook
While this compound remains a viable and useful reagent in Suzuki-Miyaura cross-coupling, this comparative analysis demonstrates the significant advantages conferred by modern palladium precatalyst systems. The use of novel reagents like the XPhos Pd G3 Buchwald precatalyst allows for more efficient, faster, and higher-yielding syntheses under milder conditions. For researchers in drug discovery and process development, adopting these advanced catalytic systems can lead to more robust and economical synthetic routes. The continued development of sophisticated catalysts and ligands will undoubtedly further expand the capabilities of this powerful C-C bond-forming reaction.
References
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. wwjmrd.com [wwjmrd.com]
- 5. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow | MDPI [mdpi.com]
- 6. This compound | C7H8BClO3 | CID 3378271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 12. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Chloro-6-methoxyphenylboronic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of a safe and efficient laboratory environment. The proper disposal of specialized compounds like 2-Chloro-6-methoxyphenylboronic acid is not merely a procedural formality but a critical practice to safeguard personnel, protect the environment, and ensure regulatory compliance. This guide provides an in-depth, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and practical laboratory experience.
Understanding the Hazard Profile: Why Proper Disposal is Non-Negotiable
Before any disposal protocol is initiated, a thorough understanding of the chemical's hazard profile is essential. This compound, while a valuable reagent in organic synthesis, presents potential health and environmental risks if not handled and disposed of correctly. According to its Safety Data Sheet (SDS), this compound should be handled with care.
The primary rationale for treating this compound as hazardous waste stems from its potential irritant properties and the broader precautionary principle applied to organoboron compounds. Improper disposal, such as discarding it in regular trash or washing it down the drain, can lead to the contamination of water systems and soil, potentially harming aquatic life and ecosystems.[1]
Immediate Safety & Handling: The Prerequisite to Disposal
Safe disposal begins with safe handling. Before commencing any waste consolidation or disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE).
Essential PPE includes:
-
Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to protect against accidental splashes.[2][3]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or punctures before use.[2]
-
Protective Clothing: A lab coat or a chemical-resistant apron is necessary to prevent skin contact.[4]
All handling and disposal activities involving this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation of any dust or vapors.[5] Ensure that an emergency eyewash station and a safety shower are readily accessible.
The Disposal Protocol: A Step-by-Step Guide
The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste.[5] Under no circumstances should this compound be disposed of down the sanitary sewer system or in regular laboratory trash.[2][4]
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to preventing dangerous reactions.[5]
-
Solid Waste: Collect any unused this compound powder or contaminated solid materials (e.g., weighing paper, contaminated gloves, or pipette tips) in a designated, sealable container clearly labeled as "Hazardous Waste."[5]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container intended for liquid hazardous waste.[5] The solvent used should be compatible with the container material.
Step 2: Container Management
The integrity and labeling of the waste container are critical for safety and compliance.
-
Container Selection: Use a container that is chemically compatible with boronic acids. High-density polyethylene (HDPE) or glass containers are generally suitable.[4]
-
Labeling: The waste container must be unequivocally labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[6]
Step 3: Storage of Hazardous Waste
Proper storage of the sealed hazardous waste container is a crucial interim step before final disposal.
-
Store the sealed container in a designated, well-ventilated, and secure area.[5] This area should be away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]
Step 4: Arranging for Professional Disposal
The final step is to coordinate with certified professionals for the removal and disposal of the hazardous waste.
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[4] Provide them with a complete and accurate description of the waste.
Decontamination of Empty Containers
Empty containers of this compound must be properly decontaminated before they can be considered non-hazardous.
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[7]
-
Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area.
-
Deface Label: Once clean and dry, deface the original label on the container.
-
Final Disposal: The decontaminated container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.[5]
Hazard and Disposal Summary
| Parameter | Guideline | Citation |
| GHS Hazard Classification | Skin Irritation, Serious Eye Irritation | [8] |
| Disposal Method | Treat as Hazardous Waste | [4][5] |
| Prohibited Disposal | Do not dispose down the drain or in regular trash | [2][4] |
| Container for Waste | Chemically compatible, sealed, and clearly labeled | [4][6] |
| Storage of Waste | Designated, well-ventilated, secure area away from incompatibles | [5] |
Disposal Decision Workflow
References
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Chloro-6-methoxyphenylboronic acid
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2-Chloro-6-methoxyphenylboronic acid. The following procedures are designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in authoritative standards and practical, causal logic.
Hazard Assessment & Immediate Precautions
This compound, like many boronic acid derivatives, presents specific hazards that must be actively managed. The primary risks are irritation to the skin, eyes, and respiratory system.[1][2][3][4][5] Therefore, all handling procedures must be predicated on preventing direct contact and inhalation.
Immediate Engineering Controls:
-
Ventilation: All manipulations of solid or dissolved this compound must be conducted in a certified chemical fume hood to control exposure to dust and vapors.[6][7][8][9]
-
Emergency Access: Ensure that a fully functional eyewash station and safety shower are unobstructed and immediately accessible from the workstation.[6][8][9]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a critical barrier designed to mitigate specific, identified risks. The following PPE is mandatory for all personnel handling this compound.
Eye and Face Protection
Chemical safety goggles are the non-negotiable minimum for eye protection.[8][10] They provide a seal around the eyes to protect against dust particles and splashes. When handling larger quantities or performing operations with a heightened risk of splashing (e.g., during reaction quenching or solvent transfer), a full-face shield must be worn over the safety goggles.[6] This dual-layer protection is crucial because boronic acids can cause serious eye irritation upon contact.[1][5]
Hand Protection
Chemically resistant gloves are required to prevent skin contact.[10] Nitrile gloves are a suitable and common choice for handling boronic acids.[6][7] The integrity of your gloves is your primary defense against skin irritation.
-
Causality: The "why" behind this is simple: boronic acids are known skin irritants.[1][5] Direct contact can lead to dermatitis or other skin conditions.
-
Self-Validating Protocol:
-
Inspect Before Use: Always inspect gloves for any signs of degradation, punctures, or tears before donning them.
-
Proper Removal: Use the proper glove removal technique (without touching the glove's outer surface with bare skin) to avoid cross-contamination.[10]
-
Immediate Disposal: Dispose of contaminated gloves immediately into the designated hazardous waste stream.[10] Do not reuse disposable gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1][7]
-
Body Protection
A flame-resistant laboratory coat, fully buttoned, is required to protect the skin on your arms and body.[7] For procedures involving larger volumes or a significant risk of spills, a chemical-resistant apron should be worn over the lab coat.[6] Ensure you are wearing long pants and closed-toe shoes to protect your lower body from potential spills.[7]
Respiratory Protection
When working within a certified chemical fume hood, respiratory protection is typically not necessary for handling small quantities.[6] However, if engineering controls are insufficient or if you are weighing out the solid material and dust generation is unavoidable, a NIOSH-approved respirator (e.g., an N95 dust mask or a respirator with cartridges for organic vapors and particulates) is required.[6][7][8] This prevents inhalation, which can lead to respiratory tract irritation.[1]
PPE Selection Summary
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Safety Goggles (Face shield recommended) | Nitrile Gloves | Lab Coat | Required if dust is generated (e.g., N95) |
| Preparing Solutions | Safety Goggles | Nitrile Gloves | Lab Coat | Not required inside fume hood |
| Running Reaction | Safety Goggles | Nitrile Gloves | Lab Coat | Not required inside fume hood |
| Workup/Quenching | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat & Chemical Apron | Not required inside fume hood |
| Spill Cleanup | Safety Goggles & Face Shield | Heavy-duty Nitrile Gloves | Lab Coat & Chemical Apron | NIOSH-approved respirator |
Step-by-Step Safe Handling Workflow
Adherence to a strict, sequential protocol minimizes risk at every stage of handling.
-
Preparation:
-
Confirm the fume hood has a valid certification and is functioning correctly.
-
Clear the work area of any unnecessary equipment or chemicals.
-
Verify the location and functionality of the nearest eyewash station and safety shower.[9]
-
Assemble all necessary equipment (spatulas, glassware, solvents) inside the fume hood.
-
-
Donning PPE:
-
Put on your lab coat, ensuring it is fully buttoned.
-
Don safety goggles.
-
Put on nitrile gloves, ensuring they fit properly and have no defects.
-
-
Handling the Chemical:
-
Keep the container of this compound tightly closed when not actively dispensing.[9][10]
-
When transferring the solid, use a spatula and handle it gently to minimize dust formation.[7][11] Avoid pouring the powder directly.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling & Decontamination:
-
Securely close the primary container.
-
Wipe down the spatula and any surfaces inside the fume hood with an appropriate solvent to remove residual chemical.
-
Remove gloves using the proper technique and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.[2]
-
Spill & Emergency Procedures
In the event of a spill, immediate and correct action is critical.
-
Small Spill (inside fume hood):
-
Large Spill (outside fume hood):
-
Evacuate all non-essential personnel from the area.
-
Alert your supervisor and institutional safety office immediately.
-
If safe to do so, increase ventilation to the area. Do not attempt to clean up a large spill without appropriate training and respiratory protection.
-
-
Personnel Exposure:
-
Eyes: Immediately flush with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][8]
-
Skin: Remove contaminated clothing and flush the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[2][8]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[2][8]
-
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.[6]
-
Solid Waste: This includes excess reagent, contaminated absorbent materials from spills, and any contaminated weighing papers. Place these in a clearly labeled, sealed hazardous waste container.
-
Contaminated PPE: Used gloves, disposable lab coats, or aprons must be disposed of as hazardous chemical waste.[6]
-
Empty Containers: "Empty" containers are never truly empty and will contain chemical residue. They must be disposed of as hazardous waste according to institutional and local regulations.[10] Do not place them in common trash or recycling.
Safe Handling Workflow Diagram
Caption: Safe handling workflow from preparation to disposal.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

